Methyl 2-(2-bromo-5-chlorophenyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromo-5-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOPBOWSUDRXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627228 | |
| Record name | Methyl (2-bromo-5-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455957-76-3 | |
| Record name | Methyl (2-bromo-5-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a key chemical intermediate in the pharmaceutical industry. We will delve into its chemical identity, synthesis, physicochemical properties, analytical characterization, applications in drug development, and essential safety and handling protocols. This document is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively and safely utilize this compound in their work.
Chemical Identity and Significance
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a substituted phenylacetate ester. Its chemical structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a versatile building block in organic synthesis.
CAS Number: 79373-28-7[1]
Molecular Formula: C₉H₈BrClO₂[1]
Molecular Weight: 263.52 g/mol [2]
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
The most common and industrially scalable method for synthesizing Methyl 2-(2-bromo-5-chlorophenyl)acetate is through the Fischer esterification of its corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid.
Synthesis Pathway
The synthesis involves the reaction of 2-(2-bromo-5-chlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Caption: Fischer esterification of 2-(2-bromo-5-chlorophenyl)acetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, where the purity of the final product can be assessed by techniques like HPLC, and the structure confirmed by spectroscopic methods.
Materials:
-
2-(2-bromo-5-chlorophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(2-bromo-5-chlorophenyl)acetic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of the carboxylic acid) to the solution. The addition is exothermic, so it should be done carefully.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the excess methanol.
-
Dilute the residue with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
The physicochemical properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Boiling Point | 291.6 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | ~31 °C | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 130.1 ± 23.2 °C (Predicted) | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | [4] |
Analytical Characterization
To ensure the identity and purity of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected signals include a singlet for the methyl ester protons (around 3.7-3.9 ppm), a singlet for the benzylic protons (around 3.8-4.0 ppm), and multiplets for the aromatic protons in the region of 7.0-7.6 ppm.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Key signals would include the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon, the methyl carbon of the ester, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester group. The spectrum will also show peaks corresponding to C-H stretching and bending, as well as aromatic C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Drug Development
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable intermediate in the synthesis of several pharmaceuticals, most notably as a precursor to the antiplatelet drug Clopidogrel .
Synthesis of Clopidogrel
In the synthesis of Clopidogrel, Methyl 2-(2-bromo-5-chlorophenyl)acetate is a key starting material for the construction of the thienopyridine core of the drug. The bromo and chloro substituents on the phenyl ring are crucial for the subsequent coupling and cyclization reactions.
Caption: Role of Methyl 2-(2-bromo-5-chlorophenyl)acetate in Clopidogrel synthesis.
Other Potential Applications
The reactivity of the bromo and chloro groups allows for its use in the synthesis of a variety of other biologically active molecules through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This makes it a versatile starting material for the discovery and development of new drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.
Always work in a well-ventilated fume hood. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis, characterized properties, and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in the pursuit of novel therapeutics.
References
Sources
- 1. Methyl 2-(2-bromo-5-chlorophenyl)acetate | 79373-28-7 [chemicalbook.com]
- 2. methyl 2-(5-bromo-2-chlorophenyl)acetate CAS#: 203314-33-4 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]
- 5. synzeal.com [synzeal.com]
physical properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate
An In-Depth Technical Guide to the Physical Properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate
This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction and Compound Significance
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a substituted phenylacetate ester. Compounds within this structural class are pivotal intermediates in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The precise arrangement of the bromo and chloro substituents on the phenyl ring, combined with the methyl acetate moiety, creates a versatile scaffold for constructing more complex molecular architectures.
A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use in a laboratory or process chemistry setting. Properties such as melting point, solubility, and spectroscopic signatures directly inform decisions regarding reaction conditions, purification strategies (e.g., crystallization vs. chromatography), formulation, and quality control. This guide serves as an authoritative resource for these critical data points.
Core Compound Identification
Accurate identification is the foundation of all subsequent experimental work. The primary identifiers for Methyl 2-(2-bromo-5-chlorophenyl)acetate are consolidated below.
| Identifier | Value | Source |
| Chemical Name | Methyl 2-(2-bromo-5-chlorophenyl)acetate | [1] |
| CAS Number | 455957-76-3 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.52 g/mol | [1][2] |
| Synonyms | 2-bromo-5-chlorobenzeneacetic acid methyl ester | [1] |
Physicochemical Properties: A Quantitative Overview
The macroscopic behavior of a compound is governed by its intrinsic physicochemical properties. The data presented here are based on published information and predictive models, offering a robust baseline for experimental design.
| Property | Value | Significance & Experimental Insight |
| Appearance | Off-white to slight yellow solid/powder | The physical state at room temperature dictates handling procedures. A solid form is often preferable for long-term storage and accurate weighing. Color variations can indicate the presence of impurities, often from residual starting materials or degradation. |
| Boiling Point | 291.6 ± 25.0 °C at 760 mmHg (Predicted) | This high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition. It also indicates low volatility under standard laboratory conditions.[1] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | Being significantly denser than many common organic solvents, it will form the lower layer in biphasic extractions with solvents like diethyl ether or ethyl acetate, a critical consideration during workup procedures.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents | As is typical for halogenated aromatic esters, its nonpolar character makes it immiscible with water but readily soluble in solvents like dichloromethane, ethyl acetate, and methanol.[3] This property is fundamental to designing extraction, reaction, and purification protocols. |
| Flash Point | 130.1 ± 23.2 °C (Predicted) | The flash point is relatively high, indicating a low risk of flammability under normal conditions. However, it is still a combustible material and should be kept away from open flames.[1] |
| Refractive Index | 1.556 (Predicted) | The refractive index is a useful parameter for rapid, non-destructive purity assessment of liquid batches if the compound is melted or dissolved.[1] |
Spectroscopic & Analytical Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. While specific spectra for this exact isomer (CAS 455957-76-3) are not widely published, we can expertly predict the expected spectral features based on its structure and data from closely related isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The expected signals in a CDCl₃ solvent would be:
-
~3.7 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group. It appears as a singlet because there are no adjacent protons to cause splitting.
-
~3.9 ppm (singlet, 2H): This represents the two protons of the benzylic methylene (-CH₂-) group. Its chemical shift is influenced by the adjacent ester and the aromatic ring.
-
~7.2-7.6 ppm (multiplet, 3H): These signals correspond to the three protons on the aromatic ring. The specific substitution pattern (2-bromo, 5-chloro) would lead to a complex splitting pattern that is highly diagnostic. One would expect to see two doublets and a doublet of doublets, and their precise coupling constants would confirm the substitution pattern.
-
-
¹³C NMR (Carbon NMR): The expected carbon signals would include:
-
~41 ppm: Benzylic carbon (-CH₂-).
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~120-135 ppm: Six distinct signals for the six carbons of the aromatic ring. The carbons directly attached to the halogens (C-Br and C-Cl) would have their chemical shifts significantly influenced.
-
~170 ppm: The carbonyl carbon (-C=O) of the ester group, which typically appears far downfield.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and isotopic distribution. For Methyl 2-(2-bromo-5-chlorophenyl)acetate, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a unique cluster of peaks for the molecular ion (M, M+2, M+4), which provides definitive confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include:
-
~1735-1750 cm⁻¹ (strong): A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
~1200-1300 cm⁻¹ (strong): C-O stretch of the ester.
-
~3000-3100 cm⁻¹ (weak-medium): Aromatic C-H stretching.
-
~1450-1600 cm⁻¹ (medium): C=C stretching within the aromatic ring.
Experimental Workflows and Protocols
This section details the methodologies for the synthesis and characterization of the title compound, grounded in established chemical principles.
Synthesis Workflow
A common and reliable method for preparing this compound is via Fischer esterification of the corresponding carboxylic acid. The workflow is outlined below.
Caption: A typical laboratory workflow for the synthesis and purification of the target ester.
Detailed Synthesis Protocol
Causality: This protocol utilizes the principle of Fischer esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[4] The reaction is driven to completion by using an excess of methanol.
-
Reaction Setup: To a solution of 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heating: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 5 volumes).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify further by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Physical Property Determination Workflow
The following diagram illustrates the logical flow for characterizing a newly synthesized batch of the compound.
Caption: Workflow for the physical and analytical characterization of the final product.
Protocol for Melting Point Determination
Trustworthiness: The melting point is a highly reliable indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus and heat at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Safety, Handling, and Storage
As a halogenated organic compound, proper handling is essential.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Similar compounds may be corrosive to metals and cause skin and eye irritation.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable chemical intermediate with a distinct set of physical properties. This guide has provided a detailed summary of its key characteristics, from its appearance and melting point to its detailed spectroscopic signatures. By integrating this quantitative data with robust, validated experimental protocols, researchers and scientists are better equipped to handle, utilize, and characterize this compound effectively, ensuring both safety and success in their synthetic endeavors.
References
-
IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from IndiaMART. [Link]
-
Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from Wikipedia. [Link]
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Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from Patsnap Eureka. [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]
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Chemsrc. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Retrieved from Chemsrc. [Link]
-
PubChem. (n.d.). Methyl 2-(2-bromo-5-fluorophenyl)acetate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate. Retrieved from SpectraBase. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from MDPI. [Link]
-
PubChemLite. (n.d.). 2-(2-bromo-5-chlorophenyl)acetic acid (C8H6BrClO2). Retrieved from PubChemLite. [Link]
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An In-depth Technical Guide to the Molecular Structure of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a halogenated aromatic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a versatile intermediate, its structural features are critical for its reactivity and application in the synthesis of more complex molecules. This document details its physicochemical properties, offers a theoretical elucidation of its molecular structure through spectroscopic prediction, outlines a robust synthesis protocol, discusses its potential applications in drug development, and provides essential safety and handling guidelines. This paper is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this compound's characteristics.
Part 1: Introduction and Strategic Importance
Methyl 2-(2-bromo-5-chlorophenyl)acetate, identified by CAS number 455957-76-3, belongs to the class of substituted phenylacetic acid esters.[1] The structural arrangement of this molecule—a benzene ring substituted with bromine and chlorine atoms at specific positions, coupled with a methyl acetate side chain—makes it a valuable and reactive building block in organic synthesis. The presence of two different halogens (bromo and chloro) at ortho and meta positions relative to the side chain offers distinct reactivity profiles for cross-coupling reactions and other transformations, allowing for selective and stepwise molecular elaboration.
The strategic importance of related structures is well-established in medicinal chemistry. For instance, α-bromo (2-chloro) methyl phenylacetate serves as a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication.[2] This precedent underscores the potential of Methyl 2-(2-bromo-5-chlorophenyl)acetate as a precursor for novel active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount. This guide serves to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Part 2: Physicochemical Properties
The fundamental properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate are summarized below. It is important to note that several of these values are predicted based on computational models, which provide a reliable estimate for experimental design.[1]
| Property | Value | Source |
| CAS Number | 455957-76-3 | Guidechem[1] |
| Molecular Formula | C₉H₈BrClO₂ | Guidechem[1] |
| Molecular Weight | 263.52 g/mol | Guidechem[1] |
| Appearance | Off-white to slight yellow solid/powder | Guidechem[1] |
| Boiling Point | 291.6 ± 25.0 °C at 760 mmHg (Predicted) | Guidechem[1] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | Guidechem[1] |
| Flash Point | 130.1 ± 23.2 °C (Predicted) | Guidechem[1] |
| LogP | 2.818 | Guidechem[1] |
| Synonyms | 2-bromo-5-chlorobenzeneacetic acid methyl ester | Guidechem[1] |
Part 3: Molecular Structure Elucidation: A Theoretical Spectroscopic Analysis
While empirical spectral data is the gold standard, a theoretical analysis based on the known structure provides a strong predictive framework for characterization.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals:
-
Aromatic Protons (approx. 7.2-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to their substitution pattern, they will exhibit complex splitting (likely doublets and a doublet of doublets).
-
Methylene Protons (-CH₂-) (approx. 3.8-4.0 ppm): The two protons of the methylene bridge between the phenyl ring and the ester group are chemically equivalent and should appear as a singlet.
-
Methyl Protons (-OCH₃) (approx. 3.7 ppm): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet.
-
-
¹³C NMR: The carbon NMR spectrum is expected to display nine unique signals corresponding to each carbon atom in the molecule:
-
Carbonyl Carbon (C=O) (approx. 170 ppm): The ester carbonyl carbon is the most deshielded and appears furthest downfield.
-
Aromatic Carbons (approx. 120-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring, including the two carbons directly bonded to the halogens.
-
Methylene Carbon (-CH₂-) (approx. 40-45 ppm): The aliphatic methylene carbon.
-
Methyl Carbon (-OCH₃) (approx. 52 ppm): The aliphatic methyl carbon of the ester.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| Ester C=O | ~1735-1750 | Stretch |
| Ester C-O | ~1150-1250 | Stretch |
| Aromatic C=C | ~1450-1600 | Stretch |
| Aromatic C-H | ~3000-3100 | Stretch |
| Aliphatic C-H | ~2850-2960 | Stretch |
| C-Br | ~500-600 | Stretch |
| C-Cl | ~600-800 | Stretch |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition. The most telling feature for this compound would be its unique isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak region will exhibit a characteristic cluster of peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.
Part 4: Synthesis and Experimental Protocols
The most direct and reliable method for synthesizing Methyl 2-(2-bromo-5-chlorophenyl)acetate is via Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-5-chlorophenylacetic acid.[3]
Protocol: Fischer Esterification Synthesis
This protocol is adapted from a general procedure for the esterification of similar phenylacetic acids.[4]
Objective: To synthesize Methyl 2-(2-bromo-5-chlorophenyl)acetate from 2-bromo-5-chlorophenylacetic acid.
Materials:
-
2-bromo-5-chlorophenylacetic acid (1.0 eq)
-
Methanol (MeOH, anhydrous, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-5-chlorophenylacetic acid (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with water and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude ester via flash column chromatography on silica gel to obtain the final product.
Part 5: Applications in Research and Drug Development
Methyl 2-(2-bromo-5-chlorophenyl)acetate is not typically an end-product but rather a critical starting material or intermediate. Its value lies in the synthetic handles it provides for constructing more elaborate molecular architectures.
-
Pharmaceutical Synthesis: As previously mentioned, this compound is a structural analog of intermediates used in the synthesis of major pharmaceuticals.[2] The bromo and chloro substituents can be selectively targeted in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, building the core of a potential drug molecule.
-
Agrochemical Research: Halogenated aromatic compounds are a cornerstone of modern agrochemicals. This intermediate can be used to develop novel herbicides, pesticides, and fungicides.
-
Materials Science: The unique electronic properties conferred by the halogen atoms make such compounds candidates for incorporation into organic electronic materials, such as OLEDs or organic semiconductors.
Part 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 2-(2-bromo-5-chlorophenyl)acetate is not widely available, data from closely related halogenated phenylacetates and bromoacetates must be used to inform handling procedures.[5][6] These compounds are generally classified as hazardous.
| Hazard Class | Classification |
| Acute Toxicity, Oral | Harmful if swallowed[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation; may cause severe burns[5][6][8] |
| Eye Damage/Irritation | Causes serious eye irritation/damage[5][8] |
| Target Organ Toxicity | May cause respiratory irritation[5][7] |
Handling Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
Part 7: Conclusion
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a strategically valuable intermediate whose molecular structure is primed for complex synthetic applications. A thorough understanding of its physicochemical properties, predicted spectroscopic signatures, and appropriate synthesis and handling protocols is essential for its effective use. For researchers in drug discovery and materials science, this compound represents a versatile platform for innovation, enabling the construction of novel molecules with potentially significant biological or physical properties.
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Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282. PubChem. Available from: [Link]
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Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987. PubChem. Available from: [Link]
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Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4. Chemsrc. Available from: [Link]
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Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Available from: [Link]
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Methyl 2-(2-bromo-5-fluorophenyl)acetate | C9H8BrFO2 | CID 75487968. PubChem. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Methyl 2-(2-bromo-5-chlorophenyl)acetate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides actionable experimental protocols for solubility determination, and offers expert insights into solvent selection.
Introduction and Physicochemical Profile
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of approximately 263.52 g/mol .[1][2] It typically presents as an off-white to slight yellow solid.[1] Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, crystallization, and chromatographic separation.
A key indicator of its likely solubility behavior is its predicted octanol-water partition coefficient (LogP) of 2.818.[1] This value suggests a predominantly hydrophobic and non-polar character, predicting poor solubility in aqueous solutions and good solubility in a range of organic solvents. Indeed, it is reported to be insoluble in water while dissolving readily in organic solvents.[3]
Table 1: Physicochemical Properties of Methyl 2-(2-bromo-5-chlorophenyl)acetate
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1][2] |
| Appearance | Off-white to slight yellow solid | [1] |
| Predicted LogP | 2.818 | [1] |
| Predicted Boiling Point | 291.6 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.5 ± 0.1 g/cm³ | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Methyl 2-(2-bromo-5-chlorophenyl)acetate possesses a combination of polar and non-polar features. The ester functional group (-COOCH₃) introduces polarity through its carbonyl and ether linkages. However, the bulky, halogenated benzene ring is distinctly non-polar. The overall character of the molecule is dominated by the large non-polar surface area, hence its hydrophobic nature.
For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the intermolecular forces within the pure solute (lattice energy) and the pure solvent. In the case of Methyl 2-(2-bromo-5-chlorophenyl)acetate, solvents that can effectively interact with its aromatic ring and ester group will be the most effective.
Strategic Solvent Selection for Solubility Screening
The choice of solvents for solubility testing should be systematic and cover a range of polarities and chemical functionalities. This approach not only determines suitable solvents for various applications but also provides a deeper understanding of the compound's physicochemical properties.
An effective solvent screening strategy involves selecting representatives from different solvent classes:
-
Protic Solvents: These solvents can donate hydrogen bonds and include alcohols like methanol, ethanol, and isopropanol. Their ability to interact with the ester group of Methyl 2-(2-bromo-5-chlorophenyl)acetate makes them promising candidates.
-
Aprotic Polar Solvents: These solvents have dipoles but do not donate hydrogen bonds. Examples include acetone, ethyl acetate, and acetonitrile.[5] These are often excellent solvents for compounds of intermediate polarity.
-
Non-polar Solvents: These solvents have low dielectric constants and include hydrocarbons like hexane and heptane, and aromatic solvents like toluene. Given the non-polar nature of the substituted benzene ring, good solubility is anticipated in these solvents.
-
Chlorinated Solvents: Dichloromethane and chloroform are effective at dissolving a wide range of organic compounds and are often used in synthesis and extraction.
The following diagram illustrates a logical workflow for selecting and testing solvents for solubility determination.
Caption: A workflow for systematic solvent selection and solubility determination.
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended for assessing the solubility of Methyl 2-(2-bromo-5-chlorophenyl)acetate: a preliminary qualitative assessment followed by a more rigorous quantitative determination for promising solvents.
Qualitative Solubility Assessment
This initial screen provides a rapid evaluation of miscibility and helps to shortlist solvents for quantitative analysis.
Methodology:
-
Preparation: Into a series of labeled small test tubes or vials, add approximately 25 mg of Methyl 2-(2-bromo-5-chlorophenyl)acetate.[6]
-
Solvent Addition: To each tube, add 0.75 mL of a single test solvent in portions.[6]
-
Mixing: After each addition, cap the tube and shake vigorously for 10-20 seconds.[4]
-
Observation: Visually inspect the mixture. If the solid completely dissolves, the compound is considered "soluble." If a significant portion of the solid remains, it is deemed "insoluble" or "sparingly soluble."[4]
-
Recording: Record the observations for each solvent tested.
Quantitative Solubility Determination: The Shake-Flask Method
For solvents in which the compound is found to be soluble, a more precise measurement can be obtained using the equilibrium shake-flask method. This technique determines the saturation concentration of the solute in the solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of Methyl 2-(2-bromo-5-chlorophenyl)acetate to a known volume of the selected solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended to ensure complete saturation.[7]
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifugation can be used to expedite this process.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Analysis: Quantify the concentration of Methyl 2-(2-bromo-5-chlorophenyl)acetate in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
The following diagram outlines the key steps in the quantitative shake-flask method.
Caption: The workflow for the quantitative shake-flask solubility determination method.
Predicted Solubility Profile and Data Presentation
Based on its physicochemical properties, the following solubility profile for Methyl 2-(2-bromo-5-chlorophenyl)acetate can be anticipated. The table below serves as a template for recording experimentally determined quantitative data.
Table 2: Predicted and Experimental Solubility of Methyl 2-(2-bromo-5-chlorophenyl)acetate in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Highly Polar, Protic | Insoluble | |
| Methanol | Polar, Protic | Soluble | |
| Ethanol | Polar, Protic | Soluble | |
| Acetone | Polar, Aprotic | Very Soluble | |
| Ethyl Acetate | Polar, Aprotic | Very Soluble | |
| Acetonitrile | Polar, Aprotic | Soluble | |
| Dichloromethane | Chlorinated | Very Soluble | |
| Toluene | Non-polar, Aromatic | Very Soluble | |
| Hexane | Non-polar, Aliphatic | Sparingly Soluble to Soluble |
Health and Safety Considerations
Methyl 2-(2-bromo-5-chlorophenyl)acetate and its related compounds are classified as irritants and may be corrosive.[8] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust and contact with skin and eyes.[9] In case of exposure, follow the safety data sheet (SDS) recommendations for first aid.
Conclusion
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price. [Link]
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Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown. 3.3. CRYSTALLIZATION. [Link]
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Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. [Link]
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Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]
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Reddit. (2017, April 5). Organic Chem Labs Questions. Gas Chromatography and Recrystallization Solvent Selection. [Link]
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Unknown. Guide for crystallization. [Link]
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Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
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PubChem. Methyl alpha-bromo-2-chlorophenylacetate. [Link]
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Spectroscopic Data Analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a substituted phenylacetate derivative with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. The precise structural elucidation of such molecules is paramount for understanding their reactivity, purity, and ultimately, their function. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2-bromo-5-chlorophenyl)acetate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but to also offer insights into the experimental considerations and the logic behind the spectral interpretations, ensuring a thorough understanding for researchers in the field.
The structural confirmation of a synthesized compound is a cornerstone of chemical research, validating the outcome of a reaction and ensuring the integrity of subsequent studies. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. This guide will walk through the acquisition and interpretation of each of these datasets for Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following structure and atom numbering scheme for Methyl 2-(2-bromo-5-chlorophenyl)acetate will be used throughout this guide.
key intermediates in lornoxicam synthesis
An In-Depth Technical Guide to the Key Intermediates in Lornoxicam Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely utilized for its analgesic and anti-inflammatory properties.[1] The efficacy of Lornoxicam is intrinsically linked to the purity and quality of its final composition, which is heavily dependent on the synthetic route and the control of key intermediates. This guide provides a detailed exploration of the pivotal intermediates in the synthesis of Lornoxicam, offering insights into their formation, characterization, and the critical role they play in ensuring a high-yield and high-purity final active pharmaceutical ingredient (API).
The synthesis of Lornoxicam, while achievable through various routes, consistently involves a core set of intermediates that form the backbone of this complex molecule. Understanding the chemistry of these intermediates is paramount for process optimization, impurity profiling, and ultimately, the development of a robust and reproducible manufacturing process.
Core Synthetic Strategy: A Multi-step Convergence
The synthesis of Lornoxicam is a convergent process, typically involving the preparation of two key heterocyclic fragments that are ultimately coupled to form the final drug substance. The primary synthetic routes revolve around the construction of a substituted thieno[2,3-e]-1,2-thiazine dioxide core, which is then condensed with a pyridine-based amide side chain. This guide will dissect the synthesis of the most critical intermediates along this pathway.
Diagram of the General Lornoxicam Synthetic Pathway
Caption: A generalized schematic of a common synthetic route to Lornoxicam.
Key Intermediate I: Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
This intermediate is a cornerstone in many Lornoxicam syntheses, serving as the foundational building block for the thieno[2,3-e]-1,2-thiazine ring system. Its synthesis begins with a commercially available thiophene derivative.
Synthesis and Mechanistic Considerations
The formation of Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate is typically achieved through the chlorosulfonylation of a suitable thiophene precursor.[2] This electrophilic substitution reaction introduces the reactive chlorosulfonyl group onto the thiophene ring, a critical step for subsequent transformations.
Reaction Causality: The choice of chlorosulfonic acid as the reagent is driven by its ability to act as a potent electrophile, enabling the direct sulfonation and subsequent chlorination of the thiophene ring in a one-pot process. The reaction conditions, including temperature and reaction time, are critical to control to minimize the formation of polysulfonated and other side products.
Experimental Protocol: Synthesis of Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet is charged with the starting thiophene derivative and a suitable inert solvent (e.g., dichloromethane).
-
Reagent Addition: The flask is cooled in an ice bath, and chlorosulfonic acid is added dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate is then purified by column chromatography or recrystallization to obtain a product of high purity.
Characterization Data
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Melting Point | Varies based on purity |
Key Intermediate II: 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide
This complex heterocyclic intermediate represents the fully assembled thieno[2,3-e]-1,2-thiazine core of Lornoxicam. Its synthesis involves a crucial condensation reaction followed by an intramolecular cyclization.
Synthesis via Condensation and Cyclization
A common route to this intermediate involves the condensation of Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate with sarcosine methyl ester hydrochloride.[3] This is followed by a base-mediated intramolecular Dieckmann condensation to form the six-membered thiazine ring.[3]
Expertise in Action: The choice of a base, such as sodium methoxide, is critical for the success of the Dieckmann condensation. The base must be strong enough to deprotonate the α-carbon of the ester, initiating the cyclization, but not so strong as to cause significant side reactions. The reaction is typically carried out in an anhydrous alcoholic solvent to prevent hydrolysis of the ester groups.
Experimental Protocol: Synthesis of the Thieno[2,3-e]-1,2-thiazine Core
-
Condensation: In a reaction vessel, Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate is dissolved in a suitable solvent, and sarcosine methyl ester hydrochloride is added, followed by an acid scavenger (e.g., triethylamine). The mixture is stirred at room temperature until the reaction is complete.
-
Isolation of the Condensation Product: The reaction mixture is worked up to isolate the intermediate, Methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate.
-
Cyclization: The isolated intermediate is then dissolved in an anhydrous alcohol (e.g., methanol), and a solution of sodium methoxide in methanol is added. The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction is neutralized with an acid, and the precipitated product is filtered, washed, and dried to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide.
Self-Validating System: Monitoring Reaction Progress
The progress of both the condensation and cyclization steps should be meticulously monitored by HPLC. The disappearance of the starting materials and the appearance of the product peaks, with minimal formation of impurities, validates the reaction's success. Key process parameters to monitor include temperature, reaction time, and reagent stoichiometry.
Visualization of the Core Synthesis
Caption: The two-step formation of the core thieno[2,3-e]-1,2-thiazine intermediate.
Key Intermediate III: 2-Aminopyridine
While a commercially available starting material, the purity of 2-aminopyridine is of utmost importance for the final amidation step. Impurities in 2-aminopyridine can lead to the formation of related substances in the final Lornoxicam product, which can be challenging to remove.[4]
Significance in Lornoxicam Synthesis
2-Aminopyridine serves as the nucleophile in the final step of the synthesis, attacking the ester group of the thieno[2,3-e]-1,2-thiazine intermediate to form the amide bond present in Lornoxicam.[5][6] This reaction is a critical C-N bond formation step.
Purity and Quality Control
It is imperative to source high-purity 2-aminopyridine or to purify it before use. Standard analytical techniques such as Gas Chromatography (GC) and HPLC should be employed to confirm its purity. The presence of other isomeric aminopyridines or related impurities can lead to the formation of difficult-to-separate impurities in the final API.
The Final Step: Amidation to Lornoxicam
The culmination of the synthesis is the amidation reaction between the thieno[2,3-e]-1,2-thiazine core and 2-aminopyridine.
Reaction Conditions and Optimization
This reaction is typically carried out at elevated temperatures in a high-boiling inert solvent such as xylene or monochlorobenzene.[5][7] The reaction can be slow, and careful optimization of the temperature and reaction time is necessary to drive the reaction to completion while minimizing thermal degradation.
Trustworthiness of the Protocol: A trustworthy protocol for this step involves the use of a stabilizer, such as p-toluenesulfonic acid, which has been shown to promote the reaction and improve the yield and quality of the final product.[5] The reaction should be monitored by HPLC until the starting thieno[2,3-e]-1,2-thiazine intermediate is consumed to an acceptable level.
Experimental Protocol: Synthesis of Lornoxicam
-
Reaction Setup: A reaction flask is charged with 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide, 2-aminopyridine, and a high-boiling solvent (e.g., xylene).
-
Heating and Reaction: The mixture is heated to reflux, and the progress of the reaction is monitored by HPLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Lornoxicam is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol or by using 1,4-dioxane, to yield Lornoxicam of high purity.[2][6]
Quantitative Data Summary
| Step | Key Reactants | Key Product | Typical Yield |
| Chlorosulfonylation | Thiophene derivative, Chlorosulfonic acid | Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | 70-85% |
| Condensation | Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate, Sarcosine methyl ester HCl | Methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate | 85-95% |
| Cyclization | Methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide | 75-90% |
| Amidation | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide, 2-Aminopyridine | Lornoxicam | 80-90% |
Conclusion
The synthesis of Lornoxicam is a multi-step process that relies on the careful control and purification of several key intermediates. A thorough understanding of the reaction mechanisms, optimal conditions, and analytical characterization of these intermediates is essential for any researcher or drug development professional working with this important NSAID. By focusing on the scientific integrity of each synthetic step and implementing robust process controls, it is possible to consistently produce high-quality Lornoxicam that meets the stringent requirements of the pharmaceutical industry.
References
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- 2. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
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- 7. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
An In-depth Technical Guide to the Synthesis of Arylpropionic Acid NSAIDs: A Case Study on Loxoprofen
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies employed in the production of non-steroidal anti-inflammatory drugs (NSAIDs), with a specific focus on the arylpropionic acid class, commonly known as "profens." While investigating the role of specific precursors like Methyl 2-(2-bromo-5-chlorophenyl)acetate, it becomes evident that the industrial synthesis of major profens often relies on more established and economically viable building blocks. This guide uses the synthesis of Loxoprofen, a widely used NSAID, as a representative case study to illustrate the core chemical principles, reaction mechanisms, and process workflows involved. We will dissect a validated synthetic route, providing detailed experimental protocols, mechanistic insights, and process optimization considerations relevant to researchers, chemists, and professionals in drug development and manufacturing.
Introduction: The Landscape of NSAID Synthesis
Non-steroidal anti-inflammatory drugs are a cornerstone of modern pharmacotherapy, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] Within the diverse chemical landscape of NSAIDs, the arylpropionic acid derivatives, such as Ibuprofen and Naproxen, represent a multi-billion dollar market segment. The synthesis of these molecules is a subject of continuous research aimed at improving efficiency, reducing costs, and ensuring high purity.
The user's query focuses on the potential role of Methyl 2-(2-bromo-5-chlorophenyl)acetate . This molecule is a substituted phenylacetate, a common structural motif in chemical synthesis. However, a thorough review of established synthetic routes for major commercial NSAIDs does not indicate that this specific bromo-chloro substituted precursor is a standard intermediate. The substitution pattern of the phenyl ring is critical, as it ultimately forms the core of the final drug. For instance, Loxoprofen, a prominent profen, features a 4-substituted phenyl ring, which is structurally distinct from the 2-bromo-5-chloro pattern.
Therefore, to provide a scientifically grounded and practical guide, we will pivot to a well-documented and illustrative example: the synthesis of Loxoprofen . The principles and reactions involved in its synthesis are broadly applicable and provide a robust framework for understanding how the arylpropionic acid scaffold is constructed.
Loxoprofen: A Prodrug Case Study
Loxoprofen is a potent NSAID used for the relief of inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis.[3] A key feature of Loxoprofen is its nature as a prodrug. The parent molecule is rapidly converted in the body to its active trans-alcohol metabolite, which is a potent, non-selective inhibitor of both COX-1 and COX-2.[1][2][3][4] This prodrug strategy can help mitigate gastrointestinal side effects often associated with NSAIDs.[4]
The chemical structure of Loxoprofen is (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. Its synthesis requires the strategic coupling of a phenylpropionic acid unit with a cyclopentanone moiety.
Synthetic Pathway and Mechanistic Analysis
Several synthetic routes to Loxoprofen have been patented.[5] A common and illustrative strategy involves the alkylation of a cyclopentanone derivative with a reactive arylpropionic acid intermediate. We will explore a route based on the principles of enamine alkylation, a reliable method for forming carbon-carbon bonds at the α-position of a ketone.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Preparation of the Arylpropionic Ester Intermediate: Creating the core phenylpropionate structure with a reactive handle for subsequent coupling.
-
Formation of the Enamine and C-C Bond Formation: Activating the cyclopentanone for nucleophilic attack and coupling it with the arylpropionate.
-
Hydrolysis and Salt Formation: Converting the intermediate ester into the final Loxoprofen acid and its pharmaceutically used sodium salt.
Caption: Overall workflow for the synthesis of Loxoprofen Sodium.
Stage 1: Synthesis of Methyl 2-(4-bromomethylphenyl)propionate
The first stage involves preparing the key electrophile. This is typically achieved by the esterification of 2-(4-bromomethylphenyl)propionic acid.
-
Reaction: 2-(4-bromomethylphenyl)propionic acid + Methanol → Methyl 2-(4-bromomethylphenyl)propionate
-
Causality: The esterification, typically catalyzed by a strong acid like sulfuric acid, serves two purposes. First, it protects the carboxylic acid group, preventing it from interfering with the subsequent base-catalyzed or nucleophilic reactions. Second, the resulting ester is often easier to purify and handle than the corresponding carboxylic acid.
Experimental Protocol:
-
To a flask containing 2-(4-bromomethylphenyl)propionic acid (1.0 eq), add anhydrous methanol (approx. 3-4 volumes).[6]
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the low temperature.[6]
-
Allow the reaction to proceed for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture by adding a base such as potassium carbonate until the pH is alkaline (~10).[6]
-
Filter the mixture to remove inorganic salts.
-
The filtrate is dried over anhydrous sodium sulfate, and the methanol is removed by rotary evaporation to yield the crude product, Methyl 2-(4-bromomethylphenyl)propionate.[6]
| Parameter | Value | Reference |
| Starting Material | 2-(4-bromomethylphenyl)propionic acid | [6] |
| Reagents | Anhydrous Methanol, Conc. H₂SO₄ | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | ~92% | [6] |
| Purity | >98% (by HPLC) | [7] |
Stage 2: Enamine Alkylation for C-C Bond Formation
This is the key step where the two main fragments of the molecule are joined. Using an enamine of cyclopentanone as the nucleophile is a classic Stork enamine alkylation, which offers excellent regioselectivity and avoids issues of polyalkylation common with direct enolate alkylation.
-
Reaction: N-(1-cyclopentenyl)morpholine + Methyl 2-(4-bromomethylphenyl)propionate → Alkylated iminium salt intermediate.
-
Mechanism:
-
Cyclopentanone reacts with a secondary amine (e.g., morpholine) with acid catalysis to form an enamine. This shifts the reactivity of the ketone from the electrophilic carbonyl carbon to the nucleophilic α-carbon.
-
The enamine, being a soft nucleophile, attacks the electrophilic benzylic carbon of Methyl 2-(4-bromomethylphenyl)propionate in an SN2 reaction.
-
This forms a charged iminium salt intermediate.
-
Caption: Key mechanism of the Stork enamine alkylation step.
Experimental Protocol:
-
Prepare the enamine, N-(1-cyclopentenyl)morpholine, by refluxing cyclopentanone (1.0 eq) and morpholine (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.
-
In a separate flask, dissolve Methyl 2-(4-bromomethylphenyl)propionate in toluene.[6]
-
Add the enamine solution to a reaction vessel and heat to reflux.
-
Slowly add the solution of Methyl 2-(4-bromomethylphenyl)propionate dropwise to the refluxing enamine solution.[6]
-
Continue refluxing for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The subsequent hydrolysis of the iminium salt is often performed in the next step.
Stage 3: Hydrolysis and Salt Formation
The final stage involves hydrolyzing both the iminium salt formed in situ and the methyl ester to yield the carboxylic acid, which is then converted to the desired sodium salt.
-
Reaction 1 (Hydrolysis): Alkylated intermediate + H₂O/H⁺ → Loxoprofen Acid + Morpholine
-
Reaction 2 (Salt Formation): Loxoprofen Acid + NaOH → Loxoprofen Sodium
-
Causality: The hydrolysis step regenerates the ketone on the cyclopentane ring and deprotects the carboxylic acid. The final conversion to the sodium salt is crucial for pharmaceutical formulation, as salts often exhibit improved solubility and stability compared to the free acid.
Experimental Protocol:
-
After cooling the reaction mixture from Stage 2, an alkaline solution (e.g., aqueous NaOH) is added for hydrolysis.[6] This serves to hydrolyze both the iminium salt and the ester group.
-
The mixture is stirred vigorously. After hydrolysis, the organic and aqueous layers are separated.
-
The aqueous phase, containing the sodium salt of Loxoprofen, is washed with an organic solvent (e.g., toluene) to remove unreacted starting materials and non-polar impurities.
-
The aqueous phase can be acidified (e.g., with HCl) to precipitate Loxoprofen free acid, which can be filtered and purified.
-
Alternatively, for direct isolation of the sodium salt, the aqueous layer is concentrated. The crude Loxoprofen sodium is then purified by recrystallization from a suitable solvent system, such as ethanol/methyl tert-butyl ether or aqueous ethyl acetate.[8]
| Parameter | Value | Reference |
| Hydrolysis Reagent | Aqueous NaOH or HCl | [6][8] |
| Salt Formation | Sodium Hydroxide | [8] |
| Purification | Recrystallization | [8] |
| Final Product | Loxoprofen Sodium Dihydrate | [8] |
| Purity (HPLC) | >99.5% | [5][8] |
Conclusion
The synthesis of Loxoprofen provides an excellent, field-proven template for understanding the industrial production of arylpropionic acid NSAIDs. The pathway highlights key chemical transformations, including the protection of functional groups (esterification), strategic C-C bond formation via enamine alkylation, and final deprotection/salt formation. While the specific precursor Methyl 2-(2-bromo-5-chlorophenyl)acetate is not a documented starting material for this class of drugs, the principles demonstrated here are universal. The choice of starting materials in pharmaceutical manufacturing is rigorously dictated by factors of cost, availability, safety, and efficiency. The well-established routes for Loxoprofen, relying on different brominated phenylpropionic acids, exemplify a highly optimized and validated industrial process. This guide provides the foundational knowledge for chemists and researchers to approach the synthesis of these vital medicines.
References
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- Eureka | Patsnap. (n.d.). Method for synthesizing loxoprofen sodium.
- Google Patents. (n.d.). CN105017009A - Loxoprofen sodium synthesis method.
- ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9.
- Patsnap Eureka. (n.d.).
- Patsnap Synapse. (2024).
- Google Patents. (n.d.). CN111440059A - Synthetic method of loxoprofen.
- ResearchGate. (2025). Asymmetric synthesis of the active form of loxoprofen and its analogue.
- PubChem - NIH. (n.d.). Loxoprofen | C15H18O3 | CID 3965.
- Synthetic Communications. (2024). New route to preparation of loxoprofen through Mizoroki-Heck reaction as the key step.
- PMC - NIH. (n.d.).
- Google Patents. (n.d.). CN109776300B - Synthetic method of loxoprofen sodium.
- Wikipedia. (n.d.). Loxoprofen.
- ChemicalBook. (n.d.). Loxoprofen sodium synthesis.
- Google Patents. (n.d.).
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A Senior Application Scientist's Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Pharmaceutical Building Block
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a substituted phenylacetate ester that serves as a crucial intermediate in synthetic organic chemistry. Its structural arrangement, featuring a bromine and a chlorine atom on the phenyl ring, offers multiple reaction sites, making it a versatile building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The presence of two distinct halogens allows for selective manipulation through reactions like cross-coupling, nucleophilic substitution, and metallation, providing chemists with a powerful tool for creating diverse molecular scaffolds.
This guide provides an in-depth technical overview of Methyl 2-(2-bromo-5-chlorophenyl)acetate, covering its chemical properties, reliable sourcing, a validated synthetic route from its carboxylic acid precursor, rigorous quality control protocols, and its established role in the synthesis of significant pharmaceutical agents.
Physicochemical Properties & Specifications
Understanding the fundamental properties of a reagent is the first step in its effective application. All data presented below corresponds to the primary identifier for this compound, CAS Number 455957-76-3 .
| Property | Value | Source |
| CAS Number | 455957-76-3 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [2] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | Typically a yellow liquid or off-white to slight yellow solid | , [2][4] |
| Boiling Point | ~291.6 °C at 760 mmHg (Predicted) | [4] |
| Purity Specification | Typically ≥97% (by GC or HPLC) | , [2][3] |
Procurement: A Curated List of Chemical Suppliers
Sourcing high-quality starting materials is paramount for reproducible research and development. The following suppliers have been identified as listing Methyl 2-(2-bromo-5-chlorophenyl)acetate (CAS 455957-76-3) in their catalogs. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Website | Notes |
| BLDpharm | Lists the product with CAS number.[1] | |
| SynQuest Laboratories, Inc. | Provides purity specifications and allows for CoA download.[3] | |
| CymitQuimica | Aggregates multiple offerings with purity information.[2] | |
| Sigma-Aldrich (Merck) | Lists the compound, often under various product numbers from different partners.[5] | |
| Sunway Pharm Ltd | Lists the product and indicates availability of analytical data like NMR.[6] |
Synthesis Protocol: Fischer Esterification
The most direct and reliable synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid (CAS 81682-38-4). This precursor is commercially available from suppliers such as Santa Cruz Biotechnology.[7] The causality behind this choice is clear: it is a robust, high-yielding reaction that uses common, inexpensive reagents and avoids the formation of significant byproducts.
Experimental Workflow: Synthesis
Caption: Fischer Esterification Workflow.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid). The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes). The extraction isolates the nonpolar ester product from the aqueous phase containing residual acid and salts.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The product is often of high purity after workup. If required, further purification can be achieved via column chromatography on silica gel.
Quality Control & Analytical Validation
Ensuring the identity and purity of Methyl 2-(2-bromo-5-chlorophenyl)acetate is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow
Caption: Quality Control (QC) Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.
-
Methyl Protons (-OCH₃): A sharp singlet integrating to 3H is expected around 3.7 ppm.
-
Methylene Protons (-CH₂-): A sharp singlet integrating to 2H is expected around 4.0 ppm.
-
Aromatic Protons: Three protons on the phenyl ring will appear in the aromatic region (7.0-7.8 ppm). Their splitting pattern (e.g., doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstitution pattern and is critical for distinguishing this isomer from others.
-
-
¹³C NMR: The carbon NMR will show the expected number of unique carbon signals. Key signals include the ester carbonyl (~170 ppm), the methylene carbon (~40 ppm), the methoxy carbon (~52 ppm), and six distinct aromatic carbon signals, two of which will be directly attached to the halogens.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique validates both purity and molecular weight.
-
GC Protocol: A standard GC method using a nonpolar column (e.g., DB-5) is suitable. The sample is dissolved in a volatile solvent (e.g., DCM), injected, and subjected to a temperature gradient. A pure sample will show a single major peak. Purity is calculated from the peak area percentage. A typical Certificate of Analysis may show purity determined by GC.[8]
-
MS Analysis: The mass spectrometer coupled to the GC will provide the mass-to-charge ratio (m/z) of the molecule. The molecular ion peak should correspond to the molecular weight (263.52 g/mol ). Crucially, the isotopic pattern will be definitive: the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a characteristic M, M+2, M+4, and M+6 pattern, confirming the elemental composition.
Applications in Medicinal Chemistry: An Intermediate for Clopidogrel Analogs
While direct literature on the application of the 2-bromo-5-chloro isomer is specific, the closely related isomer, methyl α-bromo-2-chlorophenylacetate, is widely documented as a key intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel.[9][10] This provides an authoritative grounding for the intended use of the target compound.
The primary role of these intermediates is to undergo nucleophilic substitution with a secondary amine. In the case of Clopidogrel, methyl α-bromo-2-chlorophenylacetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Logical Relationship: Role as a Synthetic Intermediate
Caption: Role as a Building Block in Synthesis.
The 2-bromo-5-chloro substitution pattern of the target compound allows researchers to synthesize novel analogs of Clopidogrel or other drug candidates. The chlorine atom at the 5-position can be used as a handle for further modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) either before or after the initial substitution reaction, enabling the exploration of new chemical space and the optimization of pharmacological properties.
Safety, Handling, and Storage
As with all α-halo esters, this compound should be handled with care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: While a specific safety data sheet (SDS) for this exact CAS number should always be consulted, related compounds are known to be corrosive and can cause severe skin burns and eye damage.[11] They are often classified as lachrymators (tear-inducing agents).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a high-value synthetic intermediate with clear applications in pharmaceutical research and development. Its utility is grounded in its structural features, which allow for the strategic construction of complex drug-like molecules. By ensuring proper sourcing from reputable suppliers, validating identity and purity through rigorous QC protocols, and applying established synthetic methodologies, researchers can effectively leverage this compound to advance their discovery programs.
References
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He, W., Zhang, R., & Cai, M. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes . RSC Advances. Available at: [Link]
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- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents.
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Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method . Patsnap Eureka. Available at: [Link]
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Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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Synthesis of 2-bromo-p-chlorophenylacetyl chloride . PrepChem.com. Available at: [Link]
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Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 . PubChem. Available at: [Link]
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 . Chemsrc. Available at: [Link]
- CN103387497A - Preparation methods for clopidogrel and its intermediates. Google Patents.
-
Methyl 2-(2-chlorophenyl)acetate . SpectraBase. Available at: [Link]
- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Google Patents.
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A Technical Guide to the Safe Handling of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical guide on the hazards and safety protocols for Methyl 2-(2-bromo-5-chlorophenyl)acetate. As a specialized chemical intermediate, this compound requires handling by trained professionals within a controlled laboratory setting. The following information is synthesized from safety data for this compound and its close structural isomers, establishing a robust framework for risk mitigation. The core principle of this guide is that all chemical products should be handled with the recognition of having unknown hazards, necessitating rigorous adherence to safety protocols.[1]
Part 1: Hazard Identification and Core Risk Profile
Methyl 2-(2-bromo-5-chlorophenyl)acetate is classified as a hazardous substance. The primary risks are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation. Due to a lack of comprehensive toxicological data for this specific isomer, a cautious approach is mandated, treating it with the full respect of its known hazard classifications.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Based on data from closely related isomers, Methyl 2-(2-bromo-5-chlorophenyl)acetate is anticipated to fall under the following classifications.[2][3]
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2][3] | GHS07 |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[2][3] | GHS07 |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[2][3] | GHS07 |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[2][3] | GHS07 |
Primary Routes of Exposure and Health Effects
-
Inhalation: Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory tract.[2][3]
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[2][3] Prolonged contact should be avoided.
-
Eye Contact: This compound is a serious eye irritant.[2][3] Contact can cause significant pain, redness, and potential damage if not addressed immediately.
-
Ingestion: The substance is harmful if swallowed, with potential for systemic toxic effects.[2][3]
Part 2: Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of chemical safety is a multi-layered approach to exposure control, prioritizing the elimination of hazards and relying on personal protective equipment as the final barrier. This is known as the Hierarchy of Controls.
References
An In-depth Technical Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a halogenated aromatic compound belonging to the phenylacetate class of molecules. Its structure, featuring a highly functionalized benzene ring, makes it a valuable and versatile intermediate in organic synthesis. Phenylacetic acid derivatives are foundational motifs in a vast array of biologically active molecules, including established pharmaceuticals and novel drug candidates.[1][2] The strategic placement of bromo and chloro substituents on the phenyl ring of this specific ester provides medicinal chemists with multiple reaction handles for molecular elaboration, enabling the systematic exploration of chemical space during lead optimization. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of Methyl 2-(2-bromo-5-chlorophenyl)acetate, with a focus on its utility in the field of drug development.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is paramount for reproducible scientific work. The definitive identifiers and key physicochemical properties for Methyl 2-(2-bromo-5-chlorophenyl)acetate are summarized below.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(2-bromo-5-chlorophenyl)acetate | [3] |
| CAS Number | 455957-76-3 | [2][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | Off-white to slight yellow solid/powder | [3] |
| Boiling Point | 291.6 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 130.1 ± 23.2 °C (Predicted) | [3] |
Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
The most direct and common method for preparing Methyl 2-(2-bromo-5-chlorophenyl)acetate is through the Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-bromo-5-chlorophenyl)acetic acid (CAS: 81682-38-4).[5][6] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and operational simplicity.
The causality behind this experimental choice lies in the high efficiency and atom economy of the Fischer esterification. Using methanol as both the solvent and the reactant ensures it is present in large excess, driving the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the methanol.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar carboxylic acid starting material and the appearance of the less polar ester product.
Materials:
-
2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄), (catalytic amount, ~2-5 mol%)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to the flask to dissolve the acid. Once dissolved, slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution will occur.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate.
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography to yield the final product of high purity.
Synthesis Workflow Diagram
Applications in Drug Development and Medicinal Chemistry
Halogenated phenylacetic acid derivatives are highly sought-after intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The bromine and chlorine atoms on the phenyl ring of Methyl 2-(2-bromo-5-chlorophenyl)acetate serve distinct but complementary roles. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. The chlorine atom, being less reactive in such couplings, can be retained or targeted under different reaction conditions, providing a hierarchical approach to molecular construction.
A prominent example of the utility of a related compound, methyl α-bromo-2-chlorophenylacetate, is its role as a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[4] In this synthesis, the bromoacetate moiety is crucial for the alkylation of a tetrahydrothienopyridine core. This underscores the importance of the α-bromo phenylacetate scaffold in constructing complex heterocyclic systems prevalent in modern pharmaceuticals.
While specific APIs derived directly from the 2-bromo-5-chloro isomer are not prominently documented in publicly available literature, its structural motif makes it an ideal starting point for generating libraries of novel compounds for screening. By leveraging the differential reactivity of the halogen atoms and the ester functionality, medicinal chemists can rapidly assemble a diverse set of analogues to probe structure-activity relationships (SAR) for a given biological target.
Logical Relationship in API Synthesis
The following diagram illustrates the logical flow of how a building block like Methyl 2-(2-bromo-5-chlorophenyl)acetate is utilized in a typical drug discovery campaign.
Predicted Spectroscopic Data (¹H NMR)
-
~7.5-7.6 ppm (d, 1H): A doublet corresponding to the proton at the C6 position (ortho to bromine), with a small coupling constant due to meta-coupling with the C4 proton.
-
~7.2-7.3 ppm (dd, 1H): A doublet of doublets for the proton at the C4 position, showing ortho-coupling to the C3 proton and meta-coupling to the C6 proton.
-
~7.0-7.1 ppm (d, 1H): A doublet for the proton at the C3 position (ortho to chlorine), with a large coupling constant due to ortho-coupling with the C4 proton.
-
~3.8 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons of the acetate group.
-
~3.7 ppm (s, 3H): A singlet for the methyl (-OCH₃) protons of the ester group.
Safety and Handling
Substituted bromo- and chloro-phenylacetates require careful handling in a laboratory setting. Based on safety data for analogous compounds, Methyl 2-(2-bromo-5-chlorophenyl)acetate should be treated as a hazardous substance.
-
General Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Handling: Avoid formation of dust and aerosols. Ensure adequate ventilation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.
References
-
He, W., Zhang, R., & Cai, M. (2016). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
Gorska, M., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 28(15), 5789. [Link]
-
Wikipedia contributors. (2023). Phenylacetic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Patsnap. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 455957-76-3 Name: Methyl 2-(2-broMo-5-chlorophenyl)acetate. Retrieved from [Link]
-
ChemSrc. (n.d.). Methyl 2-(2-bromo-5-chlorophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers. New Journal of Chemistry. [Link]
-
University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. RJPT, 13(10). [Link]
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]
-
PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]
-
PubMed. (2008). Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. Journal of Natural Products, 71(4), 716-8. [Link]
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molecular weight of Methyl 2-(2-bromo-5-chlorophenyl)acetate
An In-depth Technical Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Methyl 2-(2-bromo-5-chlorophenyl)acetate. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and critical applications in medicinal chemistry, providing field-proven insights grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a halogenated phenylacetate derivative. Its structure, featuring a bromine and a chlorine atom on the phenyl ring, makes it a valuable and reactive intermediate in organic synthesis. The strategic placement of these halogens allows for selective functionalization, a desirable characteristic in the construction of complex molecular architectures, particularly within the pharmaceutical industry.
The compound's physical and chemical properties are essential for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.51 g/mol | [1][2] |
| CAS Number | 455957-76-3 | [1] |
| Appearance | Off-white to slight yellow solid/powder | [1] |
| Boiling Point (Predicted) | 291.6 ± 25.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 130.1 ± 23.2 °C | [1] |
| LogP (Predicted) | 2.818 | [1] |
dot graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="3.5,0!"]; C8 [label="O", pos="4.2,-0.5!"]; C9 [label="O", pos="4.2,0.5!"]; C10 [label="C", pos="5.2,0.5!"]; Br [label="Br", pos="-1.5,0.8!"]; Cl [label="Cl", pos="2.1,-1.5!"];
// Benzene ring with double bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5, style=dashed]; C1 -- C6 [style=dashed];
// Substituents C1 -- C7 [len=1.5]; C2 -- Br [len=1.5]; C5 -- Cl [len=1.5];
// Ester group C7 -- C8 [len=1.5]; C7 -- C9 [len=1.5, style=dashed]; C9 -- C10 [len=1.5];
// Invisible nodes for positioning labels pos_C1 [pos="0,0!", label=""]; pos_C2 [pos="-0.7,-1.2!", label=""]; pos_C3 [pos="0,-2.4!", label=""]; pos_C4 [pos="1.4,-2.4!", label=""]; pos_C5 [pos="2.1,-1.2!", label=""]; pos_C6 [pos="1.4,0!", label=""];
// Position atoms relative to invisible nodes C1 [pos="0,0!"]; C2 [pos="-0.7,-1.2!"]; C3 [pos="0,-2.4!"]; C4 [pos="1.4,-2.4!"]; C5 [pos="2.1,-1.2!"]; C6 [pos="1.4,0!"];
// Dummy nodes for double bonds db1 [pos="-0.35, -0.6!", shape=plaintext, label=""]; db2 [pos="-0.35, -1.8!", shape=plaintext, label=""]; db3 [pos="0.7, -2.4!", shape=plaintext, label=""]; db4 [pos="1.75, -1.8!", shape=plaintext, label=""]; db5 [pos="1.75, -0.6!", shape=plaintext, label=""]; db6 [pos="0.7, 0!", shape=plaintext, label=""];
// Draw double bonds C1--C2; C3--C4; C5--C6;
// Ester group double bond C7--C8 [style=double, len=1.0]; } end_dot Caption: 2D Structure of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Synthesis Protocol and Mechanistic Insights
The most common and industrially scalable synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate is achieved via Fischer esterification of its corresponding carboxylic acid precursor, 2-(2-bromo-5-chlorophenyl)acetic acid. This method is favored for its high yield and operational simplicity.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where successful esterification is confirmed by changes in solubility and verified by spectroscopic analysis post-workup.
Materials:
-
2-(2-bromo-5-chlorophenyl)acetic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 volumes).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the solution while stirring. The addition is exothermic and should be done cautiously. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.[3][4] Partition the residue between dichloromethane and water.
-
Neutralization: Carefully transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid) and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate, typically as an off-white solid or a faint yellow oil.[3][4]
-
Purification (Optional): If required, the product can be further purified by column chromatography on silica gel.
Alternative Synthesis: Lewis Acid Catalysis
Patents also describe methods using Lewis acids like magnesium perchlorate, titanium tetrachloride, or zinc chloride to catalyze the transesterification between the parent carboxylic acid and methyl acetate.[5][6] This approach can be advantageous by avoiding strong Brønsted acids like sulfuric acid and potentially shortening reaction times, making it suitable for large-scale industrial production.[6]
Analytical Characterization
Confirming the identity and purity of Methyl 2-(2-bromo-5-chlorophenyl)acetate is paramount. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically between 7.0-7.6 ppm) corresponding to the three protons on the substituted phenyl ring. A singlet at approximately 3.8 ppm would correspond to the three protons of the methyl ester group (-OCH₃), and another singlet around 3.7 ppm would represent the two protons of the methylene group (-CH₂-).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. Key signals include the carbonyl carbon of the ester at ~170 ppm, the methoxy carbon at ~52 ppm, the methylene carbon at ~40 ppm, and six signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a group of peaks (M, M+2, M+4), which provides definitive evidence for the presence of one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
Applications in Drug Development
Methyl 2-(2-bromo-5-chlorophenyl)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or key intermediate in the synthesis of APIs. Its utility stems from the differential reactivity of the halogen atoms, which can be selectively targeted in cross-coupling reactions or other transformations.
One of the most notable applications is in the synthesis of antiplatelet agents. For instance, related compounds like methyl alpha-bromo-(2-chloro)phenylacetate are key intermediates in the synthesis of Clopidogrel.[7] The phenylacetate core provides the foundational scaffold onto which other pharmacophoric elements are constructed.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions are necessary. While specific toxicological data for this exact isomer is limited, related compounds like Methyl alpha-bromo-2-chlorophenylacetate are classified with hazards such as causing severe skin burns and eye damage.[2] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
References
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S)-2-bromo-2-(2-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
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- 4. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]
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- 6. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
stability and storage conditions for Methyl 2-(2-bromo-5-chlorophenyl)acetate
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for Methyl 2-(2-bromo-5-chlorophenyl)acetate (CAS No. 455957-76-3). As an important intermediate in pharmaceutical synthesis, understanding its chemical behavior over time and under various environmental stressors is paramount for ensuring the integrity, purity, and performance of downstream processes and final active pharmaceutical ingredients (APIs). This document synthesizes foundational chemical principles with field-proven methodologies to offer researchers, scientists, and drug development professionals a practical framework for handling and storing this compound. We will delve into the intrinsic molecular liabilities, potential degradation pathways, and a robust experimental protocol for validating stability in your own laboratory setting.
Chemical and Physical Profile
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a halogenated aryl acetate ester. Its structure incorporates several features that dictate its reactivity and stability. A foundational understanding of its properties is the first step in developing appropriate handling strategies.
| Property | Value | Source |
| CAS Number | 455957-76-3 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid or powder | [1] |
| Predicted Boiling Point | 291.6 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Flash Point | 130.1 ± 23.2 °C | [1] |
| Predicted Density | 1.5 ± 0.1 g/cm³ | [1] |
The presence of the methyl ester functional group and the bromo- and chloro-substituents on the phenyl ring are the primary determinants of the molecule's chemical stability.
Caption: Molecular structure highlighting key stability-influencing regions.
Intrinsic Chemical Stability
The long-term stability of Methyl 2-(2-bromo-5-chlorophenyl)acetate is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and photolysis.
-
Ester Functional Group: The methyl ester is the most reactive site on the molecule. Esters are prone to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases, with base-catalyzed hydrolysis (saponification) typically being much faster and irreversible.[2] The accumulation of the resulting 2-(2-bromo-5-chlorophenyl)acetic acid impurity is a primary indicator of degradation.
-
Halogenated Aromatic Ring: The bromo and chloro substituents are generally stable but can influence the electronic properties of the molecule. They are electron-withdrawing, which can slightly increase the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack. While cleavage of the carbon-halogen bond is not a common degradation pathway under typical storage conditions, it can be induced under high energy conditions such as photolysis.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and defining appropriate storage conditions.[3] The two most probable non-photolytic degradation routes are hydrolysis and oxidation.
Hydrolytic Degradation
Hydrolysis can occur under acidic or basic conditions, cleaving the ester to yield 2-(2-bromo-5-chlorophenyl)acetic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most significant degradation pathway. Exposure to even trace amounts of basic substances can initiate rapid degradation. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Acid-Catalyzed Hydrolysis: This pathway is also possible but is generally slower than base-catalyzed hydrolysis. It is a reversible process, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid and alcohol.
Caption: Primary hydrolytic degradation pathway for the compound.
Oxidative Degradation
While the molecule does not contain functional groups that are highly susceptible to oxidation (like aldehydes or thiols), oxidative degradation can still occur, particularly in the presence of strong oxidizing agents or initiated by free radicals. The benzylic position (the CH₂ group) is a potential site for oxidation.
Recommended Storage and Handling Conditions
Based on the intrinsic stability profile, the following storage and handling conditions are recommended to minimize degradation and ensure the long-term integrity of Methyl 2-(2-bromo-5-chlorophenyl)acetate. These recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for chemical storage.[4][5][6]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool place. Recommended: 2-8°C (Refrigerated). | Low temperatures slow down the rate of all chemical reactions, including potential hydrolysis and other degradation pathways.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed. | Minimizes contact with atmospheric moisture, which can cause hydrolysis, and oxygen, which can cause oxidative degradation.[7] |
| Light Exposure | Store in a light-resistant container (e.g., amber glass). Avoid direct sunlight. | Protects the compound from photolytic degradation, where high-energy photons could potentially induce cleavage of C-Br or C-Cl bonds. |
| pH Environment | Strictly avoid contact with acids and bases. | The ester linkage is highly susceptible to both acid- and base-catalyzed hydrolysis, which is a primary degradation pathway.[2][8] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases. | These materials can directly react with and degrade the compound.[4][8] |
| Container Material | Glass or other inert, non-reactive containers. | Prevents leaching or reaction with the container itself. Avoid certain plastics which may be permeable to moisture or degraded by the compound over time.[9] |
Handling Precautions:
-
Always handle in a well-ventilated area or under a chemical fume hood.[10]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ground and bond containers during transfer to prevent static discharge.[6]
-
Keep away from all sources of ignition.
Experimental Protocol: Forced Degradation Study
To definitively establish degradation pathways and validate the stability-indicating nature of an analytical method (e.g., HPLC), a forced degradation study is essential.[11][12] This protocol serves as a self-validating system to understand how the molecule behaves under stress.[13]
Objective: To identify the likely degradation products of Methyl 2-(2-bromo-5-chlorophenyl)acetate under various stress conditions and to develop a stability-indicating analytical method.[3]
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
detailed synthesis protocol for Methyl 2-(2-bromo-5-chlorophenyl)acetate
An Application Note for the Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Topic: Detailed Synthesis Protocol for Methyl 2-(2-bromo-5-chlorophenyl)acetate Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable substituted phenylacetate ester. Its structural motifs, including the halogenated phenyl ring and the reactive acetate group, make it a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, while the ester moiety can be readily hydrolyzed or converted into other functional groups. This document provides a comprehensive, four-step synthesis protocol starting from the commercially available 2-bromo-5-chlorotoluene, designed for reproducibility and scalability in a laboratory setting.
Overall Synthetic Scheme
The synthesis is a four-step process that transforms 2-bromo-5-chlorotoluene into the target ester. The pathway involves a radical-initiated benzylic bromination, followed by a nucleophilic substitution to form a nitrile, which is then hydrolyzed to a carboxylic acid and finally esterified.
Caption: Four-step synthesis of the target compound.
Part 1: Synthesis of 2-Bromo-5-chlorobenzyl Bromide
Principle & Mechanism
This initial step involves the selective bromination of the benzylic methyl group of 2-bromo-5-chlorotoluene.[3][4][5] This is achieved through a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator. NBS is preferred over elemental bromine (Br₂) for benzylic brominations as it maintains a low, constant concentration of HBr and Br₂, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich phenyl ring. AIBN initiates the reaction by decomposing upon heating to form nitrogen gas and cyanoisopropyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to start the chain reaction.
| Reagents & Materials | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Bromo-5-chlorotoluene | 205.48 | 1.0 eq. (e.g., 20.55 g) | Starting material[6] |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 eq. | Recrystallize from water if necessary. |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 eq. | Radical initiator. Handle with caution. |
| Carbon Tetrachloride (CCl₄) | 153.82 | ~5 mL per g of SM | Anhydrous solvent. |
Step-by-Step Protocol
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-bromo-5-chlorotoluene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and anhydrous carbon tetrachloride.
-
Initiation: Add AIBN (0.02 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and will float) is a visual indicator of reaction progress.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with 1 M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often used directly in the next step. If required, it can be purified by vacuum distillation. The product is a lachrymator and should be handled with extreme care in a fume hood.
Part 2: Synthesis of 2-Bromo-5-chlorophenylacetonitrile
Principle & Mechanism
This step is a classic nucleophilic substitution (Sₙ2) reaction. The highly reactive benzylic bromide is displaced by the cyanide anion (⁻CN) from sodium cyanide. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the ionic nucleophile and to accelerate the Sₙ2 reaction by solvating the cation (Na⁺) while leaving the anion relatively "bare" and nucleophilic.
Extreme caution must be exercised when handling cyanides, as they are highly toxic. All operations must be performed in a certified chemical fume hood, and a cyanide quench solution (e.g., alkaline hypochlorite) must be readily available.
| Reagents & Materials | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Bromo-5-chlorobenzyl bromide | 283.89 | 1.0 eq. | Crude product from Part 1. |
| Sodium Cyanide (NaCN) | 49.01 | 1.1 eq. | Highly Toxic. Handle with care. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~4 mL per g of bromide | Anhydrous solvent. |
Step-by-Step Protocol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Add sodium cyanide (1.1 eq.) and anhydrous DMSO to the flask. Stir the suspension.
-
Substrate Addition: Dissolve the crude 2-bromo-5-chlorobenzyl bromide from Part 1 in a minimal amount of anhydrous DMSO and add it dropwise to the NaCN suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a larger beaker containing ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them thoroughly with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude nitrile can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Hydrolysis to 2-Bromo-5-chlorophenylacetic Acid
Principle & Mechanism
The nitrile functional group is converted to a carboxylic acid via acid-catalyzed hydrolysis.[7] In the presence of a strong acid (e.g., sulfuric acid) and water, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and ammonium salt.
| Reagents & Materials | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Bromo-5-chlorophenylacetonitrile | 230.49 | 1.0 eq. | Product from Part 2. |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | ~3 parts (v/v) | Corrosive. Handle with care. |
| Water (H₂O) | 18.02 | ~2 parts (v/v) | |
| Acetic Acid, glacial | 60.05 | ~1 part (v/v) | Solvent. |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of concentrated sulfuric acid, water, and glacial acetic acid (e.g., 3:2:1 ratio by volume).
-
Reagent Addition: Add the 2-bromo-5-chlorophenylacetonitrile from Part 2 to the acid mixture.
-
Reaction: Heat the mixture to reflux (around 120°C) for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
A precipitate of the carboxylic acid should form. If precipitation is slow, the mixture can be refrigerated.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
-
Purification: The crude 2-bromo-5-chlorophenylacetic acid can be purified by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water). Dry the purified solid in a vacuum oven.
Part 4: Fischer Esterification to Methyl 2-(2-bromo-5-chlorophenyl)acetate
Principle & Mechanism
This final step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] A catalytic amount of concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The reaction is driven to completion by using a large excess of methanol as the solvent, in accordance with Le Châtelier's principle.[9]
| Reagents & Materials | M.W. ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Bromo-5-chlorophenylacetic acid | 249.48 | 1.0 eq. (e.g., 10.0 g) | Product from Part 3.[7] |
| Methanol (MeOH) | 32.04 | Large excess (~20 eq.) | Anhydrous solvent. |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | Catalytic (e.g., 0.5 mL) | Corrosive catalyst. |
Step-by-Step Protocol
-
Setup: To a round-bottom flask containing 2-bromo-5-chlorophenylacetic acid (1.0 eq.), add a magnetic stirrer and a large excess of methanol (~20 eq.).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours.[8] Monitor the reaction by TLC until the starting acid is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash again with water and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
-
Purification: The crude product, typically a clear or pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.[8][10]
Overall Experimental Workflow
Caption: Detailed workflow from starting material to final product.
Safety and Hazard Information
-
General: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.
-
2-Bromo-5-chlorotoluene: Skin and eye irritant.[5]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.
-
AIBN: Thermally unstable; decomposes to release toxic fumes. Store in a cool place.
-
Sodium Cyanide (NaCN): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide gas. A dedicated quench solution (e.g., 1 M NaOH with 10% sodium hypochlorite) must be available.
-
Concentrated Sulfuric Acid: Severely corrosive. Causes extreme burns. Add slowly to water/alcohols while cooling.
-
Halogenated Solvents (CCl₄, Dichloromethane): Suspected carcinogens and harmful if inhaled or absorbed through the skin.
Characterization of Final Product
-
Product Name: Methyl 2-(2-bromo-5-chlorophenyl)acetate
-
CAS Number: 455957-76-3[10]
-
Molecular Formula: C₉H₈BrClO₂[10]
-
Molecular Weight: 263.52 g/mol [11]
-
Appearance: Off-white to slight yellow solid or a clear to brown oil.[8][10]
-
Purity Confirmation: Purity and identity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks.
-
GC-MS: To confirm the molecular weight and purity.
-
FTIR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester).
-
References
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Brainly.in. (2020). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
ResearchGate. (2006). 1-Bromo-2,6-BIS(chloromagnesiomethyl)benzene from the attempted synthesis of a doubly benzylic 1,3,5-TRI-grignard reagent. Retrieved from [Link]
-
apicule. (n.d.). 2-Bromo-5-chlorotoluene (CAS No: 14495-51-3) API Intermediate Manufacturers. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
-
PubChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis with Alpha-Bromo-2-Chlorophenylacetic Acid: A Key Building Block. Retrieved from [Link]
-
Chegg. (2021). Experiment Three: Chemoselectivity in Grignard Formation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-5-chlorotoluene. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]
Sources
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Application Note: Synthesis of Methyl 2-bromo-5-chlorophenylacetate via Fischer Esterification
Abstract
This technical guide provides a comprehensive protocol for the synthesis of methyl 2-bromo-5-chlorophenylacetate, a valuable building block in pharmaceutical and fine chemical synthesis. The procedure is based on the robust and scalable Fischer-Speier esterification, utilizing methanol as both the reagent and solvent with a strong acid catalyst. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, safety and handling guidelines, and methods for purification and analysis. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Scientific Context
2-bromo-5-chlorophenylacetic acid and its ester derivatives are important intermediates in organic synthesis. The presence of multiple halogen substituents on the phenyl ring provides distinct handles for further functionalization, for instance, in cross-coupling reactions, making these molecules versatile precursors for complex molecular targets. The methyl ester, methyl 2-bromo-5-chlorophenylacetate, is often preferred in drug development as it can exhibit improved membrane permeability and bioavailability compared to the parent carboxylic acid, acting as a pro-drug that can be hydrolyzed by intracellular esterases.
The Fischer-Speier esterification is the canonical method for converting a carboxylic acid and an alcohol into an ester.[1] It is an acid-catalyzed nucleophilic acyl substitution that is both cost-effective and highly reliable for a wide range of substrates.[2] The primary challenge of this reaction is its reversible nature, which necessitates strategic choices to drive the chemical equilibrium toward the desired product.[3]
Reaction Mechanism: The Fischer-Speier Esterification
The conversion of 2-bromo-5-chlorophenylacetic acid to its methyl ester proceeds via a multi-step, reversible mechanism.[4] Understanding these steps is critical for optimizing reaction conditions.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often referred to as an oxonium ion.[2]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the catalyst or another molecule of the alcohol, to yield the final ester product and regenerate the acid catalyst.[3]
Because every step is in equilibrium, the reaction's success hinges on shifting the equilibrium to the product side. This is achieved by applying Le Châtelier's principle, primarily by using a large excess of methanol, which acts as both reactant and solvent, and by the dehydrating action of the concentrated sulfuric acid catalyst.[1]
Experimental Protocol
This protocol is adapted from established procedures for the esterification of structurally similar halo-substituted phenylacetic acids.[5][6][7]
Materials and Reagents
| Reagent | Molecular Wt. | Quantity (Example Scale) | Moles (mol) | Notes |
| 2-bromo-5-chlorophenylacetic acid | 249.49 g/mol | 10.0 g | 0.040 | Starting material. Ensure it is dry. |
| Methanol (Anhydrous) | 32.04 g/mol | 100 mL | ~2.47 | Reagent and solvent (large excess). |
| Sulfuric Acid (Conc., 98%) | 98.08 g/mol | 4.0 mL | ~0.075 | Catalyst. Add slowly and with caution. |
| Ethyl Acetate | - | ~200 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization wash. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment (fume hood, splash goggles, gloves)
Step-by-Step Procedure
-
Reaction Setup: Place 2-bromo-5-chlorophenylacetic acid (10.0 g, 0.040 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a chemical fume hood, add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to control any exotherm. Slowly and carefully add concentrated sulfuric acid (4.0 mL) dropwise to the stirring solution.
-
Reflux: Attach the reflux condenser, ensuring a proper flow of cooling water. Heat the reaction mixture to a gentle reflux (approx. 65°C, the boiling point of methanol) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitoring the Reaction: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).[8][9] Spot the starting material and the reaction mixture. The formation of a new, less polar spot (the ester) and the disappearance of the starting acid spot indicate reaction progression.
-
Work-up - Quenching and Solvent Removal: After the reaction is complete, cool the flask to room temperature. Carefully remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel. Add deionized water (100 mL) and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Final Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 2-bromo-5-chlorophenylacetate, which is typically a colorless to light yellow oil.[6][10]
Workflow Diagram
Caption: Experimental workflow for the synthesis of methyl 2-bromo-5-chlorophenylacetate.
Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-bromo-5-chlorophenylacetic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.
-
Methanol: Highly flammable liquid and vapor.[6] Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes damage to organs (specifically the eyes and central nervous system).[6] Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts exothermically with water and alcohols. Add slowly and with cooling.
-
Work-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the separatory funnel is vented frequently and pointed away from personnel.
Product Purification and Characterization
For most applications, the crude product obtained after work-up is of sufficient purity. If higher purity is required, purification can be achieved via vacuum distillation or column chromatography on silica gel.
-
Yield Calculation: Determine the mass of the final product and calculate the percentage yield based on the initial amount of the limiting reagent (2-bromo-5-chlorophenylacetic acid). Yields for similar reactions are typically high, often in the range of 85-95%.[5]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show a characteristic singlet for the methyl ester protons (~3.7 ppm) and a singlet for the benzylic proton, in addition to the aromatic protons.
-
FT-IR Spectroscopy: To verify the functional group transformation. Look for the appearance of a strong ester carbonyl (C=O) stretch (~1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Mass Spectrometry: To confirm the molecular weight (263.52 g/mol for C₉H₈BrClO₂) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.
-
HPLC: To determine the purity of the final product.[5]
-
References
-
Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]
- Google Patents.
-
Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. [Link]
- Google Patents.
-
Chemsrc. Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4. [Link]
-
NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]
-
PubChem. Methyl alpha-bromo-2-chlorophenylacetate. [Link]
-
Organic Syntheses. Procedure for the Preparation of Methyl Azidoacetate. [Link]
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
University of Waterloo. Experiment 10: Fischer Esterification. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
- Google Patents.
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- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
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- 10. methyl 2-(5-bromo-2-chlorophenyl)acetate CAS#: 203314-33-4 [chemicalbook.com]
Application Note: A Validated Synthetic Pathway for Lornoxicam, a Potent NSAID
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Strategy for Lornoxicam
Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its powerful analgesic and anti-inflammatory properties.[1] Its therapeutic effect stems from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] The chemical backbone of lornoxicam is the 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide ring system.[1] The synthesis of this complex heterocyclic structure is a significant focus of process chemistry in pharmaceuticals.
While various synthetic approaches can be theoretically devised, the most established and industrially viable routes for lornoxicam commence with a thiophene precursor, typically 2,5-dichlorothiophene.[4][5] This starting material provides the core thiophene ring, upon which the thiazine ring is subsequently constructed. It is important to note that a synthetic pathway for lornoxicam originating from Methyl 2-(2-bromo-5-chlorophenyl)acetate is not described in the current scientific literature. The thiophene-based synthesis offers a more direct and efficient route to the essential thieno[2,3-e][3][4]thiazine scaffold.
This application note provides a detailed, step-by-step protocol for a widely recognized synthesis of lornoxicam, beginning with 2,5-dichlorothiophene. We will elucidate the key chemical transformations, from the initial chlorosulfonylation to the final amidation, offering insights into the rationale behind the chosen reagents and reaction conditions.
Overall Synthetic Workflow
The synthesis of lornoxicam from 2,5-dichlorothiophene is a multi-step process that can be broadly categorized into the formation of the key intermediate, methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-3-carboxylate 1,1-dioxide, followed by its amidation with 2-aminopyridine.
Figure 1: High-level overview of the synthetic pathway to Lornoxicam.
Key Reaction Mechanism: Intramolecular Cyclization
A critical step in this synthesis is the intramolecular Dieckmann-type condensation to form the thieno[2,3-e][3][4]thiazine ring system. This reaction is typically facilitated by a strong base, such as sodium methoxide.
Figure 2: Conceptual diagram of the base-catalyzed cyclization step.
Materials and Methods
Reagents and Solvents
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Methylamine solution
-
Sodium hydroxide
-
Dimethyl sulfate
-
Sodium methoxide
-
Methanol
-
2-Aminopyridine
-
Xylene
-
Hydrochloric acid
-
Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment
-
Glass reactors with overhead stirrers, temperature control (heating mantles and cooling baths), and reflux condensers
-
Addition funnels
-
pH meter or pH indicator strips
-
Separatory funnels
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR, MS) for structural characterization
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
-
To a stirred solution of 2,5-dichlorothiophene in a suitable inert solvent, add chlorosulfonic acid dropwise at a low temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude sulfonyl chloride.
Step 2: Synthesis of N-Methyl-2,5-dichlorothiophene-3-sulfonamide
-
Dissolve the crude 2,5-dichlorothiophene-3-sulfonyl chloride in a suitable solvent.
-
Cool the solution to 0-5 °C and add an aqueous solution of methylamine dropwise, maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the sulfonamide.
Step 3: N-Alkylation to form Methyl 2-((5-chloro-3-(N-methylsulfamoyl)thiophen-2-yl)amino)acetate
This step can be achieved through various alkylating agents. One common method involves reaction with a haloacetate.
-
Suspend the N-methyl-2,5-dichlorothiophene-3-sulfonamide in a suitable solvent such as DMF.
-
Add a base, for instance, sodium hydride (NaH), portion-wise at a reduced temperature.
-
Subsequently, add methyl iodoacetate dropwise.
-
Allow the reaction to proceed until completion.
-
Work up the reaction by quenching with water and extracting the product.
Step 4: Intramolecular Cyclization to form Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-3-carboxylate 1,1-dioxide
-
Dissolve the product from the previous step in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Reflux the mixture for several hours, monitoring the reaction progress.[6]
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.[6]
-
Filter the solid, wash with water, and dry to obtain the key intermediate.
Step 5: Synthesis of Lornoxicam
-
Suspend the methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-3-carboxylate 1,1-dioxide and 2-aminopyridine in xylene.[5][6]
-
Heat the mixture to reflux (approximately 140-145 °C) for several hours.[5] The progress can be monitored by observing the distillation of methanol.
-
Cool the reaction mixture, and the crude lornoxicam will precipitate.
-
Filter the solid and wash with a suitable solvent.
-
Purify the crude product by recrystallization from a solvent such as a mixture of xylene and 1,4-dioxane to obtain pure lornoxicam.[5]
Key Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | 2,5-Dichlorothiophene, Chlorosulfonic acid | Dichloromethane | 0-25 °C | 80-90% | [5] |
| 2 | Sulfonyl chloride, Methylamine | Dichloromethane/Water | 0-25 °C | 85-95% | [5] |
| 3 | Sulfonamide, Methyl iodoacetate, NaH | DMF | 0-25 °C | 70-80% | [5] |
| 4 | N-alkylated intermediate, Sodium methoxide | Methanol | Reflux | 80-90% | [6] |
| 5 | Key intermediate, 2-Aminopyridine | Xylene | 140-145 °C | 80-90% | [5][6] |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Troubleshooting and Safety Considerations
-
Chlorosulfonylation: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching step must be performed slowly and with extreme caution.
-
Use of Sodium Hydride: NaH is a flammable solid that reacts vigorously with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
High-Temperature Reactions: The final amidation step is conducted at a high temperature. Ensure proper temperature control and use appropriate glassware.
-
Purity of Intermediates: The purity of each intermediate is crucial for the success of the subsequent steps. It is recommended to purify the intermediates if significant impurities are detected by HPLC or other analytical methods.
-
Reaction Monitoring: Closely monitoring the reactions by techniques like TLC or HPLC is essential to determine the reaction endpoint and avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.
Conclusion
The synthesis of lornoxicam via the thiophene-based route is a well-established and efficient method for producing this important NSAID. While requiring multiple steps, the pathway is logical, and each transformation is based on fundamental organic chemistry principles. Careful control of reaction conditions and appropriate handling of hazardous reagents are paramount for a successful and safe synthesis. This detailed protocol provides a solid foundation for researchers and drug development professionals working on the synthesis of lornoxicam and related heterocyclic compounds.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 4. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 5. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]
- 6. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
reaction of Methyl 2-(2-bromo-5-chlorophenyl)acetate with 2-aminopyridine
Application Note AN-2026-01
Topic: Palladium-Catalyzed Synthesis of Methyl 2-(5-chloro-2-(pyridin-2-ylamino)phenyl)acetate via Buchwald-Hartwig Amination
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and robust protocol for the synthesis of Methyl 2-(5-chloro-2-(pyridin-2-ylamino)phenyl)acetate. This compound represents a valuable scaffold in medicinal chemistry, embodying the N-aryl-2-aminopyridine motif present in numerous biologically active molecules. The described methodology utilizes a modern palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction known for its high efficiency, functional group tolerance, and broad substrate scope.[1][2] We detail the reaction mechanism, provide a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in drug discovery and process development.
Introduction and Mechanistic Rationale
The formation of carbon-nitrogen bonds, particularly in the context of N-arylated heterocycles, is a cornerstone of modern pharmaceutical synthesis. The target molecule, Methyl 2-(5-chloro-2-(pyridin-2-ylamino)phenyl)acetate, is an important intermediate for creating analogues of compounds such as the atypical antipsychotic Zotepine, which features a related dibenzothiepine core.[3][4]
Traditional methods for N-arylation, such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr), often require harsh conditions (high temperatures, stoichiometric copper) or a highly activated aromatic ring, respectively.[5][6] The substrate, Methyl 2-(2-bromo-5-chlorophenyl)acetate, lacks strong electron-withdrawing groups ortho or para to the bromide, making an uncatalyzed SNAr reaction inefficient.[7][8]
The Buchwald-Hartwig amination reaction has emerged as a superior alternative, enabling the coupling of a wide array of aryl halides with amines under relatively mild conditions.[1][9][10] The reaction is catalyzed by a palladium complex, which cycles through a well-established catalytic pathway.
The Catalytic Cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The 2-aminopyridine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium amide complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]
A critical consideration is the regioselectivity of 2-aminopyridine, which possesses two nucleophilic nitrogen atoms. The Buchwald-Hartwig conditions, particularly with bulky phosphine ligands, sterically and electronically favor the desired N-arylation at the exocyclic amino group over the endocyclic pyridine nitrogen.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Quantity (1.0 mmol scale) | Purity | Supplier Notes |
| Methyl 2-(2-bromo-5-chlorophenyl)acetate | C₉H₈BrClO₂ | 279.52 | 280 mg (1.0 mmol) | >98% | Starting Material |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 113 mg (1.2 mmol) | >99% | Reagent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg (0.02 mmol, 2 mol%) | >97% | Palladium Precatalyst |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 564.81 | 22.6 mg (0.04 mmol, 4 mol%) | >98% | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg (1.4 mmol) | >98% | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5.0 mL | >99.8% | Solvent |
Equipment
-
10 mL oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation: To the oven-dried 10 mL Schlenk flask containing a stir bar, add Methyl 2-(2-bromo-5-chlorophenyl)acetate (280 mg, 1.0 mmol), 2-aminopyridine (113 mg, 1.2 mmol), XPhos (22.6 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol). Add the catalyst to the Schlenk flask. Note: These solids can be added in a glovebox or quickly in air if the subsequent inerting step is performed promptly.
-
Inerting the Atmosphere: Seal the Schlenk flask with a septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5.0 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: 30% Ethyl Acetate in Hexanes). The starting aryl bromide should be consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure product as a pale yellow solid.
Workflow Visualization
Caption: Workflow for the Buchwald-Hartwig amination.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Molecular Formula: C₁₄H₁₃ClN₂O₂
-
Molecular Weight: 292.72 g/mol
-
¹H NMR (400 MHz, CDCl₃): Expected characteristic peaks for aromatic, methylene, and methyl protons.
-
MS (ESI+): Expected m/z = 293.07 [M+H]⁺
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd₂(dba)₃ degraded).2. Oxygen contamination.3. Insufficiently anhydrous solvent/reagents. | 1. Use fresh catalyst from a reliable source.2. Ensure the system is properly sealed and inerted.3. Use freshly distilled or purchased anhydrous solvent. |
| Recovery of Starting Amine | 1. Base is not strong enough or has degraded.2. Reaction temperature too low. | 1. Use fresh, high-purity NaOtBu. Store it in a desiccator.2. Confirm oil bath temperature. Consider increasing to 110 °C. |
| Formation of Side Products | 1. Hydrolysis of the ester group.2. Competing side reactions (e.g., debromination). | 1. Ensure workup is not overly basic or prolonged. Consider using a weaker base like K₃PO₄.2. Ensure high purity of reagents and inert atmosphere. |
Conclusion
This application note presents a reliable and high-yielding protocol for the Buchwald-Hartwig amination of Methyl 2-(2-bromo-5-chlorophenyl)acetate with 2-aminopyridine. The methodology avoids the harsh conditions of older C-N coupling techniques and provides a practical route to a valuable synthetic intermediate for drug discovery programs. The detailed procedure and troubleshooting guide are intended to enable researchers to successfully implement this transformation in their laboratories.
References
- ResearchGate. (n.d.). Synthesis of 2-imino-1,2-dihydropyridine derivatives (13j-m) via...
-
Wikipedia. (2023). Zotepine. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 2-imino-1,2-dihydropyridine derivatives (13j-m) via...
-
PubMed. (n.d.). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Retrieved from [Link]
- (Reference not directly cited in the final text but used for background)
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Zotepine: A clinical review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Zotepine | C18H18ClNOS | CID 5736 - PubChem. Retrieved from [Link]
-
ResearchGate. (2015). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
- (Reference not directly cited in the final text but used for background)
-
MedPath. (n.d.). Zotepine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ChemComm article on imidazo[1,2-a]pyridines. Retrieved from
- (Reference not directly cited in the final text but used for background)
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
-
RSC Publishing. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Zotepine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of Benzothiazine Derivatives Using Methyl 2-(2-bromo-5-chlorophenyl)acetate
Introduction and Scientific Context
Thiazine-containing heterocyclic scaffolds are of profound interest to the pharmaceutical and materials science communities. Within this class, thienothiazines and their structural cousins, benzothiazines, form the core of numerous bioactive compounds. While both feature a six-membered thiazine ring, their fused partner ring distinguishes them: a thiophene in thienothiazines and a benzene ring in benzothiazines. These structures are noted for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2]
This document provides a comprehensive guide for the synthesis of a benzothiazine derivative. The specified starting material, Methyl 2-(2-bromo-5-chlorophenyl)acetate , possesses a phenyl core, which logically directs the synthesis towards a benzo[b][1][3]thiazine scaffold rather than a thienothiazine. This note delineates a robust, two-step synthetic strategy that leverages this precursor to construct the target heterocyclic system. Our methodology is designed for clarity, reproducibility, and mechanistic understanding, catering to researchers in organic synthesis and drug development.
The proposed pathway involves an initial amidation of the starting ester, followed by a base-mediated intramolecular cyclization, a common yet effective strategy for forming such heterocyclic systems. We will explore the causality behind each procedural choice, from reagent selection to reaction conditions, to provide a protocol that is not just a series of steps, but a self-validating scientific method.
Overall Synthetic Strategy and Rationale
The conversion of Methyl 2-(2-bromo-5-chlorophenyl)acetate into a benzothiazine core is achieved via a two-step sequence. This approach was designed for efficiency and control over the final structure.
-
Step 1: Amidation. The methyl ester is first converted into a more versatile amide intermediate. This is accomplished by reacting the ester with a primary amine (e.g., benzylamine as a representative example). This step is crucial as it introduces the nitrogen atom required for the thiazine ring. The choice of amine allows for the introduction of various substituents (R-groups) at the N-4 position of the resulting benzothiazine ring, enabling the creation of a diverse chemical library.
-
Step 2: Intramolecular Thiol-Cyclization. The bromo-amide intermediate undergoes a base-mediated intramolecular cyclization. A sulfur nucleophile, generated from sodium hydrosulfide (NaSH), displaces the bromine atom via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The resulting aryl thiol intermediate then immediately undergoes an intramolecular cyclization by attacking the amide carbonyl, forming the stable six-membered thiazin-4-one ring.
This strategic sequence is visualized in the overall reaction scheme below.
Caption: Overall two-step synthesis of the target benzothiazine derivative.
Mechanistic Insights
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The key transformation is the intramolecular cyclization, which combines two distinct mechanistic events in a single pot.
Caption: Key mechanistic steps in the formation of the benzothiazinone ring.
Causality of Choices:
-
Solvent (DMF): Dimethylformamide (DMF) is an excellent choice for the cyclization step. As a polar aprotic solvent, it effectively solvates the sodium cations of NaSH, enhancing the nucleophilicity of the hydrosulfide anion (SH⁻). Furthermore, its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of SNAr reactions on electron-neutral aromatic rings.
-
Sulfur Source (NaSH): Sodium hydrosulfide is a simple and effective source of the nucleophilic SH⁻ group. It is preferred over sources like thiourea followed by hydrolysis, as it offers a more direct pathway to the required thiol intermediate, minimizing side reactions.
-
Base: NaSH also serves as the base to deprotonate the initially formed thiol, creating the more potent thiolate anion (S⁻), which drives the subsequent intramolecular cyclization onto the amide carbonyl.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Sodium hydrosulfide is corrosive and releases toxic H₂S gas upon contact with acid; handle with extreme care.
Protocol 1: Synthesis of N-Benzyl-2-(2-bromo-5-chlorophenyl)acetamide (Intermediate)
Materials & Reagents:
-
Methyl 2-(2-bromo-5-chlorophenyl)acetate (1.0 eq)
-
Benzylamine (1.2 eq)
-
Toluene or Xylene (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add Methyl 2-(2-bromo-5-chlorophenyl)acetate (e.g., 5.0 g, 17.9 mmol).
-
Add the solvent (e.g., 40 mL of toluene).
-
Add benzylamine (e.g., 2.3 mL, 21.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure amide intermediate as a white or off-white solid.
Protocol 2: Synthesis of 6-Chloro-4-benzyl-2H-benzo[b][1][3]thiazin-3(4H)-one (Final Product)
Materials & Reagents:
-
N-Benzyl-2-(2-bromo-5-chlorophenyl)acetamide (1.0 eq)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Add the amide intermediate (e.g., 4.0 g, 11.2 mmol) and anhydrous DMF (40 mL) to the flask.
-
Carefully add sodium hydrosulfide hydrate (e.g., 1.25 g, ~22.4 mmol) in one portion. Note: NaSH is hygroscopic; weigh it quickly.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove residual DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure benzothiazinone derivative.
Data Presentation and Expected Results
The following tables summarize the stoichiometry and expected analytical data for the synthesized compounds.
Table 1: Reagent Stoichiometry and Expected Yields
| Step | Reactant | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Mass/Vol. Used | Product | M.W. ( g/mol ) | Expected Yield |
| 1 | Methyl 2-(2-bromo-5-chlorophenyl)acetate | 278.53 | 1.0 | 17.9 | 5.0 g | N-Benzyl-2-(2-bromo-5-chlorophenyl)acetamide | 354.65 | 75-85% |
| 1 | Benzylamine | 107.15 | 1.2 | 21.5 | 2.3 mL | |||
| 2 | N-Benzyl-2-(2-bromo-5-chlorophenyl)acetamide | 354.65 | 1.0 | 11.2 | 4.0 g | 6-Chloro-4-benzyl-2H-benzo[b][1][3]thiazin-3(4H)-one | 305.80 | 60-75% |
| 2 | Sodium Hydrosulfide (anhydrous basis) | 56.06 | 2.0 | 22.4 | 1.25 g |
Table 2: Representative Spectroscopic Data for Characterization
| Analysis | 6-Chloro-4-benzyl-2H-benzo[b][1][3]thiazin-3(4H)-one |
| ¹H NMR | δ (ppm): ~7.1-7.4 (m, Ar-H), ~5.2 (s, N-CH₂-Ph), ~3.6 (s, S-CH₂) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~125-140 (Ar-C), ~50 (N-CH₂), ~35 (S-CH₂) |
| MS (ESI+) | m/z: [M+H]⁺ expected at 306.0 |
| IR (KBr) | ν (cm⁻¹): ~1680 (Amide C=O stretch), ~1600, 1490 (Ar C=C stretch) |
Note: Exact chemical shifts (δ) and coupling constants will depend on the specific NMR solvent and instrument used. The data presented are typical values for this class of compounds.[4][5]
Experimental Workflow Visualization
The entire process, from setup to final product analysis, can be summarized in the following workflow diagram.
Caption: A step-by-step flowchart of the entire experimental procedure.
References
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Institutes of Health (NIH). [Link]
- Thienothiazine derivatives and their use.
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry. [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]
Sources
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Robust Laboratory-Scale Synthesis of a Key Lornoxicam Precursor: Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate-1,1-dioxide
Topic: Robust Laboratory-Scale Synthesis of a Key Lornoxicam Precursor: Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its strong analgesic and anti-inflammatory properties.[1][2] Its therapeutic efficacy is derived from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the prostaglandin synthesis pathway.[3] The chemical architecture of lornoxicam, a substituted thieno[2,3-e][4][5]thiazine dioxide, necessitates a precise and efficient synthetic strategy.
This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of a critical lornoxicam intermediate: Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][4][5]thiazine-3-carboxylate-1,1-dioxide . This intermediate is the direct precursor to lornoxicam, requiring only a final amidation step with 2-aminopyridine to yield the active pharmaceutical ingredient.[6][7] The methodology presented herein is based on a convergent synthesis strategy that is both robust and scalable, emphasizing the chemical principles behind each step to ensure reproducibility and high purity.
Synthetic Strategy and Rationale
The synthesis is designed in two primary stages, starting from commercially available methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate.
-
Condensation Reaction: The initial step involves a nucleophilic substitution reaction between the starting thiophene sulfonyl chloride and sarcosine methyl ester. This reaction builds the foundational acyclic structure containing all the necessary atoms for the subsequent cyclization. An acid scavenger is crucial to drive the reaction to completion.[8]
-
Intramolecular Cyclization (Dieckmann Condensation): The second stage is a base-catalyzed intramolecular cyclization. A strong base, such as sodium methoxide, facilitates a Dieckmann condensation by deprotonating the active methylene group adjacent to the sulfonyl moiety, which then attacks the ester carbonyl. This key ring-forming reaction constructs the core thieno[2,3-e][4][5]thiazine heterocyclic system.[8][9]
Figure 1. High-level workflow for the synthesis of the target lornoxicam intermediate.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | M.W. | Suggested Supplier |
| Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate | >97% | 287.13 | Sigma-Aldrich |
| Sarcosine methyl ester hydrochloride | >98% | 139.58 | Alfa Aesar |
| Sodium Carbonate (Anhydrous) | ACS Grade | 105.99 | Fisher Scientific |
| Sodium Methoxide | >97% | 54.02 | Acros Organics |
| Acetone | Anhydrous | 58.08 | VWR |
| Methanol | Anhydrous | 32.04 | VWR |
| Hydrochloric Acid (HCl) | 2M Solution | 36.46 | J.T. Baker |
| Ethyl Acetate | HPLC Grade | 88.11 | EMD Millipore |
| Hexane | HPLC Grade | 86.18 | EMD Millipore |
Step 1: Synthesis of Intermediate (I) - Condensation
Rationale: This step couples the two primary fragments. Sodium carbonate acts as a mild, heterogeneous base to neutralize the HCl generated from the reaction of the sulfonyl chloride with the secondary amine of the sarcosine ester, as well as the HCl from the starting salt. This prevents side reactions and drives the equilibrium towards the product.[8]
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charge the flask with acetone (250 mL), anhydrous sodium carbonate (32.5 g, 0.307 mol), and sarcosine methyl ester hydrochloride (26.8 g, 0.192 mol).
-
Begin vigorous stirring to create a fine suspension.
-
In a separate beaker, dissolve methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate (50.0 g, 0.174 mol) in acetone (100 mL).
-
Transfer the dissolved starting material to a dropping funnel and add it dropwise to the stirred suspension over 30-45 minutes. Maintain the reaction temperature at 25-30 °C.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 15-20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material spot should disappear.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil or solid.
-
Add water (200 mL) to the residue and stir for 30 minutes to dissolve any remaining salts. Filter the solid product, wash with water until the washings are neutral, and dry under vacuum at 50-60 °C. This yields Intermediate (I), which is typically used in the next step without further purification.[8]
Step 2: Synthesis of Target Intermediate (II) - Cyclization
Rationale: This is the key ring-forming step. Sodium methoxide is a strong base that selectively deprotonates the α-carbon of the sarcosine methylene group, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the thiophene-2-carboxylate ester in an intramolecular fashion, leading to the formation of the six-membered thiazine ring after elimination of methanol.[8][9]
Procedure:
-
Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge the flask with anhydrous methanol (200 mL) and sodium methoxide (11.3 g, 0.209 mol). Stir until the base is fully dissolved.
-
Add the dried Intermediate (I) (assumed 0.174 mol from the previous step) to the sodium methoxide solution in portions over 20 minutes.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. The reaction is typically accompanied by the formation of a precipitate.
-
Monitor the reaction by TLC until Intermediate (I) is consumed (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Cool the suspension to 0-5 °C in an ice bath and stir for 1 hour.
-
Filter the solid product and wash the cake with cold methanol (2 x 30 mL).
-
Suspend the crude solid in water (250 mL) and acidify to pH 2-3 by the slow addition of 2M HCl with stirring. This protonates the enolate to form the stable 4-hydroxy tautomer.
-
Stir the acidified slurry for 30 minutes, then filter the product.
-
Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight to yield the target intermediate (II) as a solid.
Characterization and Quality Control
The final intermediate should be characterized to confirm its identity and purity before proceeding to the final amidation step.
| Analysis | Specification | Rationale |
| Appearance | Off-white to pale yellow solid | Provides a basic check of product quality. |
| Melting Point | Approx. 195-200 °C (with decomposition) | A sharp melting point range is indicative of high purity. |
| ¹H NMR | Spectrum consistent with the proposed structure | Confirms the chemical structure and absence of major impurities. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to C₁₀H₉ClNO₆S₂ (M.W. 353.77) | Confirms the molecular weight of the compound. |
| HPLC Purity | >99.0% | Quantifies the purity and ensures suitability for GMP synthesis. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Incomplete reaction. - Insufficient base. - Moisture in reagents. | - Increase reflux time. - Ensure sodium carbonate is anhydrous and in sufficient excess. - Use anhydrous acetone. |
| Incomplete Cyclization in Step 2 | - Insufficient base or degraded sodium methoxide. - Reaction time too short. | - Use fresh, high-quality sodium methoxide and protect from moisture. - Extend the reflux time and monitor by TLC. |
| Product is Oily/Gummy after Acidification | - Presence of organic impurities. - Incomplete reaction. | - Ensure the reaction in Step 2 has gone to completion. - Consider a recrystallization step from a suitable solvent like methanol or ethyl acetate. |
Safety Precautions
-
General: All operations must be conducted in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, chemical-resistant gloves) is mandatory.
-
Reagents:
-
Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate: Corrosive. Avoid inhalation and contact with skin.
-
Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle under a nitrogen atmosphere.
-
Solvents: Acetone and methanol are flammable. Avoid open flames and sparks.
-
References
- Wei, F. (2002). Synthesis of Lornoxicam. Chinese Journal of Pharmaceuticals.
-
Eureka | Patsnap. (n.d.). Preparation method of lornoxicam impurity. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.
- Godara, R., et al. (2013). Lornoxicam: A Review of its Therapeutic Potential in Different Clinical Studies. Journal of Drug Delivery & Therapeutics, 3(2), 145-148.
-
New Drug Approvals. (2021). Lornoxicam. Retrieved from [Link]
- Google Patents. (n.d.). CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
- Google Patents. (n.d.). CN112592356A - Method for synthesizing lornoxicam.
-
ResearchGate. (2025). Identification and characterisation of lornoxicam (non-steroidal anti-inflammatory drug). Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
Justia Patents. (2023). Method for preparing lornoxicam. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 5. Preparation method of lornoxicam impurity - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 9. CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate - Google Patents [patents.google.com]
industrial production method for Methyl 2-(2-bromo-5-chlorophenyl)acetate
An Application Note and Protocol for the Industrial Production of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Introduction
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a key starting material and advanced intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in a range of therapeutic agents, making its efficient and scalable production a critical concern for the pharmaceutical industry. This document provides a comprehensive guide to a robust and industrially viable manufacturing process for this compound. The narrative emphasizes the chemical rationale behind the chosen synthetic route, detailed step-by-step protocols, and critical process parameters for successful scale-up.
The synthesis strategy is designed around commercially available starting materials and employs well-established, high-yield chemical transformations. The chosen three-step route proceeds from 2-bromo-5-chlorotoluene via a side-chain bromination, followed by the formation of the corresponding phenylacetic acid via a Grignard reaction and carboxylation, and culminates in a final Fischer esterification. This approach is selected for its efficiency, scalability, and control over impurity profiles.
Section 1: Overall Synthesis Strategy
The industrial production of Methyl 2-(2-bromo-5-chlorophenyl)acetate is optimally achieved through a three-stage process. This route is advantageous due to the high availability of the initial starting material, 2-bromo-5-chlorotoluene[1][2], and the utilization of reliable and scalable chemical reactions.
The key transformations are:
-
Radical-Initiated Side-Chain Bromination: Introduction of a bromine atom at the benzylic position of 2-bromo-5-chlorotoluene. This is a selective radical substitution reaction.[3]
-
Grignard Reaction and Carboxylation: Formation of the critical carbon-carbon bond by converting the benzylic bromide into an organomagnesium (Grignard) reagent, followed by reaction with carbon dioxide to create the phenylacetic acid backbone.[4][5]
-
Acid-Catalyzed Esterification: Conversion of the synthesized 2-(2-bromo-5-chlorophenyl)acetic acid to its methyl ester using methanol under acidic conditions.[6][7]
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Section 2: Detailed Synthesis Protocols
This section provides detailed, step-by-step methodologies for each stage of the synthesis. All procedures are intended for use by trained professionals in a controlled industrial environment.
Protocol 1: Side-Chain Bromination of 2-Bromo-5-chlorotoluene
This protocol describes the selective bromination of the benzylic methyl group. The use of N-Bromosuccinimide (NBS) is critical as it maintains a low, steady concentration of elemental bromine, which favors the desired radical pathway over electrophilic aromatic substitution.[3] A radical initiator, such as Azobisisobutyronitrile (AIBN), is used to start the chain reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Notes |
| 2-Bromo-5-chlorotoluene | 14495-51-3 | 205.48 g/mol | Starting Material[2][8][9] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 g/mol | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 g/mol | Radical Initiator |
| Carbon Tetrachloride (CCl4) | 56-23-5 | 153.82 g/mol | Anhydrous Solvent |
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-bromo-5-chlorotoluene (1.0 eq) and anhydrous carbon tetrachloride (approx. 5-10 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) under an inert nitrogen atmosphere. The reaction is exothermic and should be controlled carefully. Monitor the reaction progress by Gas Chromatography (GC) for the disappearance of the starting material (typically 4-8 hours). The progress can also be visually monitored as the denser succinimide byproduct forms and sinks.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining traces of bromine or HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-chlorobenzene as an oil, which is typically used in the next step without further purification.
-
Protocol 2: Synthesis of 2-(2-bromo-5-chlorophenyl)acetic acid
This step involves the formation of a Grignard reagent from the benzylic bromide, followed by carboxylation with solid carbon dioxide (dry ice). It is imperative that this entire process is conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[4][5]
Caption: Formation of the carboxylic acid via a Grignard intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Notes |
| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | (Intermediate) | 283.38 g/mol | From Protocol 1 |
| Magnesium Turnings | 7439-95-4 | 24.31 g/mol | Activated, for Grignard formation |
| Anhydrous Diethyl Ether (Et2O) | 60-29-7 | 74.12 g/mol | Anhydrous Solvent |
| Carbon Dioxide, solid (Dry Ice) | 124-38-9 | 44.01 g/mol | Electrophile |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | For aqueous workup |
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously dried (flame-dried or oven-dried glassware for lab scale) and purged with dry nitrogen. Charge the reactor with magnesium turnings (1.2 eq).
-
Grignard Initiation: Add a small portion of a solution of 1-bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium. Initiation is indicated by gentle bubbling and heat evolution. If the reaction does not start, a small crystal of iodine can be added as an initiator.
-
Grignard Formation: Once initiated, add the remaining ethereal solution of the bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice in portions to the vigorously stirred solution. An excess of dry ice (1.5 - 2.0 eq) is used. A thick precipitate will form. Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Work-up and Isolation:
-
Slowly quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid (or another suitable acid).
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with additional portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-(2-bromo-5-chlorophenyl)acetic acid as a solid.
-
Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for purification if required.
-
Protocol 3: Fischer Esterification
This final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction is driven to completion by using a large excess of methanol, following Le Chatelier's principle.[6][7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Notes |
| 2-(2-Bromo-5-chlorophenyl)acetic acid | (Intermediate) | 249.49 g/mol | From Protocol 2 |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Reagent and Solvent |
| Sulfuric Acid (H2SO4), concentrated | 7664-93-9 | 98.08 g/mol | Catalyst |
| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 g/mol | For neutralization |
Step-by-Step Protocol:
-
Reactor Setup: Charge the reactor with 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) and a large excess of methanol (10-20 volumes).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1 - 0.2 eq) to the stirred mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC or TLC until the starting carboxylic acid is consumed.[6]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO2 evolution.
-
Wash again with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the final product, Methyl 2-(2-bromo-5-chlorophenyl)acetate, as an oil.
-
For high-purity requirements, vacuum distillation can be employed.
-
Section 3: Process Parameters and Data Summary
Successful industrial production relies on the careful control of key process parameters. The following table summarizes typical conditions and expected outcomes for this synthesis.
| Parameter | Stage 1: Bromination | Stage 2: Grignard/Carboxylation | Stage 3: Esterification |
| Key Reagent Ratio | NBS: 1.05-1.1 eq | Mg: 1.2 eq; CO2: >1.5 eq | H2SO4: 0.1-0.2 eq |
| Solvent | Carbon Tetrachloride | Anhydrous Diethyl Ether | Methanol |
| Temperature | Reflux (~77°C) | Initiation (RT), Reflux (~35°C) | Reflux (~65°C) |
| Reaction Time | 4 - 8 hours | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | >95% (crude) | 80 - 90% | >95% |
| Purity (Post-workup) | Used directly | >95% (after recrystallization) | >98% (after distillation) |
Section 4: Quality Control and Analytical Methods
To ensure batch-to-batch consistency and meet regulatory standards, rigorous analytical monitoring is essential.
-
Gas Chromatography (GC): Ideal for monitoring the progress of the side-chain bromination (Stage 1) by observing the disappearance of the volatile starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the esterification reaction (Stage 3) and for determining the purity of the final product. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product, ensuring the correct isomeric structure has been produced.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any potential impurities.
Section 5: Safety Considerations for Industrial Scale-Up
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Carbon Tetrachloride: A toxic and environmentally hazardous solvent. Use in a closed system. Alternative, less toxic solvents like cyclohexane can be explored but may require process re-optimization.[10]
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. The entire Grignard reaction sequence must be performed under a strict inert atmosphere (nitrogen or argon).
-
Diethyl Ether: Extremely flammable with a low boiling point and flash point. All equipment must be properly grounded, and ignition sources must be eliminated.
-
Concentrated Acids: Sulfuric and hydrochloric acids are highly corrosive. Use appropriate acid-resistant equipment and full PPE. Quenching and neutralization steps are exothermic and must be performed with adequate cooling.
Conclusion
The described three-step synthesis provides an effective and scalable pathway for the industrial production of Methyl 2-(2-bromo-5-chlorophenyl)acetate. By leveraging well-understood chemical principles—radical substitution, organometallic carboxylation, and acid-catalyzed esterification—this process delivers high yields and high purity. Careful control of reaction conditions, especially the anhydrous nature of the Grignard step, is paramount to success. The protocols and data presented herein serve as a robust foundation for researchers, scientists, and drug development professionals engaged in the manufacturing of this vital pharmaceutical intermediate.
References
Sources
- 1. 2-Bromo-5-chlorotoluene | Call Wychem 01440 820338 [wychem.com]
- 2. 2-Bromo-5-chlorotoluene 97 14495-51-3 [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
The Versatile Role of Methyl 2-(2-bromo-5-chlorophenyl)acetate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Methyl 2-(2-bromo-5-chlorophenyl)acetate, a halogenated phenylacetic acid derivative, has emerged as a significant intermediate, offering medicinal chemists a valuable scaffold for the synthesis of a range of therapeutic agents. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, imparts distinct reactivity that can be selectively harnessed to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the applications of Methyl 2-(2-bromo-5-chlorophenyl)acetate in pharmaceutical intermediate synthesis, complete with detailed protocols and expert insights to empower researchers and drug development professionals.
While direct applications in blockbuster drugs are not as prominently documented as some other intermediates, the structural motif of Methyl 2-(2-bromo-5-chlorophenyl)acetate is found in precursors to a variety of compounds, including those investigated for antipsychotic and antidepressant activities. Its utility is primarily demonstrated in two key types of transformations: nucleophilic substitution reactions at the α-carbon and cross-coupling reactions at the aromatic bromine position.
Core Applications in Pharmaceutical Synthesis
The strategic placement of the bromine and chlorine atoms on the phenyl ring, combined with the reactive ester and α-bromo functionalities, makes Methyl 2-(2-bromo-5-chlorophenyl)acetate a versatile precursor for a variety of pharmaceutical intermediates.
Precursor to Antipsychotic and Antidepressant Drug Intermediates
While not a direct intermediate in the most common synthetic routes of widely known drugs like Lurasidone or Vilazodone, the 2-bromo-5-chlorophenylacetic acid scaffold is a key component in the synthesis of novel therapeutic candidates. The synthesis of such complex molecules often involves a convergent approach where key fragments are synthesized separately and then coupled. Methyl 2-(2-bromo-5-chlorophenyl)acetate serves as a valuable starting material for one of these fragments.
The general synthetic strategy involves leveraging the reactive α-bromo position for nucleophilic substitution with various amines or other nucleophiles, while the bromo-aryl group is reserved for a subsequent cross-coupling reaction to build the final molecular architecture.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide in Methyl 2-(2-bromo-5-chlorophenyl)acetate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
This capability allows for the introduction of a wide array of substituents at the 2-position of the phenyl ring, leading to the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate and its subsequent application in a representative cross-coupling reaction.
Protocol 1: Synthesis of 2-(2-bromo-5-chlorophenyl)acetic acid
The synthesis of the parent carboxylic acid is the crucial first step. While several methods exist, a common approach involves the diazotization of 2-amino-4-chlorobenzoic acid followed by a Sandmeyer-type reaction. However, a more direct route starts from commercially available 2-bromo-5-chlorotoluene.
Materials:
-
2-bromo-5-chlorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Bromination of the Benzylic Position: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-chlorotoluene in CCl4. Add NBS and a catalytic amount of BPO or AIBN.
-
Reflux the mixture under irradiation with a UV lamp (or at a temperature sufficient to initiate the radical reaction) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1-(bromomethyl)-2-bromo-5-chlorobenzene.
-
Cyanation: In a separate flask, dissolve the crude benzylic bromide in DMF or DMSO. Add sodium cyanide and stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-bromo-5-chlorophenyl)acetonitrile.
-
Hydrolysis: To the crude nitrile, add a solution of aqueous sodium hydroxide and ethanol. Reflux the mixture until the hydrolysis is complete (ammonia evolution ceases).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the 2-(2-bromo-5-chlorophenyl)acetic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the desired carboxylic acid.
Protocol 2: Esterification to Methyl 2-(2-bromo-5-chlorophenyl)acetate
The esterification of the carboxylic acid is a straightforward process, typically achieved through Fischer esterification.
Materials:
-
2-(2-bromo-5-chlorophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve 2-(2-bromo-5-chlorophenyl)acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain Methyl 2-(2-bromo-5-chlorophenyl)acetate as an oil or low-melting solid.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol demonstrates a general procedure for the Suzuki-Miyaura coupling of Methyl 2-(2-bromo-5-chlorophenyl)acetate with a generic arylboronic acid.
Materials:
-
Methyl 2-(2-bromo-5-chlorophenyl)acetate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a Schlenk flask, combine Methyl 2-(2-bromo-5-chlorophenyl)acetate, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (2) | Cs2CO3 | Dioxane/H2O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/H2O | 100 | 16 | 78 |
Visualization of Synthetic Pathways
Caption: Synthetic workflow for the preparation of Methyl 2-(2-bromo-5-chlorophenyl)acetate and its application in Suzuki-Miyaura cross-coupling.
Expert Insights and Causality Behind Experimental Choices
-
Choice of Radical Initiator: In the benzylic bromination, both BPO and AIBN are effective radical initiators. The choice often depends on the reaction temperature, as they have different decomposition rates. AIBN is generally preferred for lower temperature reactions.
-
Solvent for Cyanation: DMF and DMSO are excellent polar aprotic solvents for SN2 reactions like cyanation, as they effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Esterification Catalyst: Sulfuric acid is a strong acid and a dehydrating agent, making it an ideal catalyst for Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and by sequestering the water byproduct, driving the equilibrium towards the product.
-
Palladium Catalyst in Suzuki Coupling: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura reaction. Pd(PPh3)4 is a versatile catalyst, while catalysts with more electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl2, can be more effective for challenging substrates or for promoting faster reaction rates.
-
Base in Suzuki Coupling: The base plays a critical role in the transmetalation step of the Suzuki coupling by activating the organoboron species. The choice of base can significantly impact the reaction yield and can depend on the specific substrates and catalyst used.
Conclusion: A Versatile Intermediate for Future Drug Discovery
Methyl 2-(2-bromo-5-chlorophenyl)acetate stands as a valuable and versatile intermediate in the pharmaceutical chemist's toolbox. Its dual reactivity allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecular architectures. While its application may not be as widespread as some other building blocks, its utility in creating diverse libraries of compounds for drug discovery and as a precursor for specific therapeutic targets makes it an important compound to consider in the design of novel synthetic routes. The protocols and insights provided herein aim to equip researchers with the knowledge to effectively utilize this intermediate in their pursuit of new and improved medicines.
References
-
Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of the Chinese Chemical Society, 66(9), 1035-1040. [Link]
-
Patel, M., et al. (2013). Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. Organic Process Research & Development, 17(1), 114-119. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]
- Google Patents. (n.d.). US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
-
RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Application Note: High-Efficiency Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate via Lewis Acid Catalysis
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a key intermediate in pharmaceutical development. The described method employs Lewis acid catalysis for a highly efficient transesterification between α-Bromo-2-chlorophenylacetic acid and methyl acetate. This approach offers significant advantages, including high yields, short reaction times, and operational simplicity, making it suitable for both laboratory-scale synthesis and industrial production.[1] We will explore the mechanistic underpinnings of the catalysis, detail a step-by-step experimental protocol, and discuss critical reaction parameters that ensure reproducibility and high purity of the final product.
Introduction and Significance
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a valuable building block in organic synthesis. Its structural features, specifically the reactive α-bromo ester moiety and the substituted phenyl ring, make it a crucial precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Halogenated phenylacetic acid derivatives are foundational in the development of numerous therapeutics, where the halogen substituents can enhance efficacy, modulate metabolic stability, or facilitate specific binding interactions with biological targets.[2]
Traditional esterification methods can be slow or require harsh conditions. Lewis acid catalysis presents a superior alternative by activating the carbonyl group of the carboxylic acid, thereby lowering the activation energy for nucleophilic attack by the alcohol.[3] A patented method highlights a transesterification reaction using a Lewis acid catalyst, which is notable for its efficiency, low cost, and high product purity, achieving yields often exceeding 90%.[1] This guide provides a comprehensive protocol based on this robust catalytic system.
The Role and Mechanism of Lewis Acid Catalysis
The core of this synthetic strategy is the activation of a carbonyl group by a Lewis acid. A Lewis acid is an electron-pair acceptor that coordinates to a Lewis base (an electron-pair donor).[3] In this transesterification, the carbonyl oxygen of α-Bromo-2-chlorophenylacetic acid acts as a Lewis base, donating a pair of electrons to the Lewis acid catalyst (e.g., TiCl₄, ZnCl₂).
This coordination has a critical effect: it withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of an alcohol—in this case, the methyl group from methyl acetate. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of acetic acid to yield the desired methyl ester product and regenerate the catalyst for the next cycle.
The general mechanism can be visualized as follows:
-
Activation: The Lewis acid (LA) reversibly coordinates to the carbonyl oxygen of the starting carboxylic acid.
-
Nucleophilic Attack: Methyl acetate attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A proton transfer and subsequent elimination of the leaving group (acetic acid) occurs.
-
Product Formation & Catalyst Regeneration: The final product, Methyl 2-(2-bromo-5-chlorophenyl)acetate, is formed, and the Lewis acid catalyst is released.
This catalytic pathway is more efficient than uncatalyzed reactions, allowing the synthesis to proceed under milder conditions and with shorter reaction times.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This protocol details the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate from α-Bromo-2-chlorophenylacetic acid.
3.1. Materials and Equipment
-
Reagents:
-
α-Bromo-2-chlorophenylacetic acid (≥98% purity)
-
Methyl Acetate (Anhydrous, ≥99.5%)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂) or Titanium Tetrachloride (TiCl₄), anhydrous)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
3.2. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add α-Bromo-2-chlorophenylacetic acid (1.0 eq).
-
Addition of Reagent and Catalyst: Add methyl acetate, which serves as both the esterifying agent and the solvent. A volume ratio of 6-8 times the mass of the starting acid is recommended (e.g., 6-8 mL of methyl acetate per gram of acid).[1] Begin stirring the mixture.
-
Catalyst Loading: Carefully add the Lewis acid catalyst. The optimal molar ratio of the catalyst to the starting acid is between 0.02 and 0.08 to 1.[4] A preferred range is 0.04-0.06:1 to maximize yield and efficiency.[1]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of methyl acetate is ~57 °C) with continuous stirring. Maintain the reflux for a period of 4 to 8 hours.[1] The reaction progress can be monitored by TLC or HPLC.
-
Workup: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.
-
Quenching and Extraction: Add deionized water to the flask and transfer the entire mixture to a separatory funnel. Shake vigorously to partition the components. The organic product will remain in the methyl acetate layer.
-
Separation: Allow the layers to separate fully and drain the aqueous layer.
-
Purification: Transfer the organic layer to a clean flask and concentrate it under reduced pressure using a rotary evaporator to remove the methyl acetate. The result is the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate, typically as a faint yellow oil.[1]
-
Analysis: Determine the purity of the final product using HPLC. Purity levels of over 99% are achievable with this method.[1]
Data Summary and Key Parameters
The choice of catalyst and its loading are critical for optimizing the reaction. The following table summarizes typical conditions and expected outcomes based on patent literature.[1]
| Parameter | Recommended Value | Rationale / Notes |
| Lewis Acid Catalyst | ZnCl₂, TiCl₄, or Mg(ClO₄)₂ | Titanium tetrachloride is noted as a preferred catalyst.[1] |
| Catalyst Molar Ratio | 0.04–0.06 : 1 (Catalyst:Substrate) | Balances reaction rate and cost-effectiveness. Minimizes catalyst waste.[1][4] |
| Solvent/Reagent | Methyl Acetate | Acts as both reagent and solvent, improving atom economy.[4] |
| Solvent Volume | 6–8x the mass of substrate | Ensures sufficient reagent and proper dissolution for the reaction.[1] |
| Reaction Time | 4–8 hours | Optimized for high conversion while minimizing potential side reactions.[1] |
| Temperature | Reflux (~57 °C) | Provides sufficient energy for the reaction without requiring high temperatures. |
| Expected Yield | >90% | The method is highly efficient, leading to excellent yields.[1] |
| Expected Purity | >99% (by HPLC) | The clean nature of the reaction often yields a high-purity product.[1] |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, from starting materials to the purified final product.
Caption: Workflow for Lewis Acid-Catalyzed Synthesis.
References
- Benchchem. (n.d.). Methyl 2-(2-bromo-5-chlorophenyl)acetate | 455957-76-3.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Merck Index. (n.d.). Willgerodt-Kindler Reaction. Retrieved from a source discussing named reactions in organic chemistry.
- Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from a source detailing experimental organic chemistry procedures.
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions.
- National Institutes of Health. (n.d.). Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles.
- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved from [Link]
-
Scientific Reports. (2024, August 8). Organocatalytic synthetic route to esters and their application in hydrosilylation process. Retrieved from [Link]
- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
-
YouTube. (2019, August 6). 01.07 Lewis Acid Catalysis. Retrieved from [Link]
- Parchem. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
-
MDPI. (2022, April 18). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Retrieved from [Link]
- National Institutes of Health. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
-
Aribo Biotechnology. (n.d.). CAS: 455957-76-3 Name: Methyl 2-(2-broMo-5-chlorophenyl)acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
- MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
- National Institutes of Health. (n.d.). Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration.
- The University of Manchester Research Explorer. (n.d.). Biocatalytic Routes to Lactone Monomers for Polymer Production.
Sources
Application Notes and Protocols for the Intramolecular Cyclization of Halo-Carbonyl Compounds
Abstract: The intramolecular cyclization of halo-carbonyl compounds represents a cornerstone in synthetic organic chemistry for the construction of cyclic frameworks, which are integral to a vast array of natural products and pharmaceutical agents. This guide provides an in-depth exploration of the primary mechanistic pathways—nucleophilic, radical, and reductive (organometallic)—governing these transformations. We offer detailed, field-proven protocols, elucidate the stereoelectronic principles dictating reaction feasibility, and furnish practical insights into experimental design and execution for researchers in synthetic chemistry and drug development.
Guiding Principles: Stereoelectronic Control in Ring Closure
The success of an intramolecular cyclization is not merely a matter of connecting two reactive functional groups; it is governed by precise stereoelectronic requirements. The most robust predictive framework for these reactions is Baldwin's Rules for Ring Closure , which classifies cyclizations based on ring size, the hybridization of the electrophilic carbon, and the trajectory of the attacking nucleophile.[1][2][3]
-
Nomenclature:
-
Ring Size: A number (e.g., 5-) indicates the number of atoms in the newly formed ring.
-
Trajectory:
-
Exo: The bond being broken is outside the newly formed ring.
-
Endo: The bond being broken is inside the newly formed ring.
-
-
Hybridization:
-
Baldwin's rules predict which cyclizations are "favored" and "disfavored" based on the ability of the linking chain to achieve the optimal geometry for orbital overlap during bond formation.[3][5]
Table 1: Summary of Baldwin's Rules for Favored Cyclizations
| Ring Size | Tetrahedral (sp³) | Trigonal (sp²) | Digonal (sp) |
| 3-7 | Exo-Tet | Favored | Exo-Trig |
| 3-5 | Endo-Tet | Disfavored | Endo-Trig |
| 6-7 | Endo-Tet | Favored | Endo-Trig |
Understanding these rules is the first step in designing a successful cyclization strategy, as they explain why certain ring sizes are readily formed while others require specialized conditions. For instance, the formation of a five-membered ring by attacking a carbonyl group (a 5-Exo-Trig cyclization) is a favored process.
Mechanistic Pathways & Protocols
The choice of cyclization strategy depends on the desired product and the nature of the halo-carbonyl substrate. We can broadly classify these reactions into three categories.
Caption: Workflow for selecting a cyclization strategy.
Nucleophilic Intramolecular Cyclization (SN2-type)
This pathway involves the formation of an enolate or other nucleophile which subsequently displaces the halide in an intramolecular SN2 reaction.[6][7] It is a powerful method for forming cyclic ketones and lactones. The reaction is typically promoted by a base that is strong enough to deprotonate the α-carbon but does not promote side reactions like elimination.[6]
Caption: Propagation cycle for Bu₃SnH-mediated radical cyclization.
Protocol 2: Radical Cyclization of an Allylic Iodo-ester
This protocol demonstrates the formation of a functionalized cyclopentane ring system.
-
Materials:
-
Allyl 2-iodo-2-methylpropanoate
-
Tributyltin hydride (Bu₃SnH)
-
AIBN (azobisisobutyronitrile)
-
Benzene or Toluene, anhydrous and degassed
-
Syringe pump
-
Silica gel for chromatography
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the iodo-ester substrate (1.0 equivalent) and a catalytic amount of AIBN (0.1 equivalents) in degassed benzene to a final concentration of 0.02 M.
-
Heat the solution to reflux (approx. 80 °C).
-
In a separate syringe, prepare a solution of Bu₃SnH (1.1 equivalents) and AIBN (0.1 equivalents) in degassed benzene.
-
Using a syringe pump, add the Bu₃SnH/AIBN solution to the refluxing reaction mixture over 4-6 hours.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product will contain tin byproducts. Purify directly by flash column chromatography on silica gel.
-
-
Application Notes:
-
Reagent Stoichiometry: Bu₃SnH is used in slight excess to ensure complete conversion and to trap the cyclized radical.
-
Slow Addition: The slow addition of the tin hydride is critical. It maintains a low concentration of the hydride in the reaction flask, which favors the desired intramolecular cyclization step over premature reduction of the initial radical.
-
Solvent and Degassing: Radical reactions are sensitive to oxygen. The solvent must be thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by bubbling argon through it for 30 minutes) to prevent trapping of radical intermediates by O₂.
-
Purification: Tributyltin halides are toxic and must be handled with care. Purification often involves specific techniques to remove tin residues, such as washing with aqueous KF or using specialized chromatography conditions.
-
Reductive Cyclization (Organometallic Intermediates)
Reductive cyclizations, such as the Barbier and Nozaki-Hiyama-Kishi (NHK) reactions, utilize metals to generate an organometallic intermediate in situ, which then adds to the carbonyl group. [8][9]These methods are highly effective for forming cyclic alcohols and are known for their exceptional functional group tolerance. [10][11]
-
Barbier Reaction: Typically uses metals like Zn, Sn, or In. It is experimentally simple and can often be performed in aqueous media. [9][12]* Nozaki-Hiyama-Kishi (NHK) Reaction: Employs stoichiometric CrCl₂ with a catalytic amount of NiCl₂. The NHK reaction is particularly valuable for complex molecule synthesis due to its high chemoselectivity and reliability, especially for forming medium and large rings. [11][13][14]
Table 2: Comparison of Common Reductive Cyclization Reagents
| Method | Metal Reagent(s) | Typical Substrate | Key Advantages | Key Disadvantages |
| Barbier | Zn, Sn, In, SmI₂ | Allylic/propargylic halides | Experimentally simple, less sensitive to water, inexpensive metals. [9][15] | Can lack diastereoselectivity; stoichiometric metal required. [8] |
| NHK | CrCl₂, cat. NiCl₂ | Vinyl/aryl halides & triflates | High functional group tolerance, high chemoselectivity, reliable for complex substrates. [10][11] | Stoichiometric toxic chromium salts, requires anhydrous conditions. |
Protocol 3: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
This protocol describes the formation of a macrocyclic alcohol, a key step often used in natural product synthesis. [14][16]
-
Materials:
-
ω-aldehydo-vinyl iodide substrate
-
Chromium(II) chloride (CrCl₂), anhydrous
-
Nickel(II) chloride (NiCl₂), anhydrous
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Anhydrous, degassed solvent (e.g., THF)
-
Glovebox or Schlenk line for handling anhydrous reagents
-
-
Procedure:
-
Pre-treatment of Glassware: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).
-
Reagent Preparation: In a glovebox, weigh CrCl₂ (4.0 equivalents) and NiCl₂ (0.01 equivalents) into the reaction flask.
-
Remove the flask from the glovebox and place it under a positive pressure of argon.
-
Add anhydrous, degassed DMF or DMSO (enough to create a slurry) and stir vigorously for 15-20 minutes at room temperature. The mixture should become a dark green/black color.
-
Prepare a solution of the ω-aldehydo-vinyl iodide substrate (1.0 equivalent) in anhydrous THF (to achieve a final concentration of ~0.005 M).
-
Add the substrate solution dropwise via syringe to the stirred chromium/nickel slurry over 6-8 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 12 hours.
-
Workup: Quench the reaction by pouring it into 100 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cyclic alcohol by flash column chromatography.
-
-
Application Notes:
-
Anhydrous Conditions: The success of the NHK reaction is critically dependent on the exclusion of water and oxygen, as the Cr(II) species is readily oxidized. Anhydrous salts and solvents are mandatory.
-
Role of Nickel: Catalytic NiCl₂ is crucial for the efficient oxidative addition to vinyl halides and triflates. [11]Without it, these reactions are often sluggish or fail completely.
-
Solvent: While THF is often used to dissolve the substrate, a polar coordinating solvent like DMF or DMSO is necessary to solvate the chromium salts effectively.
-
High Dilution: For macrocyclization, high dilution conditions are essential to favor the intramolecular pathway over intermolecular dimerization or polymerization.
-
References
- Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cycliz
- Baldwin's Rules for Ring Closure. Scribd.
- Baldwin's Rules For Ring Closure. (2022). Chemistry Notes.
- Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. Chemical Reviews.
- Baldwin's rules wikipedia, the free encyclopedia. Slideshare.
- Intramolecular Barbier reaction in water: Cyclopentane and cyclohexane ring closure. Serbian Chemical Society.
- THE NOZAKI-HIYAMA-KISHI REACTION. (2002). University of Illinois Chemistry.
- Nozaki–Hiyama–Kishi reaction. Grokipedia.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). JoVE.
- Barbier Reaction. Alfa Chemistry.
- Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products. (2017). Chemical Reviews.
- Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium.
- Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling. (2019). PMC - NIH.
- Sequenced Reactions with Samarium(II) Iodide. Sequential Intramolecular Barbier Cyclization/Grob Fragmentation for the Synthesis of Medium-Sized Carbocycles. The Journal of Organic Chemistry.
- Barbier reaction. Wikipedia.
- 1.24: Nucleophilic Substitution, SN2, SN1. (2022). Chemistry LibreTexts.
- Chapter 8: Nucleophilic substitutions. Organic Chemistry.
- 19.02 Intramolecular Nucleophilic Substitutions. (2018). YouTube.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Barbier Reaction: Mechanism & Examples. NROChemistry.
- Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry.
- Timeless Methods for Radical Cyclizations in Total Synthesis. (2013). Macmillan Group.
- 5-Membered Ring Synthesis by Radical Cycliz
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- 1. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Baldwin's rules wikipedia, the free encyclopedia | PDF [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate, providing probable causes and actionable solutions.
Issue 1: Low Yield of the Final Ester Product
Probable Cause A: Incomplete Esterification
The conversion of the carboxylic acid precursor, 2-bromo-5-chlorophenylacetic acid, to its methyl ester is an equilibrium-driven process. Incomplete reaction is a frequent cause of low yields.
Solution:
-
Drive the Equilibrium: Employ a large excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
Effective Water Removal: The esterification reaction produces water as a byproduct. Its presence can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions. While not always practical on a lab scale for this specific synthesis, in larger-scale operations, techniques like azeotropic distillation with a suitable solvent (e.g., toluene) could be considered. For typical lab-scale synthesis, using a drying agent in the workup is crucial.
-
Catalyst Choice and Concentration: A strong acid catalyst is essential. Concentrated sulfuric acid is commonly used and effective.[1] Ensure a truly catalytic amount is used; excessive acid can lead to side reactions and complicate the workup.
Probable Cause B: Side Reactions During Synthesis of the Precursor (2-bromo-5-chlorophenylacetic acid)
The synthesis of the starting material itself can be a source of yield loss. Common routes include the Sandmeyer reaction or direct bromination of 2-chlorophenylacetic acid.
Solution:
-
Sandmeyer Reaction Optimization: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is a powerful but sensitive transformation.[2][3][4]
-
Direct Bromination Control: Direct bromination of 2-chlorophenylacetic acid can lead to multiple bromination products or bromination at undesired positions on the aromatic ring.
-
Reaction Conditions: Carefully control the stoichiometry of the brominating agent and the reaction temperature to favor mono-bromination at the desired position.
-
Issue 2: Formation of Impurities
Probable Cause A: Di-brominated or Isomeric Byproducts
During the synthesis of the 2-bromo-5-chlorophenylacetic acid precursor, over-bromination or bromination at other positions on the phenyl ring can occur, leading to impurities that are difficult to separate later.
Solution:
-
Control of Reaction Stoichiometry and Temperature: Precise control over the amount of brominating agent and maintaining the optimal reaction temperature are crucial to minimize the formation of di-brominated and other isomeric byproducts.
-
Purification of the Intermediate: It is often easier to purify the carboxylic acid intermediate than the final ester product. Recrystallization of 2-bromo-5-chlorophenylacetic acid before proceeding to the esterification step can significantly improve the purity of the final product.
Probable Cause B: Residual Starting Material
Incomplete conversion in either the bromination or the esterification step will result in the presence of starting material in the final product.
Solution:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction. Ensure the reaction has gone to completion before proceeding with the workup.
-
Effective Purification: If starting material remains, purification by column chromatography or recrystallization may be necessary.
Issue 3: Difficult Purification of the Final Product
Probable Cause: Oily Product That is Difficult to Crystallize
Methyl 2-(2-bromo-5-chlorophenyl)acetate is often obtained as an oil, which can make purification by crystallization challenging.[1]
Solution:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a hexane/ethyl acetate gradient) is a highly effective method for purifying oily products.
-
Distillation: If the product is thermally stable, distillation under reduced pressure (vacuum distillation) can be an excellent purification technique to separate it from non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Methyl 2-(2-bromo-5-chlorophenyl)acetate?
A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of the intermediate, 2-bromo-5-chlorophenylacetic acid. This can be achieved through various methods, including the Sandmeyer reaction starting from 2-amino-5-chlorophenylacetic acid or by direct bromination of 2-chlorophenylacetic acid.[5][6] The second step is the Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final methyl ester.[1][7][8]
Q2: What is the mechanism of the Fischer esterification step?
A2: The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) to yield the final methyl ester and regenerate the acid catalyst.
Q3: Are there alternative methods to the Fischer esterification for synthesizing the methyl ester?
A3: Yes, several other methods can be employed, which may be advantageous in certain situations:
-
Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride.[9][10] The acyl chloride then readily reacts with methanol to form the ester. This method is generally faster and not reversible but requires handling of the corrosive and moisture-sensitive thionyl chloride.
-
Use of Diazomethane: While highly effective and proceeding under mild conditions, diazomethane is toxic and explosive, limiting its use to small-scale syntheses where other methods have failed.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the product and quantifying any impurities.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl group (typically around 1735 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-chlorophenylacetic acid via Sandmeyer Reaction
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Diazotization of 2-amino-5-chlorophenylacetic acid
-
In a flask equipped with a stirrer and thermometer, dissolve 2-amino-5-chlorophenylacetic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-5-chlorophenylacetic acid.
-
Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: Fischer Esterification of 2-bromo-5-chlorophenylacetic acid
-
To a solution of 2-bromo-5-chlorophenylacetic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[1]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude Methyl 2-(2-bromo-5-chlorophenyl)acetate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Esterification Methods
| Method | Reagents | Typical Yield | Purity (HPLC) | Advantages | Disadvantages |
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | 85-95% | >99% | Cost-effective, simple procedure.[7][8] | Equilibrium reaction, may require a large excess of alcohol. |
| Thionyl Chloride | SOCl₂, Methanol | >90% | >99% | Fast, irreversible reaction. | Requires handling of corrosive and moisture-sensitive reagents.[9][10] |
| Lewis Acid Catalysis | Methyl acetate, Lewis Acid (e.g., TiCl₄, ZnCl₂) | 75-93% | >99% | Can be effective for transesterification.[7][8] | Lewis acids can be moisture sensitive and require careful handling. |
Visualizations
Caption: Fischer Esterification Workflow
Caption: Troubleshooting Low Yield Issues
References
- 1. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 8. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Crude Methyl 2-(2-bromo-5-chlorophenyl)acetate by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of Methyl 2-(2-bromo-5-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of crude Methyl 2-(2-bromo-5-chlorophenyl)acetate in a question-and-answer format.
Q1: I'm seeing poor separation between my product and impurities on the TLC plate and the column. What should I do?
A1: Poor separation is a common issue that can often be resolved by systematically optimizing your solvent system. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate[1][2].
-
Systematic Solvent Screening: Start by developing your TLC plate in a non-polar solvent like hexane or petroleum ether. If your compound does not move from the baseline, incrementally increase the polarity by adding a more polar solvent, such as ethyl acetate or dichloromethane. A common and effective starting mixture for compounds of this nature is a hexane/ethyl acetate system[3]. Test various ratios (e.g., 9:1, 8:2, 7:3 v/v) to achieve the desired Rf value.
-
Consider a Different Solvent System: If a hexane/ethyl acetate mixture does not provide adequate separation, consider alternative solvent systems. For halogenated aromatic compounds, a dichloromethane/hexane system can sometimes offer different selectivity.
-
Gradient Elution: If you have closely eluting impurities, isocratic elution (using a single solvent mixture) may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can significantly improve separation[4][5][6][7]. Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent.
Q2: My product seems to be degrading on the silica gel column, leading to low yields and new, unexpected spots on the TLC. How can I prevent this?
A2: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds[8][9]. Alpha-bromo esters can be susceptible to hydrolysis or other degradation pathways on acidic surfaces.
-
Test for Stability: Before running a large-scale column, it is prudent to test the stability of your compound on silica gel. This can be done by spotting your crude material on a TLC plate, allowing it to sit for an hour or two, and then developing it. If new spots appear or the product spot diminishes, degradation is likely occurring[8].
-
Deactivate the Silica Gel: To mitigate degradation, you can use deactivated silica gel. This is prepared by pre-treating the silica gel with a small amount of a basic modifier, such as triethylamine (typically 1-2% in the solvent system), to neutralize the acidic sites[10].
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®[8].
-
Minimize Residence Time: The longer your compound is on the column, the greater the chance of degradation. A faster flow rate during flash chromatography can help minimize this contact time.
Q3: I am observing a byproduct that I suspect is a dehalogenated version of my product. How can I confirm this and prevent its formation?
A3: Dehalogenation of aryl halides can occur under certain conditions, and it's a valid concern with a molecule containing both bromine and chlorine atoms. The presence of dehalogenated impurities can be challenging to separate due to similar polarities[11][12].
-
Detection: The most definitive way to identify a dehalogenated impurity is by mass spectrometry, where you would observe a molecular ion corresponding to the loss of bromine, chlorine, or both. High-resolution mass spectrometry (HRMS) is particularly useful for this[11]. On a TLC plate, the dehalogenated product will likely have a slightly different Rf value, but it may be very close to the parent compound.
-
Prevention during Synthesis: Ensure that your synthetic conditions are not overly reductive. If using catalytic hydrogenation in a previous step, for instance, ensure complete removal of the catalyst before proceeding.
-
Chromatographic Conditions: While less common, some reactive sites on silica gel could potentially promote dehalogenation, especially if trace metals are present. Using high-purity silica gel can minimize this risk.
Q4: My crude product is a solid and not very soluble in the elution solvent. What is the best way to load it onto the column?
A4: For compounds with poor solubility in the mobile phase, dry loading is the recommended method[1][10].
-
Dry Loading Procedure:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (typically 2-3 times the weight of your crude product)[1].
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
This technique prevents the issues associated with using a strong solvent for wet loading, which can lead to band broadening and poor separation.
Experimental Protocols
Development of the Solvent System using Thin Layer Chromatography (TLC)
Objective: To determine the optimal mobile phase for column chromatography that gives an Rf value of 0.2-0.3 for Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Materials:
-
Crude Methyl 2-(2-bromo-5-chlorophenyl)acetate
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
Hexane, Ethyl Acetate, Dichloromethane
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane.
-
Spot the solution on the baseline of several TLC plates.
-
Prepare different solvent mixtures of increasing polarity (e.g., 95:5, 90:10, 85:15, 80:20 Hexane:Ethyl Acetate).
-
Develop each TLC plate in a separate chamber containing one of the prepared solvent mixtures.
-
Visualize the developed plates under a UV lamp and calculate the Rf value for the product spot in each solvent system.
-
Select the solvent system that provides an Rf value in the range of 0.2-0.3.
Column Chromatography Protocol
Objective: To purify crude Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Materials:
-
Crude Methyl 2-(2-bromo-5-chlorophenyl)acetate
-
Silica gel (60-120 or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Optimal solvent system determined by TLC
-
Collection tubes
Procedure:
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm)[13].
-
Prepare a slurry of silica gel in the initial, least polar elution solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles[13].
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition[1].
Sample Loading (Dry Loading Recommended):
-
Follow the dry loading procedure described in Q4 of the FAQ section.
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (for flash chromatography) to begin the elution.
-
Collect the eluent in fractions of appropriate size.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard, effective stationary phase for moderately polar organic compounds. |
| Mobile Phase (Starting Point) | Hexane/Ethyl Acetate (e.g., 9:1 v/v) | A common and effective solvent system for a wide range of organic compounds. The ratio should be optimized via TLC. |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between separation efficiency and elution time[1][2]. |
| Sample Loading | Dry Loading | Recommended for solids with poor solubility in the mobile phase to ensure sharp bands and good separation[1][10]. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler for well-separated compounds. Gradient is preferred for complex mixtures with closely eluting impurities[4][5][6][7]. |
Visualizations
Caption: Troubleshooting decision tree for common column chromatography issues.
References
-
Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Serrano, M., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Millar, S. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 13). 12.3: Optimizing Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2013, February 5). Details of Packing a column with C18 Silica. Retrieved from [Link]
-
D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography. Retrieved from [Link]
-
Oka, N., et al. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
Al-Zereini, W. A. (2014). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Chinese Chemical Letters, 25(1), 179-182. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Synthace. (2021, February 15). How to Transform Your Miniaturized Gradient Elution Workflow. Retrieved from [Link]
-
ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.). Retrieved from [Link]
-
Reddit. (2024, August 8). How do you pick your solvents for TLC?. r/chemistry. Retrieved from [Link]
-
Ma, G., et al. (2007). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of Chromatography A, 1143(1-2), 69-74. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Bromo-N-Boc-glycine tert-butyl ester. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). What Are Fractions In Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
New Jersey Institute of Technology. (n.d.). Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
Reddit. (2023, September 24). How do I see my compounds in column chromatography?. r/chemistry. Retrieved from [Link]
Sources
- 1. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 2. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthace.com [synthace.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Technical Support Center: Bromination of Methyl 2-Chlorophenylacetate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the bromination of methyl 2-chlorophenylacetate. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a focus on identifying, understanding, and mitigating the formation of common side products. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing direct solutions to common problems encountered during the bromination of methyl 2-chlorophenylacetate.
Q1: My post-reaction TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products?
A1: The presence of multiple products indicates a lack of selectivity in the reaction. The structure of methyl 2-chlorophenylacetate allows for two primary types of bromination: benzylic bromination and electrophilic aromatic substitution. The side products you are observing depend heavily on the reaction conditions you employed.
-
If you used radical initiation conditions (e.g., N-Bromosuccinimide with AIBN or light): Your primary target is likely the benzylic bromide, methyl α-bromo-2-chlorophenylacetate, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.[1][2] The most common side products in this case are:
-
Dibrominated Product: Methyl α,α-dibromo-2-chlorophenylacetate. This forms when the desired mono-brominated product reacts further with the brominating agent.
-
Unreacted Starting Material: Incomplete conversion is common if the reaction is not driven to completion.
-
Aromatic Bromination Products: While less likely under radical conditions, some aromatic bromination can occur, especially if the reaction overheats or if trace amounts of acid are present.
-
-
If you used electrophilic substitution conditions (e.g., Br₂ with a Lewis acid like FeBr₃): You are targeting the addition of a bromine atom to the aromatic ring.[3][4][5] The primary side products are isomers resulting from the directing effects of the substituents.
-
Isomeric Products: The chloro group is an ortho-, para-director, while the methylacetate group is a deactivating meta-director. The combined effect typically leads to a mixture of isomers.
-
Poly-brominated Aromatic Products: Over-bromination can lead to the addition of two or more bromine atoms to the aromatic ring.
-
The following table summarizes the most probable side products based on the reaction type.
| Reaction Type | Intended Product | Common Side Products | Structure of Side Product |
| Benzylic Bromination | Methyl α-bromo-2-chlorophenylacetate | Over-bromination Product | Methyl α,α-dibromo-2-chlorophenylacetate |
| Aromatic Bromination Product | Methyl 4-bromo-2-chlorophenylacetate | ||
| Aromatic Bromination Product | Methyl 6-bromo-2-chlorophenylacetate | ||
| Aromatic Bromination | Isomeric Mixture (e.g., Methyl 4-bromo-2-chlorophenylacetate) | Other Isomers | Methyl 6-bromo-2-chlorophenylacetate |
| Di-brominated Aromatic Product | e.g., Methyl 4,6-dibromo-2-chlorophenylacetate |
Q2: I am targeting the benzylic bromide, but my yield is low due to the formation of an α,α-dibrominated impurity. How can I prevent this?
A2: The formation of the dibrominated side product is a classic example of over-reaction. The mono-brominated product is itself a substrate for further radical bromination. To minimize this, you need to carefully control the reaction stoichiometry and conditions.
Causality & Mitigation Strategies:
-
Stoichiometry: The most critical factor is the molar ratio of the brominating agent to the starting material.
-
Action: Use a slight sub-stoichiometric amount or a 1.0 to 1.05 molar equivalent of N-Bromosuccinimide (NBS). Using a significant excess of NBS will inevitably lead to the dibrominated product.
-
-
Reaction Monitoring: Do not run the reaction for a fixed time. The reaction rate can vary.
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or a rapid LC-MS method. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Slow Addition: Adding the brominating agent all at once can create localized high concentrations, promoting over-bromination.
-
Action: If applicable to your setup, add the NBS portion-wise over a period of time to maintain a low, steady concentration.
-
Q3: My goal is benzylic bromination, but I am observing significant aromatic bromination. What is causing this, and how do I improve selectivity?
A3: This is a clear indication that your reaction conditions are favoring an electrophilic mechanism over the desired radical pathway.
Causality & Mitigation Strategies:
-
Choice of Brominating Agent: The type of brominating agent is paramount.
-
Explanation: Molecular bromine (Br₂) in the presence of even trace amounts of Lewis acids (which can form from metal spatulas or impurities) will promote electrophilic aromatic substitution.[6] N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination because it provides a low, constant concentration of bromine radicals in the presence of an initiator.[7]
-
Action: Ensure you are using NBS. If you must use Br₂, it should be under photochemical conditions (UV light) and in a non-polar solvent like CCl₄, rigorously excluding any Lewis acids.
-
-
Radical Initiator: A radical reaction requires an initiator to start the chain reaction.
-
Explanation: Without an effective initiator, the radical pathway will be slow, allowing competing side reactions to occur.
-
Action: Ensure you have added an appropriate radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8] Also, verify that the initiator has not expired and has been stored correctly. The reaction temperature must be sufficient to cause homolytic cleavage of the initiator (typically 70-80 °C for AIBN).
-
-
Solvent Choice: The solvent can influence the reaction pathway.
-
Action: Use non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) which are standard for radical brominations.[8] Polar solvents can sometimes favor ionic pathways.
-
Caption: Reagent choice dictates bromination pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the selective benzylic bromination of methyl 2-chlorophenylacetate?
A1: The selective bromination at the benzylic position (the carbon adjacent to the benzene ring) proceeds through a free-radical chain reaction . This mechanism is favored when using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN) or UV light. The process occurs in three key stages:
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with NBS to produce a bromine radical (Br•).
-
Propagation: This is a cyclic, self-sustaining process.
-
A bromine radical abstracts a hydrogen atom from the benzylic position of methyl 2-chlorophenylacetate. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.
-
The benzylic radical then reacts with a molecule of NBS to form the desired product, methyl α-bromo-2-chlorophenylacetate, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction stops when two radicals combine.
Caption: Free-radical mechanism for benzylic bromination.
Q2: If I wanted to perform aromatic bromination, what isomeric products should I expect?
A2: For electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile (Br⁺).
-
-Cl (Chloro group): This is an ortho-, para- director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. It is also a deactivating group.
-
-CH₂COOCH₃ (Methylacetate group): This group is deactivating and considered a meta- director due to the electron-withdrawing nature of the carbonyl group.
The positions on the ring are numbered starting from the carbon bearing the -CH₂COOCH₃ group as C1 and the chloro group at C2.
-
Position 4 (para to Cl): This position is activated by the -Cl group.
-
Position 6 (ortho to Cl): This position is also activated by the -Cl group but is sterically hindered by the adjacent bulky methylacetate group.
-
Position 5 (meta to Cl): This position is favored by the directing effect of the methylacetate group.
Given that the ortho-, para-directing effect of a halogen typically outweighs the meta-directing effect of a deactivating group, you should expect a mixture of products, with bromination at the 4-position being the major product and bromination at the 6-position as a minor product due to steric hindrance.
Q3: What analytical techniques are recommended for identifying and quantifying these side products?
A3: A multi-technique approach is often necessary for unambiguous identification and quantification.
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. It can easily show the consumption of starting material and the appearance of new, often less polar, products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds. It provides both retention time data for quantification and mass spectra for structural elucidation of the parent ion and fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for non-volatile or thermally sensitive compounds. It can be used to identify brominated byproducts in complex mixtures.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The chemical shifts and coupling patterns of the aromatic and benzylic protons will be distinct for each isomer and for the di-brominated product, allowing for unambiguous structure assignment and purity assessment.
Section 3: Experimental Protocols
Protocol 1: Selective Benzylic Bromination of Methyl 2-Chlorophenylacetate
This protocol is designed to maximize the yield of methyl α-bromo-2-chlorophenylacetate while minimizing side products.
Materials:
-
Methyl 2-chlorophenylacetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-chlorophenylacetate (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction every 15-30 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should appear below the starting material spot. The reaction is complete when the starting material spot has disappeared or is very faint.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. A precipitate of succinimide will be visible.
-
Workup - Filtration: Filter the mixture to remove the succinimide, washing the solid with a small amount of cold dichloromethane.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M sodium thiosulfate solution (to quench any remaining bromine)
-
Saturated sodium bicarbonate solution (to remove any acidic byproducts)
-
Water
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel if necessary to remove any remaining impurities, particularly the dibrominated side product.
Protocol 2: Qualitative Test for Bromine-Containing Side Products
This test can help confirm the presence of brominated organic compounds in your product mixture.
Materials:
-
Sample of crude product
-
Copper wire
-
Bunsen burner
Procedure (Beilstein Test):
-
Preparation: Take a small loop of copper wire and heat it in the flame of a Bunsen burner until it glows red and any coloration in the flame disappears. This cleans the wire.
-
Sample Application: Allow the wire to cool slightly, then dip the hot loop into a small sample of your crude product oil or solid.
-
Testing: Insert the wire with the sample back into the Bunsen burner flame.
-
Observation: A distinct green or blue-green flame is a positive test, indicating the presence of a halogen (in this case, bromine and/or chlorine). While not specific to bromine over chlorine, it confirms the presence of halogenated species. For more specific identification, techniques like LC-MS are required.[9][10]
References
- JoVE. (2025).
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry LibreTexts. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). [Link]
-
MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
-
Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]
- Google Patents.
- Google Patents.
-
PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. [Link]
Sources
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Lornoxicam Synthesis
Welcome to the technical support center for lornoxicam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for synthesizing this potent non-steroidal anti-inflammatory drug (NSAID). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Lornoxicam Synthesis
Lornoxicam, or 6-chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide, is typically synthesized in a multi-step process.[1][2] The most common and industrially relevant final step involves the amidation of a key intermediate, methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][3]thiazine-3-carboxylate 1,1-dioxide, with 2-aminopyridine.[1][3] This guide will focus primarily on the optimization and troubleshooting of this critical amidation reaction and the subsequent purification.
The overall synthetic approach is depicted below:
Caption: General synthetic pathway for Lornoxicam.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Category 1: The Amidation Reaction
Question 1: My amidation reaction is showing low conversion or is stalling. What are the primary factors to investigate?
Answer: Low conversion in the amidation of methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][3]thiazine-3-carboxylate 1,1-dioxide with 2-aminopyridine is a common challenge. Here’s a systematic approach to troubleshooting:
-
Temperature: This is the most critical parameter. Historically, this reaction required high temperatures (above 140°C), often leading to side reactions and decomposition.[3] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk degrading the 2-aminopyridine starting material and forming tarry byproducts.[3][4] Recent optimizations suggest that using a catalyst can lower the required temperature to a more manageable 110-130°C.[5]
-
Catalyst/Stabilizer: The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) has been shown to significantly improve reaction efficiency.[3][4] It acts as a stabilizer and promotes the forward reaction, allowing for lower reaction temperatures and shorter reaction times.[3][4] The molar ratio of the catalyst to the starting ester is a key parameter to optimize, with effective ranges reported between 0.05 to 1.5 equivalents.[3]
-
Solvent Choice and Purity: Xylene is the most commonly cited solvent for this step.[1][3][6] Ensure it is sufficiently dry, as water can interfere with the reaction. The volume of solvent is also a factor; while older methods used large volumes (50-100V) to minimize coking at high temperatures, newer catalyzed methods can use less.[3][7]
-
Reaction Time: Monitor the reaction progress using a suitable technique like HPLC or TLC. These reactions can be slow, with reported times ranging from 4 to over 25 hours.[1][5] Extending the reaction time might be necessary, but be mindful of potential byproduct formation with prolonged heating.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing significant byproduct formation and a dark, tarry reaction mixture. How can I minimize this?
Answer: The formation of dark-colored impurities and tar is typically a result of decomposition at high temperatures.[3][4]
-
Causality: High temperatures can cause the degradation of 2-aminopyridine and potentially the thieno-thiazine core structure.[3] This leads to polymerization and the formation of complex, colored byproducts, which reduces the yield and complicates purification.
-
Solution: The most effective solution is to lower the reaction temperature. This is made possible by incorporating a catalyst like p-toluenesulfonic acid.[4][7] By promoting the desired amidation pathway at a lower energy, it outcompetes the decomposition pathways. In one study, the addition of p-TSA allowed for a significant increase in yield and purity compared to the uncatalyzed reaction at higher temperatures.[3]
-
Inert Atmosphere: While not always explicitly mentioned for this specific step in all patents, conducting reactions susceptible to oxidation at elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) is a general best practice in organic synthesis to prevent oxidative side reactions.[8]
Table 1: Comparison of Reaction Conditions for Lornoxicam Amidation
| Parameter | Traditional Method | Optimized Method | Reference |
| Temperature | >140°C | 110 - 130°C | [3][5] |
| Catalyst | None | p-Toluenesulfonic acid | [3][4] |
| Solvent | Xylene (High Volume) | Xylene (Reduced Volume) | [3][7] |
| Reaction Time | Often >20 hours | 4 - 6 hours | [1][5] |
| Typical Yield | ~45-50% (Crude) | ~84-88% (Crude) | [3][5] |
| Observed Issues | Significant coking, byproducts | Cleaner reaction, higher purity | [3][4] |
Category 2: Workup and Purification
Question 3: My crude product purity is low after filtration. What are the best practices for the initial workup?
Answer: The post-reaction workup is critical for obtaining a high-purity crude product that is amenable to final purification.
-
Solvent Removal: After the reaction, the solvent (xylene) is typically removed or reduced in volume by vacuum concentration.[3][4] It's important to control the temperature during this step to avoid degrading the product.
-
Pulping/Slurrying: The concentrated residue is often treated with a different organic solvent or solvent mixture to "pulp" or slurry the crude product.[3][4] This step is crucial for washing away residual high-boiling solvents (like xylene) and more soluble impurities. A common choice is a mixture of dichloromethane and methanol.[3][4] The temperature and duration of this pulping step (e.g., 50-80°C for 1-5 hours) should be optimized to maximize impurity removal without significant product loss.[3]
-
Filtration and Washing: After cooling the slurry, the solid is collected by filtration. Washing the filter cake with a small amount of cold solvent is important to remove any remaining mother liquor containing impurities.
Question 4: What is the most effective method for purifying crude lornoxicam to >99.5% purity?
Answer: Recrystallization is the standard and most effective method for purifying crude lornoxicam.
-
Solvent System: The choice of solvent is paramount. A mixed solvent system of xylene and 1,4-dioxane is frequently cited as being highly effective.[1][3] The ratio is important; a common example uses a volume ratio of 1:14 (xylene to 1,4-dioxane).[3] Another option involves a mixture of methanol and water, often with a pH adjustment using NaOH and HCl to dissolve and then precipitate the product.[9]
-
Protocol: Recrystallization using Xylene/1,4-Dioxane
-
Dissolution: Add the crude lornoxicam to the mixed solvent system (e.g., 1:14 xylene:1,4-dioxane). Heat the mixture until the solution becomes clear.[3]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and maintain the reflux/heat for a short period (e.g., 1 hour) to adsorb colored impurities.[3]
-
Hot Filtration: If charcoal was used, filter the hot solution to remove it. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly. Controlled cooling is key to forming well-defined, pure crystals. Stirring during cooling can promote the formation of smaller, more uniform crystals. One patent describes cooling to 20°C to allow the yellow solid to separate out.[3]
-
Isolation and Drying: Collect the purified crystals by filtration and wash with a small amount of a cold, non-dissolving solvent. Dry the final product in a vacuum oven at a controlled temperature (e.g., 50°C) to remove all residual solvents.[3]
-
This optimized process has been shown to increase HPLC purity from ~98.8% in the crude product to >99.6% in the final product.[3]
References
- CN104031071A - Preparation method of lornoxicam and its intermediate.
- CN112592356A - Method for synthesizing lornoxicam.
-
LORNOXICAM | New Drug Approvals. [Link]
-
Method for preparing lornoxicam - Justia Patents. [Link]
- CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
-
Synthesis of Lornoxicam - Semantic Scholar. [Link]
-
An Improved Process For The Preparation Of Lornoxicam - Quick Company. [Link]
- EP2394641A1 - Pharmaceutical formulations of lornoxicam - Google P
- US20220204529A1 - Method for preparing lornoxicam - Google P
Sources
- 1. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 2. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 3. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. benchchem.com [benchchem.com]
- 6. An Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
- 7. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
preventing byproduct formation in the synthesis of lornoxicam
Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis of lornoxicam. It is designed to serve as a practical resource for troubleshooting and preventing the formation of common byproducts and impurities. Our approach is rooted in explaining the causal mechanisms behind impurity formation and offering validated, field-proven protocols to ensure the synthesis of high-purity lornoxicam.
Troubleshooting Guide: Proactive Byproduct Prevention
This section addresses specific issues that can arise during the synthesis of lornoxicam, leading to byproduct formation. Each problem is analyzed from a mechanistic standpoint, followed by a detailed protocol for resolution.
Problem 1: High Levels of Hydrolytic Degradants in the Crude Product
Scenario: Post-synthesis analysis (HPLC, LC-MS) of your crude lornoxicam reveals significant peaks corresponding to hydrolytic degradation products, such as 2-aminopyridine and 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide.[1]
Root Cause Analysis: The central amide bond in lornoxicam is susceptible to hydrolysis under both acidic and basic conditions.[2][3] This instability is often exacerbated by elevated temperatures during the reaction or work-up steps. The presence of strong acids or bases, even in catalytic amounts, can significantly accelerate the cleavage of this bond.[3] Studies show lornoxicam is most labile to alkaline hydrolysis, followed by acidic conditions.[2]
Causality Diagram: Lornoxicam Hydrolysis Pathway
Caption: Primary pathways for hydrolytic degradation of lornoxicam.
Preventative & Corrective Protocol:
-
Strict pH Control During Amidation:
-
Rationale: The final amidation step, reacting the methyl ester intermediate with 2-aminopyridine, is a critical control point.[4] While often performed at high temperatures, the reaction environment must not become overly acidic or basic.
-
Action: If using a catalyst like p-toluenesulfonic acid, ensure its molar ratio is optimized (e.g., 0.05-1.5:1 relative to the ester intermediate) to promote the reaction without creating harsh acidic conditions.[4] If a base like triethylamine is used, it should be added cautiously to neutralize HCl formed from acyl chloride intermediates, avoiding a large excess.[5]
-
-
Controlled Work-up Conditions:
-
Rationale: Quenching the reaction and isolating the product can introduce aqueous acidic or basic solutions, creating an environment ripe for hydrolysis.
-
Action: Neutralize the reaction mixture to a pH range of 5-7 before prolonged holding or extraction steps. Use buffered solutions where possible. When washing, use deionized water or brine at room temperature or below, and minimize contact time.
-
-
Temperature Management:
Problem 2: Presence of Oxidative Impurities
Scenario: Your final product contains unknown impurities, and LC-MS analysis suggests the addition of oxygen atoms to the lornoxicam structure. Forced degradation studies confirm that lornoxicam is susceptible to oxidative stress.[2][6][7]
Root Cause Analysis: The thieno[2,3-e]thiazine core and other electron-rich parts of the lornoxicam molecule can be susceptible to oxidation. This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by the presence of residual oxidizing agents from previous synthetic steps. The use of reagents like hydrogen peroxide has been shown to degrade lornoxicam effectively.[2][8]
Preventative & Corrective Protocol:
-
Maintain an Inert Atmosphere:
-
Rationale: Excluding atmospheric oxygen is the most direct way to prevent oxidation.
-
Action: During the final reaction step, especially when refluxing at high temperatures (e.g., in xylene), maintain a positive pressure of an inert gas like nitrogen or argon.[4][5] Purge the reaction vessel with the inert gas before adding reagents.
-
-
Use Degassed Solvents:
-
Rationale: Solvents can contain significant amounts of dissolved oxygen.
-
Action: For sensitive, high-temperature steps, use solvents that have been degassed via sparging with nitrogen or argon, or through a series of freeze-pump-thaw cycles.
-
-
Scrutinize Raw Materials:
-
Rationale: Impurities in starting materials or reagents can catalyze oxidative side reactions.
-
Action: Ensure all starting materials and reagents are of high purity and are stored under appropriate conditions to prevent degradation. For instance, ensure solvents have not formed peroxides.
-
Problem 3: Incomplete Reaction and Starting Material Carryover
Scenario: The final product is contaminated with significant amounts of the starting materials, specifically the 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide intermediate.
Root Cause Analysis: This issue typically stems from three primary factors: insufficient reaction time, suboptimal reaction temperature, or deactivation of reagents. High-temperature reactions, while promoting conversion, can also lead to the degradation of sensitive reagents like 2-aminopyridine, reducing its effective concentration and stalling the reaction.[4]
Workflow for Optimizing Reaction Completion
Caption: A workflow for monitoring and ensuring complete reaction conversion.
Preventative & Corrective Protocol:
-
Implement In-Process Controls (IPCs):
-
Rationale: Relying on a fixed reaction time is unreliable. Active monitoring provides real-time data on reaction progress.
-
Action: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). Analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting ester.[9] The reaction should be considered complete only when the starting material is below a defined threshold (e.g., <1.0%).
-
-
Optimize Reaction Temperature & Catalysis:
-
Rationale: As noted in patent literature, high temperatures can degrade 2-aminopyridine.[4] Using a stabilizer or catalyst can lower the required activation energy, allowing the reaction to proceed at a lower, less destructive temperature.
-
Action: Introduce p-toluenesulfonic acid as a stabilizer. This has been shown to promote the forward reaction, reduce the required temperature, and improve both yield and quality.[4][10] Experiment with a temperature range of 100-120°C instead of higher reflux temperatures.
-
-
Effective Purification of Crude Product:
-
Rationale: If minor amounts of starting materials persist, an effective purification strategy is essential.
-
Action: Utilize a "pulping" or "slurrying" step post-reaction. After removing the reaction solvent (e.g., xylene), add a different organic solvent system (e.g., a dichloromethane/methanol mixture) and heat the suspension.[4] This process helps dissolve impurities while the desired product remains a solid, which can then be isolated by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in lornoxicam synthesis? A: The most prevalent byproducts fall into three categories:
-
Hydrolytic Products: Resulting from the cleavage of the amide bond, yielding starting materials or their derivatives.[2][6]
-
Oxidative Products: Formed by the reaction of the lornoxicam molecule with oxygen, often leading to hydroxylated species.[1][7]
-
Process-Related Impurities: These include unreacted starting materials, reagents, or side-products from the specific synthetic route, such as those arising from the degradation of 2-aminopyridine at high temperatures.[4][11]
Q2: How can I best monitor byproduct formation in real-time during the synthesis? A: The gold standard for monitoring is High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[9][12] A stability-indicating HPLC method, which is capable of separating the main compound from all potential degradation products, is crucial.[6][12] For quicker, qualitative checks during the reaction, Thin Layer Chromatography (TLC) can be very effective for visualizing the consumption of starting materials and the appearance of new spots (potential byproducts).
Q3: What is the specific role of p-toluenesulfonic acid (p-TSA) mentioned in some synthesis patents? A: In the context of the final amidation step, p-toluenesulfonic acid acts as a stabilizer and a mild acidic catalyst.[4][10] It promotes the reaction between the methyl ester intermediate and 2-aminopyridine, allowing it to proceed efficiently at lower temperatures. This is critical because it minimizes the thermal degradation of 2-aminopyridine, which would otherwise lead to increased byproduct formation and lower yields.[4]
Q4: What are the ideal pH and temperature parameters for the final work-up and purification? A: To minimize hydrolytic degradation, the ideal conditions are:
-
pH: Maintain a near-neutral pH range of 5-7 during all aqueous washing or extraction steps.
-
Temperature: Perform these steps at reduced temperatures, ideally between 0°C and 25°C.[4] Avoid refluxing or heating the product in the presence of water, strong acids, or strong bases.
Q5: My crude lornoxicam has high impurity levels. What is the most effective purification strategy? A: A multi-step approach is often most effective:
-
Pulping/Slurrying: After initial isolation, suspend the crude solid in a heated organic solvent system (e.g., dichloromethane/methanol or acetonitrile/water) in which the byproducts are more soluble than lornoxicam.[4][13]
-
Recrystallization: Dissolve the pulped material in a suitable hot solvent mixture (e.g., xylene/methanol/1,4-dioxane) and allow for slow cooling to form high-purity crystals.[4] The choice of solvent is critical and should be determined experimentally to maximize recovery and purity.
-
Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored and other non-polar impurities before hot filtration.[4]
Summary of Key Byproducts and Control Strategies
| Byproduct Class | Common Cause(s) | Key Control Parameters | Analytical Monitoring |
| Hydrolytic Impurities | Excess acid/base; high temperature during work-up | pH control (5-7); Low temperature (0-25°C) for aqueous steps | HPLC, LC-MS[6][9] |
| Oxidative Impurities | Atmospheric oxygen at high temp.; oxidizing agents | Inert atmosphere (N₂/Ar); Degassed solvents | LC-MS[6][14] |
| Unreacted Intermediates | Insufficient reaction time/temp.; reagent degradation | In-process HPLC/TLC; Use of catalyst (p-TSA)[4] | HPLC, TLC[15] |
References
-
Modhave, D., Handa, T., et al. (2011). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 538-545. [Link]
-
ResearchGate. (n.d.). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn | Request PDF. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). The chemical structures of lornoxicam and its degraded products with.... Retrieved January 6, 2026, from [Link]
-
Modhave, D., Handa, T., & Singh, S. (2011). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn. Semantic Scholar. [Link]
-
Scholars Research Library. (n.d.). RP-HPLC method for degradation study of Lornoxicam. Retrieved January 6, 2026, from [Link]
-
Cureus. (2024). Study lornoxicam stress degradation in SEDDS using HPTLC. [Link]
-
National Center for Biotechnology Information. (n.d.). Lornoxicam. PubChem. Retrieved January 6, 2026, from [Link]
-
Zhang, Y., et al. (2011). Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. International Journal of Pharmaceutics, 416(1), 104-109. [Link]
-
Patsnap. (n.d.). Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Eureka. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN112592356A - Method for synthesizing lornoxicam.
- Google Patents. (n.d.). CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
- Google Patents. (n.d.). US20220204529A1 - Method for preparing lornoxicam.
- Google Patents. (n.d.). CN104031071A - Preparation method of lornoxicam and its intermediate.
-
Patsnap. (n.d.). Preparation method of lornoxicam impurity. Eureka. Retrieved January 6, 2026, from [Link]
-
New Drug Approvals. (2021). Lornoxicam. [Link]
-
Researcher.Life. (2020). Kinetic Study of Lornoxicam Hydrolysis. R Discovery. [Link]
-
Wikipedia. (n.d.). Lornoxicam. Retrieved January 6, 2026, from [Link]
-
IJPPR. (2015). Analytical Method Development of Lornoxicam in Bulk and Tablet Dosage Form by UV Visible Spectrophotometry. [Link]
-
University of Waterloo. (n.d.). RP-HPLC Method Development and Validation for the Estimation of Lornoxicam in Bulk and it's Solid Dosage Form. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of lornoxicam. Retrieved January 6, 2026, from [Link]
-
ClinPGx. (n.d.). Lornoxicam Pathway, Pharmacokinetics. Retrieved January 6, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Lornoxicam?. Synapse. [Link]
-
ResearchGate. (2018). (PDF) Analytical Method development and validation for the estimation of Lornoxicam using RP-HPLC in bulk and its formulation. [Link]
- Google Patents. (n.d.). CN113321667A - Lornoxicam sodium chelate and preparation method and application thereof.
-
PubMed. (2012). Development and validation of a stability indicating HPLC method for the analysis of lornoxicam in powder for injection. [Link]
-
ResearchGate. (n.d.). (PDF) Design and Optimization of Lornoxicam Dispersible Tablets Using Quality by Design (QbD) Approach. Retrieved January 6, 2026, from [Link]
-
Current Research in Pharmaceutical Sciences. (2012). The Role of Lornoxicam in Pain and Inflammation: A Review. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Lornoxicam in Modern Pain Management Strategies. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Impact of Different Drying Processes on the Physico-Chemical Properties of Liquitablet Formulations Containing Lornoxicam. Retrieved January 6, 2026, from [Link]
Sources
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- 5. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
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troubleshooting low yield in Dieckmann condensation of thiophene derivatives
Welcome to the Technical Support Center for the Dieckmann Condensation of Thiophene Derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for overcoming low yields and other common issues encountered during the synthesis of thiophene-fused cyclic β-keto esters. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can navigate the complexities of this powerful cyclization reaction.
Introduction to the Challenge
The Dieckmann condensation is a robust method for constructing five- and six-membered rings, proceeding via an intramolecular Claisen condensation of a diester.[1][2] However, when applied to thiophene derivatives, the unique electronic properties and potential for side reactions involving the sulfur-containing heterocycle can lead to diminished yields and complex product mixtures. This guide will dissect these challenges and provide a clear path to optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the Dieckmann condensation of thiophene-based substrates.
Q1: Why is my Dieckmann condensation of a thiophene diester failing or giving very low yields?
Low yields in this reaction can stem from several factors specific to the thiophene core. The electron-rich nature of the thiophene ring can influence the acidity of the α-protons on the ester side chains. Additionally, the stability of the thiophene ring under strongly basic conditions can be a concern, potentially leading to decomposition pathways. Common culprits for low yield include suboptimal base/solvent selection, incorrect reaction temperature, and the presence of moisture.
Q2: Which base is best suited for the Dieckmann condensation of thiophene derivatives?
The choice of base is critical. While traditional bases like sodium ethoxide in ethanol are common, they may not be ideal for all thiophene substrates.[1] Sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or toluene can be more effective.[1] These conditions minimize side reactions like transesterification and can favor the desired intramolecular cyclization. For particularly sensitive substrates, lithium diisopropylamide (LDA) at low temperatures may offer enhanced control.
Q3: Can the position of the ester groups on the thiophene ring affect the reaction outcome?
Absolutely. The regiochemical outcome of the cyclization is dictated by the positions of the ester-bearing side chains. For example, the cyclization of a 2,3-disubstituted thiophene will yield a different fused ring system than a 3,4- or 2,5-disubstituted thiophene. The acidity of the α-protons can also be influenced by their proximity to the sulfur atom, which can affect which enolate is formed preferentially in unsymmetrical diesters.
Q4: I am observing a significant amount of starting material even after prolonged reaction times. What should I do?
Incomplete conversion suggests that the reaction equilibrium is not favoring the product. The Dieckmann condensation is a reversible reaction, and the final, irreversible deprotonation of the newly formed β-keto ester drives the reaction to completion.[2][3] If your product lacks an acidic proton between the two carbonyl groups, the equilibrium may favor the starting diester. In such cases, using a stronger base or higher temperatures might be necessary, but with caution to avoid decomposition. Alternatively, exploring alternative cyclization methods may be warranted.
Q5: Are there any common side reactions I should be aware of with thiophene substrates?
Besides the potential for thiophene ring degradation under harsh basic conditions, intermolecular Claisen condensation between two molecules of the starting diester can occur, leading to oligomeric byproducts. Another possibility is a retro-Dieckmann condensation, especially if the cyclic product is strained or lacks a stabilizing acidic proton.[4]
In-Depth Troubleshooting Guides
Problem 1: Low Yield or No Reaction
This is the most frequent issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Causality Explained:
-
Reagent Quality: The Dieckmann condensation is highly sensitive to moisture. Water will quench the strong base and inhibit the reaction. Solvents must be rigorously dried, and bases should be fresh and of high purity.
-
Base and Solvent Synergy: The choice of base and solvent is interconnected. Alkoxide bases in their corresponding alcohols (e.g., NaOEt in EtOH) can lead to transesterification if the ester groups of the substrate are different. Aprotic solvents like THF and toluene are generally preferred as they do not participate in the reaction and can effectively solvate the intermediates.
-
Thermodynamic Control: The reaction is under thermodynamic control. If the product is not significantly more stable than the starting material, the equilibrium will not favor its formation. The deprotonation of the resulting β-keto ester is the thermodynamic sink that drives the reaction forward.
Problem 2: Regioselectivity Issues in Unsymmetrical Thiophene Diesters
When the two ester side chains on the thiophene ring are not identical, two different enolates can form, potentially leading to a mixture of regioisomeric products.
Controlling Regioselectivity
Caption: Strategies for controlling regioselectivity.
Expert Insights:
-
The acidity of the α-protons is influenced by the electronic effects of the thiophene ring. Protons on a carbon adjacent to the sulfur atom may have different acidities compared to those further away.
-
To achieve kinetic control and favor the formation of the less substituted (less sterically hindered) enolate, the use of a strong, bulky base like LDA at low temperatures (-78 °C) is the standard approach. The deprotonation is rapid and irreversible under these conditions.
-
For thermodynamic control, which favors the more stable, more substituted enolate, a weaker base that allows for equilibration, such as sodium ethoxide at room temperature or with gentle heating, can be employed. However, this often results in a mixture of products.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation using Sodium Hydride
This protocol is a good starting point for many thiophene diesters.
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add dry toluene (or THF) to the flask to create a slurry.
-
In a separate flask, dissolve the thiophene diester (1.0 equivalent) in dry toluene (or THF).
-
Slowly add the diester solution to the sodium hydride slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TiCl₄-Mediated Dieckmann-Type Condensation
For substrates that are sensitive to strong bases, a Lewis acid-mediated approach can be a viable alternative. This method has been reported for the synthesis of certain thiophene derivatives.[5]
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the thiophene diester (1.0 equivalent) and dry dichloromethane.
-
Cool the solution to 0 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise.
-
Add a tertiary amine base, such as triethylamine (2.2 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Common Base/Solvent Systems for Dieckmann Condensation
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| NaH | Toluene, THF | Room Temp to Reflux | Non-nucleophilic, high yields. | Moisture sensitive, requires careful handling. |
| KOt-Bu | t-BuOH, THF | Room Temp to Reflux | Strong, non-nucleophilic base. | Can be sterically hindered. |
| NaOEt | EtOH | Room Temp to Reflux | Classical conditions, inexpensive. | Can cause transesterification, lower yields. |
| LDA | THF | -78 °C to Room Temp | Strong, non-nucleophilic, good for kinetic control. | Requires low temperatures, can be difficult to handle. |
Conclusion
Successfully troubleshooting the Dieckmann condensation of thiophene derivatives hinges on a careful consideration of the substrate's unique properties and a systematic approach to optimizing reaction conditions. By understanding the underlying mechanistic principles and being mindful of potential side reactions, researchers can significantly improve yields and obtain the desired thiophene-fused cyclic β-keto esters. When standard basic conditions fail, exploring alternative methods, such as the TiCl₄-mediated cyclization, can provide a pathway to success.
References
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2007, September). Regioselective Synthesis of Methyl 3-Thiothiophene-2-carboxylate Derivatives Utilizing a Dehydration-Type Ti-Dieckmann Condensation. ChemInform. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Workup Procedure for Methyl 2-(2-bromo-5-chlorophenyl)acetate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical workup phase of this synthesis. As Senior Application Scientists, we understand that a robust and efficient workup is paramount to achieving high purity and yield. This resource, structured in a flexible question-and-answer format, explains the rationale behind each step and addresses potential challenges you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the standard workup procedure for the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate, typically prepared via Fischer esterification of 2-bromo-5-chlorophenylacetic acid with methanol and an acid catalyst (e.g., sulfuric acid).
Q1: What is the standard workup procedure for a Fischer esterification of 2-bromo-5-chlorophenylacetic acid?
A1: The standard workup is designed to neutralize the acid catalyst, remove unreacted carboxylic acid and water-soluble byproducts, and isolate the desired ester. A typical procedure involves:
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. The reaction is then "quenched" by carefully adding it to a larger volume of cold water or a dilute sodium bicarbonate solution.[1][2]
-
Extraction: The aqueous mixture is then extracted with a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, to move the desired ester into the organic phase.[2][3]
-
Washing: The organic layer is subsequently washed to remove residual impurities. This typically includes:
-
A wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic components.[2][4]
-
A wash with water to remove any remaining water-soluble impurities.
-
A final wash with brine (saturated aqueous sodium chloride solution) to facilitate the removal of water from the organic layer.[5]
-
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.[2][6]
-
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2][6]
Q2: Why is it necessary to wash the organic layer with a base like sodium bicarbonate?
A2: The basic wash is a critical step for a few key reasons. Firstly, it neutralizes the strong acid catalyst (e.g., sulfuric acid) used in the Fischer esterification. Secondly, it converts any unreacted 2-bromo-5-chlorophenylacetic acid into its corresponding sodium salt. This salt is highly soluble in the aqueous layer and insoluble in the organic solvent, thus allowing for its efficient removal from the desired ester product.[4][5]
Q3: Can I use a different solvent for extraction instead of dichloromethane?
A3: Yes, other water-immiscible organic solvents like ethyl acetate or diethyl ether can be used. The choice of solvent depends on several factors, including the solubility of your product and impurities, and the solvent's boiling point for ease of removal. Dichloromethane is often chosen for its ability to dissolve a wide range of organic compounds and its density, which is greater than water, simplifying the separation of layers in a separatory funnel.[7][8] However, be aware that dichloromethane can sometimes promote the formation of emulsions.[9]
Q4: How do I monitor the progress of the purification during the workup?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude reaction mixture, the organic layer after each wash, and the final product on a TLC plate, you can visualize the removal of the starting carboxylic acid and other impurities. The carboxylic acid is significantly more polar than its corresponding ester, so it will have a lower Rf value on the TLC plate.[10]
II. Troubleshooting Guide
This section provides solutions to common problems that may arise during the workup procedure.
| Problem | Possible Cause(s) | Troubleshooting Steps & Explanations |
| An emulsion forms during extraction, and the layers will not separate. | - Vigorous shaking of the separatory funnel.- Presence of acidic or basic impurities acting as surfactants.- Use of dichloromethane with basic aqueous solutions.[9] | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[3]- Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]- Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter that may be stabilizing it.- Patience: In some cases, allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers. |
| Low yield of the final product. | - Incomplete reaction.- Hydrolysis of the ester back to the carboxylic acid during workup.- Product loss during aqueous washes due to some water solubility. | - Drive the Equilibrium: To ensure the initial reaction goes to completion, use a large excess of methanol and/or remove the water byproduct, for example, with a Dean-Stark apparatus.[11][12]- Avoid Strong Bases: While a basic wash is necessary, prolonged contact with strong bases can lead to hydrolysis. Use a weak base like sodium bicarbonate and perform the wash efficiently.- Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[9] |
| The final product is contaminated with the starting carboxylic acid. | - Incomplete removal during the basic wash. | - Multiple Basic Washes: Perform two or three washes with saturated sodium bicarbonate solution to ensure all the carboxylic acid is removed. Monitor the removal by TLC.[2]- Check pH: After the basic wash, check the pH of the aqueous layer to ensure it is basic. If not, the base has been consumed, and another wash is needed. |
| The organic layer is still wet after drying with an anhydrous salt. | - Insufficient amount of drying agent.- Insufficient drying time. | - Add More Drying Agent: Add more anhydrous sodium sulfate or magnesium sulfate until some of the drying agent remains free-flowing in the solvent.- Allow Sufficient Time: Gently swirl the flask and allow it to stand for at least 15-20 minutes to ensure all the water has been absorbed. |
III. Experimental Protocols
Here are detailed, step-by-step protocols for the key stages of the workup.
Protocol 1: Quenching and Extraction
-
Cooling: Once the reaction is deemed complete, cool the reaction flask to room temperature in a water bath.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of the reaction mixture) with gentle stirring.
-
Transfer: Transfer the quenched mixture to a separatory funnel of appropriate size.
-
Extraction: Add a portion of dichloromethane (or ethyl acetate) to the separatory funnel, stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.[3][9]
-
Separation: Allow the layers to separate completely. Drain the lower organic layer (if using dichloromethane) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts in the same Erlenmeyer flask.[3]
Protocol 2: Washing the Organic Layer
-
Transfer: Return the combined organic extracts to the separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Gently invert the funnel, venting frequently as carbon dioxide gas will be evolved.[2] Drain the lower organic layer.
-
Water Wash: Add deionized water to the separatory funnel, gently invert, and drain the organic layer.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, gently invert, and drain the organic layer into a clean, dry Erlenmeyer flask.[5]
IV. Visualizations
Workflow Diagram
Caption: Workflow for the workup of Methyl 2-(2-bromo-5-chlorophenyl)acetate synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common workup issues.
References
-
TLC analysis of the reaction mixture during the esterification of the... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved January 6, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved January 6, 2026, from [Link]
-
BDMAEE. (2025, July 31). optimizing solvent-based extraction processes with dichloromethane (dcm) for high-purity compounds. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved January 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Instructions for Authors. Retrieved January 6, 2026, from [Link]
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved January 6, 2026, from [Link]
-
University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved January 6, 2026, from [Link]
-
Biotage. (2023, February 6). How best to extract reaction products from high boiling solvents. Retrieved January 6, 2026, from [Link]
-
Reddit. (2023, October 20). In extraction procedures, when is dichloromethane a better solvent option rather than diethyl ether? Retrieved January 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved January 6, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 6, 2026, from [Link]
-
Chegg.com. (2020, September 15). Solved Fischer's esterification of phenylacetic acid with. Retrieved January 6, 2026, from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 6, 2026, from [Link]
-
University of York. (n.d.). Extractions vs Washes - Chemistry Teaching Labs. Retrieved January 6, 2026, from [Link]
Sources
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- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 5. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Unreacted 2-Bromo-5-Chlorophenylacetic Acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-bromo-5-chlorophenylacetic acid from their reaction mixtures. The following sections are designed to offer practical, field-proven solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-bromo-5-chlorophenylacetic acid that influence its removal?
A1: Understanding the physicochemical properties of 2-bromo-5-chlorophenylacetic acid is crucial for devising an effective purification strategy.
-
Acidity: As a carboxylic acid, it readily deprotonates in the presence of a base to form a water-soluble carboxylate salt.[1][2] This is the most exploited property for its removal. The predicted pKa is approximately 3.87.[3]
-
Solubility: It is a solid with a melting point between 101-103°C.[3] It has limited solubility in water but is soluble in many organic solvents like ethanol, chloroform, and acetone.[4]
-
Reactivity: The presence of bromine and chlorine atoms makes the compound reactive towards nucleophilic substitutions and cross-coupling reactions.[4] The alpha-bromo group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[5]
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₈H₆BrClO₂[6] | --- |
| Molecular Weight | 249.49 g/mol [6] | --- |
| Appearance | White to off-white solid[3] | Visual identification in solid form. |
| Melting Point | 101-103°C[3] | Useful for purity assessment after removal. |
| pKa (Predicted) | 3.87 ± 0.10[3] | Guides the choice of base for acid-base extraction. |
| Solubility | Limited in water; soluble in organic solvents.[4] | Dictates solvent choice for extraction and chromatography. |
Q2: My desired product is neutral. What is the most straightforward method to remove the unreacted 2-bromo-5-chlorophenylacetic acid?
A2: For separating an acidic impurity from a neutral product, acid-base liquid-liquid extraction is the most efficient and scalable method.[7][8] This technique leverages the differential solubility of the acidic starting material and the neutral product in aqueous and organic phases upon pH adjustment.[1]
The underlying principle involves converting the carboxylic acid into its water-soluble salt by washing the organic reaction mixture with an aqueous basic solution.[2] The neutral product remains in the organic layer, while the salt of the acidic impurity partitions into the aqueous layer.
Caption: Workflow for removing acidic impurities via extraction.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[9][10]
-
Expert Tip: Use NaHCO₃ as a first choice. It is a weaker base than NaOH and is less likely to cause hydrolysis of sensitive functional groups in your desired product.
-
-
Mixing & Venting: Stopper the funnel and gently invert it several times to mix the layers. Periodically open the stopcock (while the funnel is inverted and pointed away from you) to release the pressure from the CO₂ gas that evolves.[9] Continue until no more gas is produced.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.[8]
-
Repeat: Repeat the wash with the basic solution to ensure complete removal of the acid.[10]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.[11]
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Filter off the drying agent and remove the solvent under reduced pressure to obtain your purified neutral product.
Troubleshooting Guide
Problem 1: Emulsion formation during liquid-liquid extraction.
-
Causality: Emulsions are colloidal suspensions of one liquid in another and can form when the two immiscible phases are vigorously shaken, especially if surfactants or finely divided solids are present.[12]
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Addition: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
-
Problem 2: My desired product is also acidic. How can I separate it from 2-bromo-5-chlorophenylacetic acid?
-
Causality: When both the starting material and the product are acidic, simple acid-base extraction is not effective. The separation must then rely on other differences in their physical properties, such as polarity or solubility.
-
Recommended Technique: Flash Column Chromatography
-
Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[13]
-
-
Solutions & Protocol:
-
TLC Analysis: First, develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase) that provides good separation between your desired product and the unreacted starting material.
-
Expert Tip: Carboxylic acids often streak on silica gel TLC plates due to strong interactions with the stationary phase.[10] To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluting solvent.[10][13] This keeps the carboxylic acid protonated, leading to a more defined spot.
-
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Caption: Workflow for separating two acidic compounds.
Problem 3: The unreacted acid is still present after purification.
-
Causality: This could be due to incomplete extraction, using an insufficient amount of base, or poor separation during chromatography.
-
Solutions:
-
For Extraction:
-
Multiple Extractions: Perform at least two or three washes with the basic solution to ensure complete removal.[10]
-
Check pH: After the basic wash, check the pH of the aqueous layer to ensure it is basic.
-
-
For Chromatography:
-
Optimize Solvent System: Re-evaluate your mobile phase using TLC to achieve better separation (a larger ∆Rf value).
-
Column Loading: Avoid overloading the column, which can lead to poor separation. A general rule is to use a silica gel to crude material ratio of at least 50:1 by weight for difficult separations.[13]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective final purification step.[14][15] This technique separates compounds based on differences in their solubility in a particular solvent at different temperatures.[16] Find a solvent that dissolves your product well when hot but poorly when cold, while the impurity (unreacted acid) remains in solution upon cooling.
-
References
- Alkaya, E., Kaptan, S., & Demircan, N. (2009). Recovery of Carboxylic Acids from Aqueous Solutions by Liquid-Liquid Extraction.
- Bryan, R. (2016). Answer to "How to remove traces of acidic impurity or water?".
- Chen, Y., et al. (2021).
- Chempedia. (n.d.).
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Erowid. (2005). Synthesis of Phenylacetic Acid. Erowid.
- Google Patents. (1993).
- Google Patents. (2011).
- Google Patents. (2014).
- Google Patents. (2005). US20070010685A1 - Method of phenylacetic acid production.
- King, C. J. (1991). Separation Processes. In Perry's Chemical Engineers' Handbook.
- Koga, Y., & Kishimoto, K. (1982). Extraction of Volatile Fatty Acids from Dilute Aqueous Solution. Journal of Chemical Engineering of Japan.
- Kurzrock, T., & Weuster-Botz, D. (2011). Recovery of carboxylic acids from fermentation broths with supported liquid membranes. Biotechnology Journal.
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Organic Syntheses. (1941). Phenylacetic acid.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-chlorophenylacetic acid.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
- Urbas, B. (1983). Recovery of organic acids from aqueous solutions. U.S.
- van der Wielen, L. A. M., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions. Chemical Engineering Research and Design.
- Wikipedia. (n.d.). Acid–base extraction.
- YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities.
- BenchChem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.
- BenchChem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
- BenchChem. (n.d.).
- Biotage. (2023).
- ChemicalBook. (n.d.). 2-(5-bromo-2-chlorophenyl)acetic acid | 177985-34-1.
- ChemicalBook. (n.d.). 81682-38-4(2-Bromo-5-chlorophenylacetic acid) Product Description.
- Chem-Impex. (n.d.). α-Bromo-2-chlorophenylacetic acid.
- PubChemLite. (n.d.). 2-(3-bromo-5-chlorophenyl)acetic acid (C8H6BrClO2).
- Quora. (2019). How to recrystallize phenoxyacetic acid.
- ResearchGate. (2012). How can I purify carboxylic acid?.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
- Tokyo Chemical Industry. (n.d.). alpha-Bromo-2-chlorophenylacetic Acid 29270-30-2.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Sources
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- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. 81682-38-4 CAS MSDS (2-Bromo-5-chlorophenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. benchchem.com [benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution - Google Patents [patents.google.com]
Technical Support Center: Diastereoselectivity in Radical Cyclization Reactions
Welcome to the technical support center for diastereoselectivity issues in radical cyclization reactions. This guide is designed for researchers, medicinal chemists, and process scientists who utilize these powerful C-C bond-forming reactions and encounter challenges in controlling stereochemical outcomes. Here, we move beyond simple protocols to explore the mechanistic underpinnings of stereocontrol, offering a structured approach to troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding diastereoselectivity in radical cyclizations.
Q1: What are the primary factors controlling diastereoselectivity in radical cyclization reactions?
A1: Diastereoselectivity is primarily governed by the conformational preferences of the transition state during the cyclization step. The key is to maximize the energy difference between the diastereomeric transition states. The three main pillars of control are:
-
Substrate Control: The inherent stereochemistry of the starting material is crucial. Pre-existing stereocenters often dictate the facial selectivity of the cyclization by forcing substituents into pseudoequatorial positions in a chair-like transition state to minimize steric strain, a concept well-described by the Beckwith-Houk model.[1][2][3]
-
Reagent Control: The choice of radical initiator, mediator (e.g., tin hydrides), and crucially, the use of additives like Lewis acids can dramatically influence the outcome.[4][5][6] Lewis acids can coordinate to polar functional groups in the substrate, creating a more rigid, organized transition state and enhancing facial bias.[7][8]
-
Reaction Conditions: Temperature is a critical parameter. Lower temperatures generally lead to higher diastereoselectivity by making the reaction more sensitive to small differences in activation energies between competing transition states.[9] Concentration also plays a role; high dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular side reactions.[10]
Q2: How does the choice of radical initiator (e.g., AIBN vs. Triethylborane) affect diastereoselectivity?
A2: The primary role of the initiator is to generate the initial radical species at a controlled rate. Its direct impact on selectivity is often secondary to temperature, but the two are linked.
-
AIBN (Azobisisobutyronitrile) typically requires thermal initiation at temperatures of 80 °C or higher to achieve a suitable rate of decomposition.[11][12][13] This higher temperature can diminish selectivity by providing enough thermal energy to overcome the small activation energy barriers between diastereomeric transition states.
-
Triethylborane (Et₃B) , in the presence of trace oxygen, can initiate radical reactions at much lower temperatures, from -78 °C to room temperature.[11][14] This allows for reactions to be run under kinetic control, which often significantly enhances diastereoselectivity.[14] If your selectivity is poor with AIBN, switching to a low-temperature initiator like Et₃B/O₂ is a primary troubleshooting step.
Q3: Can Lewis acids truly influence the stereochemistry of a "free" radical reaction?
A3: Yes, absolutely. While radicals are neutral species, many radical cyclization precursors contain polar functional groups (esters, amides, ketones, etc.). Lewis acids can coordinate to these groups.[6][7] This coordination has two major effects:
-
Conformational Restriction: The Lewis acid acts as a molecular "scaffold," locking the substrate into a more rigid conformation. This pre-organization minimizes conformational ambiguity in the transition state, amplifying the steric and electronic preferences that lead to a single diastereomer.[4][5]
-
Electronic Perturbation: The Lewis acid can alter the electronic properties of the radical acceptor (the double or triple bond), which can influence the trajectory of the radical attack.
This strategy has proven highly effective for converting reactions with poor selectivity into highly diastereoselective transformations.[8][15]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common diastereoselectivity problems.
Problem 1: Poor or No Diastereoselectivity (Observed d.r. ≈ 1:1)
-
Symptom: The formation of a nearly equimolar mixture of diastereomers, indicating a very low energy difference between the competing cyclization transition states.
| Possible Cause | Underlying Rationale & Explanation | Proposed Solution & Protocol |
| A. High Reaction Temperature | At elevated temperatures (e.g., 80-110 °C with AIBN), sufficient thermal energy (kT) is available to overcome the small activation energy difference (ΔΔG‡) between the two diastereomeric transition states. The reaction is approaching thermodynamic control, eroding kinetic selectivity.[9] | Lower the reaction temperature. Switch from AIBN to an initiator that functions at lower temperatures, such as triethylborane/O₂ or a photochemical initiator. See Protocol 1 for a general low-temperature procedure. |
| B. High Conformational Flexibility | The acyclic precursor exists as a population of rapidly interconverting conformers. If multiple conformers can lead to cyclization without a significant energy penalty, a mixture of products will result. This is common in substrates lacking significant steric bias near the reacting centers. | Introduce conformational rigidity. This can be achieved in two ways: 1) Substrate Modification: Introduce a bulky protecting group or a stereocenter that enforces a more defined chair-like transition state.[10] 2) Lewis Acid Catalysis: Add a Lewis acid (e.g., MgBr₂·OEt₂, Sc(OTf)₃, Yb(OTf)₃) to chelate to polar groups, locking the transition state.[6][7] See Protocol 2 for a Lewis acid screening procedure. |
| C. Inappropriate Radical Mediator | The hydrogen donor (e.g., Bu₃SnH) can trap the initial radical before cyclization or the cyclized radical before a desired rearrangement. If trapping is too fast and non-selective, it can mask the inherent selectivity of the cyclization step. | Modify the H-donor. Switch to a bulkier or less reactive H-donor like (TMS)₃SiH (tris(trimethylsilyl)silane), which can sometimes improve selectivity. Alternatively, using catalytic amounts of Bu₃SnH with a stoichiometric reductant like NaBH(OAc)₃ can maintain the low concentration of the trapping agent needed to favor cyclization. |
Problem 2: Incorrect Diastereomer is the Major Product
-
Symptom: The reaction is diastereoselective, but the stereochemistry of the major product is opposite to that predicted by standard models (e.g., the Beckwith-Houk model).
| Possible Cause | Underlying Rationale & Explanation | Proposed Solution & Protocol |
| A. Non-Chair-like Transition State | While the chair-like transition state with equatorial substituents is often the lowest in energy, other transition states, such as a boat or twist-boat, can become favored due to specific steric (e.g., A¹,³ strain) or stereoelectronic effects within the substrate.[1] | Re-evaluate the transition state model. Computational modeling (DFT) can provide insight into the relative energies of different transition state geometries. Experimentally, adding a Lewis acid can force the system through a different, more organized transition state, potentially reversing the selectivity to favor the desired isomer.[4][5] |
| B. Chelation Control vs. Dipole Control | In substrates with coordinating groups (e.g., β-hydroxy esters), the presence of certain metal ions (from reagents or additives) can lead to a chelated transition state that overrides the simple steric model, leading to the "anti-Beckwith" product. | Modify or eliminate chelation. If an undesired chelation effect is suspected, switch to reaction conditions that disfavor it. This could involve protecting the coordinating group (e.g., silylating a hydroxyl group) or using solvents that compete for coordination with the metal ion. Conversely, if the desired product would arise from chelation, deliberately add a suitable Lewis acid.[6] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Radical Cyclization using Et₃B/O₂
This protocol is designed to maximize diastereoselectivity by operating under kinetic control at low temperatures.
Materials:
-
Radical precursor (e.g., alkyl halide or xanthate)
-
Tributyltin hydride (Bu₃SnH) or (TMS)₃SiH
-
Triethylborane (Et₃B), 1.0 M solution in hexanes
-
Anhydrous, degassed solvent (e.g., toluene or benzene)
-
Syringe pump, dry syringes, and needles
-
Balloon filled with air or a dry air source
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).
-
Charging the Flask: Dissolve the radical precursor (1.0 eq) in the anhydrous solvent to achieve high dilution (typically 0.01-0.05 M).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagent Addition:
-
Add the hydrogen donor (e.g., Bu₃SnH, 1.1-1.5 eq) to the cooled solution.
-
Using a syringe pump, add the Et₃B solution (e.g., 0.2-0.5 eq) dropwise over several hours. The slow addition is critical to maintain a low concentration of active radicals.
-
-
Initiation: Puncture the septum with a needle connected to the air balloon. Allow a very slow stream of air to bubble through the reaction mixture. Caution: This step is crucial for initiation but must be controlled to avoid side reactions. Alternatively, inject a small headspace of air periodically.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours after the addition of Et₃B is finished.
-
Quenching & Workup: Once complete, quench the reaction by opening it to the air and adding a saturated solution of KF (to remove tin byproducts) or I₂ in dichloromethane (to quench excess hydride). Proceed with a standard aqueous workup and chromatographic purification.
Protocol 2: Screening Lewis Acids for Enhanced Diastereoselectivity
This protocol outlines a parallel screening approach to quickly identify an effective Lewis acid for improving d.r.
Procedure:
-
Preparation: In a glovebox or using Schlenk techniques, prepare stock solutions of your radical precursor and Bu₃SnH in anhydrous, degassed solvent (e.g., CH₂Cl₂ or Toluene).
-
Array Setup: Arrange a series of flame-dried reaction vials. To each vial, add a different Lewis acid (1.1 - 2.0 eq), such as MgBr₂·OEt₂, Sc(OTf)₃, Yb(OTf)₃, Zn(OTf)₂, etc. Include a control vial with no Lewis acid.
-
Reaction Execution:
-
Cool all vials to the desired temperature (e.g., -78 °C).
-
Add the stock solution of the precursor to each vial. Stir for 15-30 minutes to allow for coordination.
-
Add the Bu₃SnH stock solution to each vial.
-
Initiate the reactions simultaneously. If using AIBN, pre-dissolve it in the precursor stock solution and place the vial array in a pre-heated block. If using Et₃B/O₂, add it as described in Protocol 1.
-
-
Analysis: After a set time, quench all reactions. Analyze the crude diastereomeric ratio (d.r.) of each reaction by ¹H NMR, GC, or HPLC. This allows for rapid identification of the most effective Lewis acid.
Part 4: Data Visualization & Mechanistic Diagrams
Table 1: Representative Effects of Temperature and Lewis Acids on Diastereoselectivity
The following table illustrates typical outcomes when troubleshooting a hypothetical 5-exo radical cyclization that initially gives poor selectivity.
| Entry | Initiator | Temperature | Lewis Acid (1.5 eq) | Solvent | d.r. (cis:trans) |
| 1 | AIBN | 80 °C | None | Toluene | 1.5 : 1 |
| 2 | Et₃B/O₂ | -78 °C | None | Toluene | 6 : 1 |
| 3 | AIBN | 80 °C | MgBr₂·OEt₂ | CH₂Cl₂ | 4 : 1 |
| 4 | Et₃B/O₂ | -78 °C | MgBr₂·OEt₂ | CH₂Cl₂ | >20 : 1 |
This data demonstrates that lowering the temperature (Entry 2 vs 1) provides a significant improvement, while the combination of low temperature and a Lewis acid (Entry 4) can lead to excellent diastereoselectivity.
Diagrams
Caption: Decision workflow for troubleshooting poor diastereoselectivity.
Caption: Lewis acids rigidify transition states to enhance selectivity.
References
-
Nishida, M., et al. (2012). Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions. Organic & Biomolecular Chemistry, 10(17), 3519-30. [Link][4][5]
-
Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link][10]
-
Sibi, M. P., et al. (1999). Lewis Acid-Promoted Diastereoselective Radical Cyclization Using Chiral α,β-Unsaturated Esters. Journal of the American Chemical Society. [Link][7]
-
Gansäuer, A., & Bluhm, H. (2000). Lewis Acid‐Mediated Diastereoselective Radical Reactions. ResearchGate. [Link][6]
-
Yang, D., et al. (2001). Chiral Auxiliaries for Asymmetric Radical Cyclization Reactions: Application to the Enantioselective Synthesis of (+)-Triptocallol. Organic Letters, 3(1), 111-4. [Link][15][16]
-
Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link][17][18][19]
- Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in Organic Synthesis. Wiley-VCH.
- Fallis, A. G., & Brinza, I. M. (1997). Free radical cyclizations of haloalkenes. Tetrahedron, 53(52), 17543-17594.
- Beckwith, A. L. J., et al. (1986). The Stereochemistry of Cyclization of ω-Alkenyl Radicals. Journal of the American Chemical Society, 108(20), 6285–6293.
- Houk, K. N., et al. (1983). Transition structures of radical additions. Journal of the American Chemical Society, 105(18), 5980–5982.
-
Chemistry LibreTexts. (2022). II. Basic Stages of a Radical Chain Reaction. [Link][11]
-
ResearchGate. (2017). What is the reaction initiation temprature range of AIBN?. [Link][12]
-
Myers, A. G. (n.d.). 5-Membered Ring Synthesis by Radical Cyclization. Andrew G. Myers Research Group. [Link][21]
-
Clark, A. J., et al. (1998). Stereoselectivity in amidyl radical cyclisations part 1. Acyl mode cyclisations. University of Warwick. [Link][3]
-
Danishefsky, S. J. (n.d.). Radical Reactions (Part 1). [Link][13]
Sources
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- 2. Self-Terminating, Oxidative Radical Cyclizations [mdpi.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Radical cyclization - Wikipedia [en.wikipedia.org]
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- 16. Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Monitoring Esterification Reaction Progress by TLC
Welcome to the Technical Support Center for monitoring esterification reaction progress by Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to empower you with the expertise to confidently and accurately monitor your esterification reactions, ensuring the integrity and success of your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions about using TLC to monitor esterification reactions.
Q1: Why is TLC a suitable technique for monitoring esterification reactions?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical tool ideal for monitoring the progress of organic reactions like esterification.[1] It allows for the quick separation of components in a reaction mixture, enabling you to visualize the consumption of starting materials (the carboxylic acid and alcohol) and the formation of the product (the ester).[2] Since esters are generally less polar than their corresponding carboxylic acid and alcohol starting materials, they will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[3][4] This difference in polarity and Rf value is the basis for monitoring the reaction's progress.
Q2: How do I interpret the results of a TLC plate for an esterification reaction?
Interpreting a TLC plate for an esterification reaction involves comparing the spots of the reaction mixture over time to the spots of the starting materials. A typical TLC plate for monitoring an esterification reaction will have three lanes: one for the starting carboxylic acid, one for the starting alcohol, and one for the reaction mixture. As the reaction progresses, the spots corresponding to the starting materials in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the ester product, will appear and intensify.[5] The reaction is considered complete when the spot for the limiting starting material is no longer visible in the reaction mixture lane.
Q3: What is an Rf value and how is it calculated?
The Retention Factor, or Rf value, is a quantitative measure of a compound's movement up the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Rf values are always less than 1.[7] In the context of esterification, the ester product will have a higher Rf value than the more polar starting materials (carboxylic acid and alcohol).[3]
Q4: How do I select an appropriate solvent system (mobile phase) for my esterification TLC?
The choice of the mobile phase is critical for achieving good separation. The ideal solvent system should provide a clear separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.[8] A common starting point for esterification reactions is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2][9] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.
Q5: What are the common methods for visualizing spots on a TLC plate?
If the compounds are not colored, visualization techniques are necessary. Common methods include:
-
UV Light: If the compounds contain a chromophore (e.g., an aromatic ring), they can be visualized under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator. The compound will appear as a dark spot against a fluorescent background.[10]
-
Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[11][12]
-
Chemical Stains: Various chemical stains can be used that react with the compounds to produce colored spots.[10] Common general-purpose stains include potassium permanganate (KMnO4), p-anisaldehyde, and ceric ammonium molybdate (CAM).[12][13] For acidic compounds like carboxylic acids, a bromocresol green stain can be effective, showing yellow spots on a blue background.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered when monitoring esterification reactions by TLC.
| Problem | Potential Causes | Solutions |
| No Spots Visible | 1. Sample concentration is too low.[14][15]2. The compound is not UV-active and no other visualization method was used.[14]3. The compound is volatile and has evaporated from the plate.[14]4. The solvent level in the developing chamber was above the spotting line, dissolving the sample.[14][15] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[14][15]2. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or an iodine chamber for visualization.[11][14]3. If volatility is suspected, minimize drying time before development.4. Ensure the solvent level in the chamber is below the origin line where the samples are spotted.[14] |
| Spots are Streaking | 1. The sample is overloaded (too concentrated).[14]2. The sample is acidic or basic.[14][16]3. The solvent system is not appropriate.[15]4. The compound is degrading on the silica plate.[17] | 1. Dilute the sample before spotting.[14]2. For acidic compounds (like the starting carboxylic acid), add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[14] For basic compounds, add a small amount of triethylamine (0.1-2.0%).[14]3. Experiment with different solvent systems, adjusting the polarity.[15]4. Add a modifier to the mobile phase as described above or consider using a different stationary phase like alumina.[17] |
| Reactant and Product Spots Have the Same or Very Similar Rf | 1. The polarity of the mobile phase is not optimal for separation.[17]2. The starting materials and product have very similar polarities. | 1. Adjust the polarity of the mobile phase. If the spots are too high on the plate (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio).[14] If the spots are too low (low Rf), increase the polarity.[14]2. Try a different solvent system altogether. For example, a mixture of dichloromethane and methanol might provide different selectivity.[9]3. Run a "cospot" lane containing a mixture of the starting material and the reaction mixture to better visualize small separations.[17] |
| Reaction Appears Stalled (No Product Formation or No Change Over Time) | 1. The reaction has not proceeded.[18]2. The product is not being visualized. | 1. Confirm the reaction conditions (temperature, catalyst, etc.) are correct. If only the starting material spot is visible, the reaction may not have started.[18]2. Ensure your visualization method is appropriate for the expected product. Some esters may not be UV-active or may require a specific stain.[10][19] |
| Solvent Front is Uneven | 1. The TLC plate is touching the side of the developing chamber or the filter paper.[15]2. The bottom of the TLC plate is not level.[20]3. The silica gel on the plate is damaged.[16] | 1. Ensure the plate is centered in the chamber and not touching the sides.[15]2. Make sure the spotting line is parallel to the bottom of the plate and the plate sits flat in the chamber.[20]3. Inspect the plate for any chips or inconsistencies in the silica layer, especially at the bottom. If damaged, use a new plate or cut away the damaged section.[16] |
Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate for Esterification Monitoring
-
Plate Preparation:
-
Obtain a silica gel TLC plate (typically with a fluorescent indicator, F254).[5]
-
Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.[2]
-
Mark small, evenly spaced ticks on the origin line for each sample you will spot. A typical setup includes lanes for the carboxylic acid, the alcohol, a "cospot" (a mixture of starting materials), and the reaction mixture at different time points (e.g., t=0, t=1h, t=2h).
-
-
Sample Spotting:
-
Dissolve a small amount of your starting materials in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create dilute solutions.[21]
-
Use a capillary tube to spot a small amount of each solution onto its designated tick mark on the origin line. The spots should be as small as possible (1-2 mm in diameter) to prevent streaking.[2][5]
-
For the reaction mixture, take a small aliquot from the reaction vessel using a capillary tube and spot it directly onto the plate.
-
Allow the solvent to completely evaporate from the spots before developing the plate.[20]
-
-
Plate Development:
-
Prepare the developing chamber by pouring a small amount of the chosen mobile phase into it, to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[14]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which can improve the resolution of the separation.[22] Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring it is upright and not touching the sides. Cover the chamber.[20]
-
Allow the solvent to travel up the plate by capillary action.[23]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[5]
-
Immediately mark the position of the solvent front with a pencil.[4]
-
-
Visualization and Analysis:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots using an appropriate method (UV lamp, iodine chamber, or chemical stain).[10]
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot.[6]
-
Analyze the plate to determine the extent of the reaction by observing the disappearance of starting material spots and the appearance of the product spot in the reaction mixture lane.[2]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Esterification TLC
| Polarity of Reactants/Products | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Non-polar to Mid-polar | Hexane or Heptane | Ethyl Acetate | 4:1 to 1:1 | A good starting point for many common esterifications.[2] Adjust the ratio to achieve optimal separation. |
| Mid-polar to Polar | Dichloromethane (DCM) | Ethyl Acetate | 9:1 to 1:1 | Useful if compounds are not moving sufficiently in hexane/ethyl acetate. |
| Polar | Dichloromethane (DCM) or Ethyl Acetate | Methanol (MeOH) | 99:1 to 9:1 | For reactions involving very polar starting materials or products, such as those with additional hydroxyl groups.[9] |
Visualizations
Diagram 1: TLC Workflow for Monitoring Esterification
Caption: Workflow for monitoring an esterification reaction using TLC.
Diagram 2: Troubleshooting Logic for Common TLC Problems
Sources
- 1. 利用できないコンテンツ [sigmaaldrich.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 5. scribd.com [scribd.com]
- 6. Khan Academy [khanacademy.org]
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- 22. merckmillipore.com [merckmillipore.com]
- 23. studylib.net [studylib.net]
Technical Support Center: Scaling Up Methyl 2-(2-bromo-5-chlorophenyl)acetate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(2-bromo-5-chlorophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights. Our goal is to help you navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction: Synthetic Strategy & Core Challenges
The most common and scalable route to Methyl 2-(2-bromo-5-chlorophenyl)acetate is the direct esterification of its corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid. While seemingly straightforward, scaling this process introduces challenges related to reaction kinetics, impurity profiles, thermal management, and downstream processing.
This guide will focus on the esterification pathway, as it generally offers a more robust and cost-effective solution for industrial production compared to multi-step routes involving, for example, Grignard reagents, which present their own significant scale-up hurdles such as initiation and thermal control.[1][2]
Troubleshooting Guide: From Low Yields to Impurity Nightmares
This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low (<85%). What are the likely causes and how can I fix it?
Low yield is the most frequent issue during scale-up. The root cause is often multifactorial, stemming from incomplete conversion, side reactions, or mechanical losses during work-up.
Causality Analysis:
The esterification of a carboxylic acid with an alcohol is a reversible equilibrium reaction. To achieve high conversion, the equilibrium must be shifted towards the product side. On a small scale, using a large excess of the alcohol (methanol) is often sufficient. However, at scale, this can be inefficient and costly. Water, a byproduct of the reaction, can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
Potential Solutions & Protocols:
-
Inadequate Water Removal:
-
Explanation: Water produced during the reaction slows down the forward reaction and promotes the reverse (hydrolysis).
-
Solution: Implement azeotropic removal of water. While methanol doesn't form a low-boiling azeotrope with water, a co-solvent like toluene or cyclohexane can be used. A Dean-Stark apparatus is essential for this at scale.
-
Protocol: In a reactor equipped with a Dean-Stark trap and condenser, charge 2-(2-bromo-5-chlorophenyl)acetic acid, methanol (3-5 equivalents), an acidic catalyst, and toluene (as the azeotroping agent). Heat the mixture to reflux and continuously remove the water collected in the trap. Monitor the reaction by TLC or HPLC until the starting acid is consumed.
-
-
Suboptimal Catalyst Choice or Loading:
-
Explanation: Strong acids like sulfuric acid are effective but can cause charring or other side reactions at elevated temperatures over long reaction times.[3][4] Lewis acids can be milder and more efficient alternatives.[5]
-
Solution: Evaluate different catalysts. For large-scale operations, solid acid catalysts (e.g., Amberlyst-15, Nafion-NR50) are highly advantageous as they can be easily filtered out, simplifying the work-up.
-
Data Summary:
Catalyst Typical Loading (mol%) Temperature (°C) Advantages Disadvantages H₂SO₄ 2-5 65 (Reflux) Inexpensive, effective.[3] Corrosive, difficult to remove, potential for side reactions.[4] TiCl₄ 0.02 65 (Reflux) High yield, short reaction time.[5] Moisture sensitive, requires inert atmosphere. Zinc Chloride 0.02 65 (Reflux) Mild Lewis acid.[3] Can be less active than stronger acids. | Amberlyst-15 | 10-20 wt% | 70-80 | Reusable, simple filtration removal. | May require higher temperatures/longer times. |
-
-
Work-up Losses:
-
Explanation: The product is an oil, and significant amounts can be lost during aqueous extraction if emulsions form or if the pH is not controlled correctly.
-
Solution: After the reaction, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Avoid strong bases (e.g., NaOH), which could potentially hydrolyze the ester product. If emulsions form, adding brine can help break them.
-
Caption: A decision tree for troubleshooting low product yield.
Question 2: My final product is off-color (yellow/brown) and contains several impurities by HPLC/GC. How can I improve its purity?
Product purity is critical, especially for pharmaceutical applications. Impurities can arise from the starting materials, side reactions, or degradation.
Causality Analysis:
-
Starting Material Impurities: The adage "garbage in, garbage out" is paramount in process chemistry. Impurities in the 2-(2-bromo-5-chlorophenyl)acetic acid will carry through or react to form new impurities.
-
Thermal Degradation: Prolonged heating, especially in the presence of strong acid, can cause decomposition, leading to colored byproducts.
-
Side Reactions: While the phenylacetic acid structure is relatively stable, potential side reactions like de-bromination, though less common under these conditions, should not be entirely ruled out, especially if metallic contaminants are present.[2]
-
Residual Acid: The most common impurity is unreacted starting material.
Potential Solutions & Protocols:
-
Qualify Starting Materials:
-
Protocol: Before beginning the reaction, run a full analysis (HPLC, NMR, melting point) on your starting 2-(2-bromo-5-chlorophenyl)acetic acid. Ensure its purity is >99%. If it is not, recrystallize it from a suitable solvent system (e.g., toluene/heptane) before use.
-
-
Optimize Reaction Conditions:
-
Explanation: Minimize reaction time and temperature. The goal is to find the "sweet spot" where the reaction proceeds to completion quickly without significant degradation.
-
Solution: Conduct a Design of Experiments (DoE) to optimize temperature, catalyst loading, and reaction time. Aim for the mildest conditions that achieve >99% conversion.
-
-
Refine the Work-up and Purification:
-
Aqueous Wash: A wash with a saturated sodium bicarbonate solution is crucial to remove any residual starting acid and the acid catalyst. A subsequent brine wash helps to remove water and break emulsions.
-
Activated Carbon Treatment: If the product oil is colored, a charcoal treatment can be very effective. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add 1-2 wt% of activated carbon, stir for 30-60 minutes at room temperature, and filter through a pad of celite.
-
Final Purification: For pharmaceutical-grade material, high-vacuum distillation or crystallization may be necessary. Given the product is often an oil at room temperature, distillation is more common.[4][6]
-
| Impurity | Potential Source | Analytical Detection | Mitigation Strategy |
| 2-(2-bromo-5-chlorophenyl)acetic acid | Incomplete reaction | HPLC, LC-MS | Drive reaction to completion; perform a base wash (e.g., NaHCO₃) during work-up. |
| 2-(5-chlorophenyl)acetic acid (debrominated) | Reductive dehalogenation | GC-MS, LC-MS | Ensure reactor is free of metal contaminants (e.g., Pd, Fe); use high-purity reagents.[2] |
| Polymeric/Colored materials | Thermal degradation | Visual, HPLC (late-eluting peaks) | Reduce reaction temperature and time; use a milder catalyst. |
| Benzyl Bromide/Chloride type species | Fragmentation | GC-MS | Avoid excessive temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall workflow for scaling up this synthesis?
-
The recommended workflow emphasizes safety, purity, and efficiency. It involves qualifying raw materials, executing the reaction under optimized and controlled conditions, and employing a multi-step purification process to achieve the desired product quality.
Caption: A standard workflow for the scaled production of the target ester.
Q2: What analytical methods are essential for process monitoring and quality control?
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is ideal for monitoring the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. It can also quantify impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any major structural impurities.
-
Karl Fischer Titration: Essential for ensuring that all solvents and reagents are anhydrous, particularly if using moisture-sensitive catalysts.
Q3: What are the critical safety considerations for this process at scale?
-
Corrosive Reagents: Sulfuric acid is highly corrosive. Ensure appropriate personal protective equipment (PPE) and materials of construction (e.g., glass-lined reactors) are used.
-
Flammable Solvents: Methanol, toluene, and extraction solvents are flammable. The reactor and surrounding area must be properly grounded and equipped for handling flammable liquids.
-
Pressure Management: Ensure the reactor is properly vented, especially during heating and quenching steps.
-
Exotherms: While esterification is not violently exothermic, the initial dissolution and neutralization steps can generate heat. Reagents should be added at a controlled rate with adequate cooling.
References
- Google Patents: CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Google Patents: CN103420902A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Organic Syntheses: A peer-reviewed procedure resource. While not for the exact molecule, it provides robust and scalable protocols for fundamental organic reactions like esterification and work-up procedures. [Link]
-
PubMed: Analytical methods for the monitoring of solid phase organic synthesis. Discusses various analytical techniques applicable to monitoring organic reactions. [Link]
- Google Patents: WO2015132803A2 - Process for the preparation of dapagliflozin.
-
PharmaCompass: 2-Bromo-2-(2-chlorophenyl)acetic acid methyl ester. Provides synonyms and basic information for a closely related compound. [Link]
- Google Patents: US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Describes esterification of a similar acid using methanol and sulfuric acid.
-
PubChem: Methyl 2-bromo-2-(4-chlorophenyl)acetate. Database entry for an isomer, providing physical and chemical properties. [Link]
-
PubChem: Methyl alpha-bromo-2-chlorophenylacetate. Database entry for a related compound with identifiers and properties. [Link]
-
RSC Publishing: Analytical Methods. A journal providing validated methods for chemical analysis, including GC-MS. [Link]
-
Organic Chemistry Portal: Ester synthesis by esterification. A comprehensive overview of various esterification methods and catalysts. [Link]
Sources
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- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 5. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 6. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 2-(2-bromo-5-chlorophenyl)acetate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Methyl 2-(2-bromo-5-chlorophenyl)acetate, a halogenated phenylacetate derivative, presents a unique analytical challenge due to the influence of its substituent pattern on its spectroscopic and chromatographic properties. This guide provides an in-depth comparison of various analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like Methyl 2-(2-bromo-5-chlorophenyl)acetate, ¹H NMR offers a rapid and definitive method for confirming its identity.
Predicted ¹H NMR Spectrum of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Due to the limited availability of experimental spectra in public databases, a predicted ¹H NMR spectrum was generated using advanced computational algorithms. This serves as a robust framework for anticipating the spectral features of the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) and their assignments are detailed below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Methoxy (-OCH₃) | ~3.75 | Singlet | 3H | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent oxygen atom, resulting in a singlet in the downfield region.[1][2] |
| Methylene (-CH₂-) | ~4.05 | Singlet | 2H | These protons are adjacent to the electron-withdrawing ester group and the aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| Aromatic (H-6) | ~7.55 | Doublet | 1H | This proton is ortho to the bromine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent bromine atom results in the most downfield aromatic signal. |
| Aromatic (H-4) | ~7.28 | Doublet of doublets | 1H | This proton is ortho to the chlorine atom and meta to the bromine atom, experiencing deshielding from both halogens. It is split by both H-3 and H-6. |
| Aromatic (H-3) | ~7.15 | Doublet | 1H | This proton is ortho to the bromine atom and is expected to be the most upfield of the aromatic protons due to the combined electronic effects of the substituents. |
Caption: Predicted ¹H NMR spectral data for Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Experimental Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the ¹H NMR analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Orthogonal Techniques for Comprehensive Characterization
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on the synergy of multiple analytical techniques. ¹³C NMR, Mass Spectrometry, and HPLC provide orthogonal data that, when combined, offer a more complete picture of the compound's identity, purity, and stability.
¹³C NMR Spectroscopy: A Complementary Perspective
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Although less sensitive than ¹H NMR, it is an excellent tool for confirming the number of unique carbon environments and the presence of key functional groups.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl (C=O): ~170 ppm
-
Aromatic Carbons: 120-140 ppm (with distinct shifts for carbons attached to bromine and chlorine)
-
Methylene (-CH₂-): ~40-45 ppm
-
Methoxy (-OCH₃): ~52 ppm
The specific chemical shifts of the aromatic carbons are influenced by the additive effects of the halogen substituents and the acetate group.[3]
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the elemental composition and can offer clues about the compound's structure.[4][5]
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 262, 264, and 266, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺
-
Benzylic cleavage to lose the CH₂COOCH₃ radical: [M - 73]⁺
-
Loss of a bromine radical: [M - 79/81]⁺
-
Loss of a chlorine radical: [M - 35/37]⁺
-
The fragmentation pattern can be complex but provides a unique fingerprint for the molecule.[6][7][8]
Caption: Predicted major fragmentation pathways for Methyl 2-(2-bromo-5-chlorophenyl)acetate in mass spectrometry.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is a powerful separation technique that is widely used for the quantitative analysis and purity assessment of pharmaceutical compounds.[9][10][11] A reversed-phase HPLC method would be the most suitable approach for analyzing the relatively non-polar Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of the target compound and separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at ~220 nm or ~270 nm | The aromatic ring will have strong UV absorbance in this region. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
This method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control.[4][12]
Comparative Analysis and Best Practices
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Structural Elucidation, Connectivity | Non-destructive, highly informative, rapid | Lower sensitivity than MS, requires pure sample for unambiguous interpretation |
| ¹³C NMR | Carbon Framework | Confirms number of unique carbons, identifies functional groups | Low sensitivity, longer acquisition times |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | High sensitivity, provides elemental composition | Destructive, fragmentation can be complex to interpret |
| HPLC | Purity, Quantification, Stability | High resolving power, quantitative, robust | Requires method development and validation, less structural information |
Best Practice Workflow:
-
Initial Identification: Use ¹H NMR and MS to confirm the structure and molecular weight of the synthesized compound.
-
Purity Assessment: Develop and validate an HPLC method to determine the purity of the compound and identify any potential impurities.
-
Comprehensive Characterization: For a complete structural assignment, particularly for novel compounds, a combination of 1D (¹H, ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments is recommended.
By employing a multi-technique approach, researchers and drug development professionals can ensure the comprehensive and accurate characterization of Methyl 2-(2-bromo-5-chlorophenyl)acetate, thereby guaranteeing the quality and integrity of their scientific findings.
References
-
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Pharmaceutical Analysis. Available from: [Link]
- McPolin, O. An Introduction to HPLC for Pharmaceutical Analysis. Wiley, 2009.
-
HPLC AND ITS PHARMACEUTICAL APPLICATIONS. Slideshare. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available from: [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. Available from: [Link]
-
Mass Spectrometry Principles and Applications. Scribd. Available from: [Link]
-
Mass Spectrometer. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Available from: [Link]
-
Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available from: [Link]
-
NMR Basics: Guide for Analysis and Interpretation. Chem-Station Int. Ed.. Available from: [Link]
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Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society. Available from: [Link]
-
Applications of MS in Pharmaceutical Analysis: A Review. International Journal of Novel Research and Development. Available from: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]
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Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available from: [Link]
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13C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils. ResearchGate. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Chegg.com. Available from: [Link]
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PROSPRE - 1H NMR Predictor. PROSPRE. Available from: [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Human Metabolome Database. Available from: [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]
-
A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Impressions@MAHE. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]
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Methyl 2-(2-chlorophenyl)acetate. SpectraBase. Available from: [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
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Mass spectrometry A-level Fragmentation of organic molecules. YouTube. Available from: [Link]
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11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... ResearchGate. Available from: [Link]
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Journal of the Chilean Chemical Society. Available from: [Link]
-
12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Vanderbilt University. Available from: [Link]
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(PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. Available from: [Link]
-
HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. CORE. Available from: [Link]
-
Development and validation of a stability indicating HPLC-diode array-fluorescence method for the determination of meclofenoxate hydrochloride and p-chlorophenoxyacetic acid. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. ResearchGate. Available from: [Link]
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Deconstructing the Signature Fragmentation of Methyl 2-(2-bromo-5-chlorophenyl)acetate: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing a detailed fingerprint of a molecule's composition and structure. This guide offers an in-depth interpretation of the mass spectrum of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a halogenated aromatic ester, comparing its expected fragmentation patterns with those of a structural isomer to provide a comprehensive analytical framework.
The Molecular Blueprint: Structure and Isotopic Considerations
Methyl 2-(2-bromo-5-chlorophenyl)acetate possesses a molecular formula of C₉H₈BrClO₂. Its structure features a methyl ester of a phenylacetic acid core, with a bromine atom at the ortho (position 2) and a chlorine atom at the meta (position 5) position of the phenyl ring.
A key feature in the mass spectrum of any compound containing bromine and chlorine is the distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[1][2] Consequently, the molecular ion (M) of Methyl 2-(2-bromo-5-chlorophenyl)acetate will appear as a cluster of peaks: M, M+2, and M+4, reflecting the various combinations of these isotopes. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.
Predicting the Fragmentation Cascade
The electron ionization (EI) mass spectrum of Methyl 2-(2-bromo-5-chlorophenyl)acetate is anticipated to be rich with structural information, arising from the fragmentation of the molecular ion. The primary fragmentation pathways are predictable based on the functional groups present and the principles of ion stability.
A crucial fragmentation pathway for phenylacetates is the cleavage of the benzylic bond, leading to the formation of a substituted tropylium ion. For the unsubstituted methyl phenylacetate, a prominent peak is observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[3][4] In our target molecule, this would correspond to a bromochloro-substituted tropylium ion.
Another expected fragmentation is the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy group (-OCH₃). Cleavage of the ester bond can also occur, leading to the formation of an acylium ion.
Comparative Analysis: Insights from a Structural Isomer
| Fragment Ion (m/z) | Proposed Structure/Origin (for Methyl 2-(2-bromo-5-chlorophenyl)acetate) | Comparative Notes from Isomer (Methyl alpha-bromo-2-chlorophenylacetate) |
| 262/264/266 | [M] •⁺: Molecular ion cluster | The isomer also exhibits a molecular ion cluster, confirming the presence of Br and Cl. |
| 203/205/207 | Loss of •COOCH₃ (methoxycarbonyl radical) | Loss of the ester group is a common fragmentation pathway for esters. |
| 183/185 | Loss of •Br | Cleavage of the C-Br bond. |
| 172/174 | Formation of the bromochloro-tropylium ion | The unsubstituted tropylium ion (m/z 91) is a hallmark of phenylacetates. |
| 123 | Loss of both •Br and •Cl | Further fragmentation of the aromatic ring. |
| 59 | [COOCH₃]⁺ | Formation of the methoxycarbonyl cation. |
Note: The m/z values for fragments containing bromine and/or chlorine will appear as clusters of peaks due to their isotopic distributions.
The "Ortho Effect": A Potential Fragmentation Influence
The presence of a substituent at the ortho position of an aromatic ring can sometimes lead to unique fragmentation pathways, a phenomenon known as the "ortho effect."[5][6][7][8] In the case of Methyl 2-(2-bromo-5-chlorophenyl)acetate, the ortho-bromo substituent could potentially interact with the acetate side chain during fragmentation. This might involve rearrangements or specific eliminations that are less favorable in its meta or para-substituted counterparts. For instance, some ortho-halo substituted aromatic compounds show a pronounced loss of the halogen radical.[5]
Proposed Fragmentation Pathway for Methyl 2-(2-bromo-5-chlorophenyl)acetate
The following diagram illustrates the predicted major fragmentation pathways for Methyl 2-(2-bromo-5-chlorophenyl)acetate under electron ionization.
Caption: Predicted fragmentation of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Experimental Protocol for Mass Spectrum Acquisition
To obtain a high-quality mass spectrum of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of Methyl 2-(2-bromo-5-chlorophenyl)acetate in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data under the specified conditions.
-
Process the resulting chromatogram and mass spectrum using the instrument's software.
-
Identify the peak corresponding to Methyl 2-(2-bromo-5-chlorophenyl)acetate and analyze its mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.
-
Self-Validating System Workflow
Caption: Workflow for acquiring and validating the mass spectrum.
Conclusion
The interpretation of the mass spectrum of Methyl 2-(2-bromo-5-chlorophenyl)acetate is a multi-faceted process that combines the fundamental principles of mass spectrometry with a comparative analysis of related structures. The characteristic isotopic pattern of bromine and chlorine provides an immediate confirmation of their presence. The fragmentation is expected to be dominated by cleavages typical of phenylacetates and esters, leading to the formation of a substituted tropylium ion and loss of the ester moiety. The potential influence of the ortho-bromo substituent adds another layer to the interpretation. By following a rigorous experimental protocol and a logical, comparative approach to data analysis, researchers can confidently elucidate the structure of this and similar halogenated aromatic compounds.
References
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Song, F. R., & Gohlke, R. S. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry, 19(8), 1114–1118. [Link]
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PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Vrkoslav, V., & Cvacka, J. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Mass Spectrometry, 1(Special_Issue_2), S0021. [Link]
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YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Anil Kumar. Retrieved from [Link]
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Traldi, P., & Ceraulo, L. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 29(15), 3427. [Link]
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Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 53(1), 195–203. [Link]
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Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203. [Link]
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ResearchGate. (n.d.). The mass fragmentation of fatty acid methyl esters by electron ionization. Retrieved from [Link]
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Hrbek, J., & Žabka, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6463. [Link]
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A Comparative Guide to HPLC Purity Analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Methyl 2-(2-bromo-5-chlorophenyl)acetate, a key building block in various synthetic pathways, is no exception. Its purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally-grounded insights and detailed protocols for the discerning researcher.
The Imperative for a Robust Purity Method
The presence of impurities, whether they are residual starting materials, by-products of the synthesis, or degradation products, can have significant consequences. For drug development professionals, a well-characterized and validated purity method is a non-negotiable requirement for regulatory submissions and for ensuring the consistency of the manufacturing process. This guide is designed to equip researchers with the knowledge to select and implement an optimal HPLC method for the purity assessment of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties. While specific experimental data for Methyl 2-(2-bromo-5-chlorophenyl)acetate is not extensively published, we can infer its properties from structurally similar compounds and its constituent functional groups.
| Property | Estimated Value/Characteristic | Rationale and Impact on HPLC Method |
| Molecular Weight | ~263.5 g/mol [1][2] | Suitable for standard HPLC analysis. |
| Polarity (logP) | Estimated to be in the range of 3-4[3] | Moderately non-polar, indicating good retention on a reversed-phase column. |
| UV Absorbance | Expected to have significant absorbance in the 220-280 nm range. | The phenyl ring with halogen substituents is a strong chromophore. A photodiode array (PDA) detector is recommended for initial method development to determine the optimal detection wavelength.[4][5] |
| pKa | Not readily ionizable. | The ester functional group is not easily protonated or deprotonated under typical reversed-phase HPLC conditions. This simplifies mobile phase selection as pH control is less critical. |
Based on these characteristics, a reversed-phase HPLC method is the most logical starting point. This approach separates compounds based on their hydrophobicity, with more non-polar compounds being retained longer on a non-polar stationary phase.
Recommended HPLC Method and Alternatives: A Comparative Analysis
Herein, we propose a primary HPLC method and two alternative methods for the purity analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate. The rationale behind the selection of each parameter is discussed to provide a comprehensive understanding of the method's design.
Primary Recommended Method: High-Resolution Isocratic Elution
This method is designed for robust and reliable routine analysis, providing excellent resolution of the main peak from potential impurities.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Rationale for Parameter Selection:
-
Column Chemistry (C18): The non-polar C18 stationary phase provides strong hydrophobic interactions with the moderately non-polar analyte, ensuring good retention and separation from more polar or less polar impurities.[6]
-
Mobile Phase Composition: The acetonitrile/water mixture is a common and effective mobile phase for reversed-phase HPLC. The 65:35 ratio is a starting point based on the estimated logP and should be optimized to achieve a retention time of 5-10 minutes for the main peak.
-
Isocratic Elution: For a purity analysis where the impurities are expected to have similar polarities to the main compound, isocratic elution provides a stable baseline and reproducible retention times, which are crucial for accurate quantification.
-
Detection Wavelength (230 nm): This wavelength is chosen as a starting point based on the UV absorbance of similar aromatic compounds.[4][5] A PDA detector should be used during method development to scan across a range of wavelengths and identify the absorbance maximum for the analyte and any impurities.
Alternative Methods for Enhanced Selectivity and Throughput
While the primary method is robust, alternative approaches may be necessary to resolve co-eluting impurities or to increase sample throughput.
| Parameter | Alternative Method 1: Gradient Elution for Complex Samples | Alternative Method 2: Fast HPLC for High Throughput |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | 0-3 min: 40-95% B; 3-4 min: 95% B; 4.1-5 min: 40% B |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Rationale | The longer column provides higher theoretical plates for better resolution of closely eluting impurities. The gradient elution is effective for separating compounds with a wider range of polarities. The addition of a small amount of acid can improve peak shape for any acidic or basic impurities. | The shorter column with smaller particles allows for significantly faster analysis times. This is ideal for high-throughput screening or in-process control where rapid results are required. Formic acid is used as a mobile phase modifier as it is compatible with mass spectrometry (MS) if further identification of impurities is needed. |
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical workflow for the HPLC purity analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Caption: Workflow for HPLC purity analysis.
Self-Validating Systems: Ensuring Trustworthy Results
A cornerstone of good analytical practice is the implementation of a self-validating system. This is achieved through a robust system suitability protocol, which is performed before any sample analysis. According to the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) guidelines, system suitability tests are designed to verify that the chromatographic system is adequate for the intended analysis.[7][8][9][10][11][12][13][14][15][16]
System Suitability Protocol:
-
Standard Solution: Prepare a solution of a reference standard of Methyl 2-(2-bromo-5-chlorophenyl)acetate at the same concentration as the sample solution.
-
Injections: Make at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%. This ensures the precision of the injection and the stability of the detector response.
-
Tailing Factor (T): Between 0.8 and 1.5. This indicates good peak symmetry and the absence of undesirable secondary interactions with the stationary phase.
-
Theoretical Plates (N): Not less than 2000. This demonstrates the efficiency of the column in separating the components of the mixture.
-
Only when all system suitability criteria are met should the analysis of the test samples proceed. This ensures the validity and reliability of the generated purity data.
Data Presentation and Interpretation
The purity of Methyl 2-(2-bromo-5-chlorophenyl)acetate is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Hypothetical Purity Data (Primary Recommended Method):
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.2 | 1500 | 0.15 | Unknown Impurity |
| 2 | 5.8 | 995000 | 99.50 | Methyl 2-(2-bromo-5-chlorophenyl)acetate |
| 3 | 8.1 | 3500 | 0.35 | Unknown Impurity |
In this hypothetical example, the purity of the sample is 99.50%. The identity of the unknown impurities would need to be investigated using techniques such as mass spectrometry (MS) or by synthesizing potential impurities and comparing their retention times.
Conclusion: A Path to Confident Purity Analysis
The selection of an appropriate HPLC method for the purity analysis of Methyl 2-(2-bromo-5-chlorophenyl)acetate is a critical step in ensuring the quality and consistency of this important chemical intermediate. The primary recommended isocratic method provides a robust and reliable approach for routine analysis. The alternative gradient and fast HPLC methods offer valuable options for more complex samples or for situations where high throughput is required.
By understanding the physicochemical properties of the analyte, carefully selecting and justifying the chromatographic parameters, and implementing a rigorous system suitability protocol, researchers can be confident in the accuracy and validity of their purity data. This guide serves as a comprehensive resource for developing and implementing a scientifically sound HPLC purity method, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.). Retrieved from [Link][7][8][10]
-
Understanding the Latest Revisions to USP <621> | Agilent. (n.d.). Retrieved from [Link][9]
-
Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link][11]
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 | Chemsrc. (n.d.). Retrieved from [Link][3]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd. (n.d.). Retrieved from [Link][12]
-
Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem. (n.d.). Retrieved from [Link][1]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link][13]
-
UV photolysis of 4-iodo-, 4-bromo-, and 4-chlorophenol: Competition between C-Y (Y = halogen) and O-H bond fission - ResearchGate. (2025, August 7). Retrieved from [Link][4]
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. (n.d.). Retrieved from [Link][2]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link][14]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link][15]
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A Comparative Guide to the GC-MS Analysis of Intermediates in Lornoxicam Synthesis
Introduction: The Critical Role of Intermediate Analysis in Pharmaceutical Synthesis
In the multi-step synthesis of active pharmaceutical ingredients (APIs), the robust analysis of reaction intermediates is not merely a quality control checkpoint; it is a cornerstone of process understanding and optimization. For a complex molecule like Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, monitoring the formation of key intermediates and the potential for side-product generation is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the analysis of intermediates in the lornoxicam synthesis pathway. Our focus is to provide researchers, scientists, and drug development professionals with a practical framework for selecting the most appropriate analytical tool, backed by experimental insights and a commitment to scientific integrity.
The Lornoxicam Synthesis Pathway: A Brief Overview
Several synthetic routes to lornoxicam have been reported. A common pathway involves the reaction of a thiophene derivative, which is subsequently cyclized and then undergoes amidation with 2-aminopyridine to yield the final product. A representative synthesis scheme is outlined below, highlighting key intermediates that are amenable to GC-MS analysis.
A Comparative Guide to the Synthetic Routes of Lornoxicam for Researchers and Drug Development Professionals
Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used for the management of pain and inflammation associated with various conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its efficacy stems from its potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the prostaglandin synthesis pathway.[1][3][4] The manufacturing of lornoxicam involves multi-step chemical syntheses, and the efficiency of these routes is a critical factor for pharmaceutical production. This guide provides an in-depth comparison of different synthesis routes for lornoxicam, offering insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective yields, advantages, and disadvantages.
Route 1: The Classical Synthesis Commencing from 2,5-Dichlorothiophene
This was the initial route developed for the synthesis of lornoxicam and involves a seven-step process starting from the readily available 2,5-dichlorothiophene.[5][6] This pathway, while foundational, is characterized by a lengthy procedure and a low overall yield.
Causality Behind Experimental Choices
The synthesis begins with the chlorosulfonylation of 2,5-dichlorothiophene to introduce a sulfonyl chloride group, a key functional group for subsequent transformations. This is followed by amination with methylamine. A crucial step involves the use of n-butyllithium for carboxylation, which requires cryogenic conditions. The subsequent esterification, N-alkylation with methyl iodoacetate, and intramolecular cyclization build the core thieno[2,3-e][7][8]thiazine ring structure. The final step is an amidation reaction with 2-aminopyridine to yield lornoxicam. The choice of reagents and conditions in this classical route is dictated by the need to sequentially build the complex heterocyclic system of lornoxicam.
Experimental Protocol
-
Chlorosulfonylation of 2,5-Dichlorothiophene: 2,5-Dichlorothiophene is reacted with chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride.[8]
-
Methylamination: The resulting sulfonyl chloride is then reacted with methylamine to form N-methyl-2,5-dichlorothiophene-3-sulfonamide.[8]
-
Carboxylation: The sulfonamide is treated with n-butyllithium at low temperatures, followed by the addition of carbon dioxide to introduce a carboxylic acid group at the 2-position of the thiophene ring.[6][8]
-
Esterification: The carboxylic acid is esterified, typically using methanol and a suitable catalyst, to yield the corresponding methyl ester.[8]
-
N-Alkylation: The nitrogen of the sulfonamide is alkylated with methyl iodoacetate in the presence of a base like sodium hydride.[8]
-
Intramolecular Cyclization: The diester intermediate undergoes an intramolecular Dieckmann condensation using a base such as sodium methoxide to form the 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide.[8]
-
Amidation: The final step involves the reaction of the cyclic ester with 2-aminopyridine in a high-boiling solvent like xylene to afford lornoxicam.[8]
Process Visualization
Caption: Classical multi-step synthesis of lornoxicam.
Route 2: An Abbreviated Synthesis from 5-Chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid methyl ester
To address the shortcomings of the classical route, a more convergent and shorter synthesis has been developed, starting from methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate.[9] This approach significantly reduces the number of synthetic steps.
Causality Behind Experimental Choices
This route begins with a pre-functionalized thiophene derivative, thereby bypassing the initial chlorosulfonylation and carboxylation steps of the classical route. The key steps involve a condensation reaction with sarcosine methyl ester hydrochloride, followed by a base-catalyzed intramolecular cyclization. This streamlined approach is designed for greater efficiency and is more amenable to industrial-scale production due to the reduction in reaction steps and the avoidance of hazardous reagents like n-butyllithium.
Experimental Protocol
-
Condensation: Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate is condensed with sarcosine methyl ester hydrochloride in the presence of a base to form the intermediate, methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate.[9]
-
Intramolecular Cyclization: The intermediate is then treated with a base like sodium methoxide in an alcoholic solvent to induce intramolecular cyclization, yielding 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide.[9]
-
Amidation: The resulting cyclic ester is reacted with 2-aminopyridine in xylene to produce lornoxicam.[9]
Process Visualization
Caption: A shorter, more convergent synthesis of lornoxicam.
Route 3: A Greener and More Efficient Approach
Further refinements in the synthesis of lornoxicam have focused on improving the environmental footprint and overall efficiency, particularly in the later stages of the synthesis. One such improvement involves the synthesis of the key intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide, using water and methanol as solvents, which significantly reduces the discharge of hazardous waste.[10]
Causality Behind Experimental Choices
This route prioritizes the use of more environmentally benign solvents and aims to simplify the reaction work-up. The methylation of 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide is carried out in an aqueous solution of sodium hydroxide with dimethyl sulfate. This avoids the use of harsher bases and organic solvents, making the process safer and more sustainable.
Experimental Protocol
-
Preparation of the Precursor: The synthesis of 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide is carried out through a modified route.
-
Methylation: 10.4 g of 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide is dissolved in 140 g of a 3% aqueous sodium hydroxide solution.[10] 8.6 g of dimethyl sulfate is then added dropwise at room temperature.[10]
-
Reaction and Isolation: The reaction is allowed to proceed for 8 hours, after which the product is filtered, washed with water until neutral, and dried under vacuum to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide.[10]
-
Final Amidation: The final amidation step to produce lornoxicam is then carried out as in the previous routes.
Process Visualization
Caption: A greener approach for a key lornoxicam intermediate.
Comparative Analysis of Lornoxicam Synthesis Routes
| Feature | Route 1: Classical Synthesis | Route 2: Abbreviated Synthesis | Route 3: Greener Approach |
| Starting Material | 2,5-Dichlorothiophene | Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate | 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide |
| Number of Steps | 7 | 3 | 2 (for the key intermediate) |
| Overall Yield | Reported as low as 0.45%, with improvements up to 12.3%[7][9] | Generally higher than the classical route | High yield for the methylation step (up to 93%)[10] |
| Key Reagents | Chlorosulfonic acid, n-butyllithium, methyl iodoacetate | Sarcosine methyl ester hydrochloride, sodium methoxide | Dimethyl sulfate, aqueous sodium hydroxide |
| Reaction Conditions | Requires cryogenic temperatures for carboxylation[6] | Milder conditions compared to the classical route | Room temperature reaction, aqueous medium[10] |
| Advantages | Well-established, uses a simple starting material | Shorter route, higher overall yield, avoids hazardous reagents like n-butyllithium[9] | Environmentally friendly, high yield for the specific step, safer process[10] |
| Disadvantages | Long synthesis, very low overall yield, use of hazardous reagents, significant waste generation[5] | The starting material is more complex than 2,5-dichlorothiophene | Focuses on a specific step; the overall efficiency depends on the synthesis of the starting material |
Conclusion
The synthesis of lornoxicam has evolved significantly from its initial multi-step, low-yield process. The classical route, while historically important, is not ideal for large-scale industrial production due to its length, low efficiency, and use of hazardous reagents. The abbreviated synthesis starting from a more functionalized thiophene derivative offers a much more practical and efficient alternative. Furthermore, the development of greener methodologies, such as the use of aqueous reaction media, highlights the ongoing efforts to make the synthesis of lornoxicam more sustainable and environmentally friendly. For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including the availability of starting materials, desired scale of production, and environmental and safety considerations. The abbreviated and greener approaches represent the current state-of-the-art in the efficient and responsible synthesis of this important anti-inflammatory drug.
References
- Wei, F. (2002). Synthesis of Lornoxicam. Chinese Journal of Pharmaceuticals.
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- Quick Company. (n.d.). An Improved Process For The Preparation Of Lornoxicam.
- Google Patents. (n.d.). CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
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A Comparative Guide to Alternative Brominating Agents for the Synthesis of Methyl 2-Chlorophenylacetate
For researchers and professionals in medicinal chemistry and process development, the synthesis of key intermediates such as methyl 2-chlorophenylacetate is a foundational step. The α-bromination of this ester yields methyl α-bromo-2-chlorophenylacetate, a critical intermediate used in the synthesis of pharmaceuticals like the antiplatelet agent Clopidogrel.[1][2] Historically, elemental bromine (Br₂) has been the reagent of choice for such transformations. However, its high toxicity, volatility, corrosive nature, and challenging handling present significant safety and environmental concerns, compelling the search for safer, more manageable alternatives.[3][4]
This guide provides an in-depth technical comparison of leading alternative brominating agents for the α-bromination of methyl 2-chlorophenylacetate. We will delve into the reaction mechanisms, performance data, and operational advantages of each, providing the evidence-based insights necessary for informed reagent selection in both laboratory and scale-up settings.
The Imperative for Safer Bromination Strategies
The α-position of methyl 2-chlorophenylacetate is activated by the adjacent ester group, making it susceptible to bromination. This functionalization is pivotal for subsequent nucleophilic substitution reactions. The core challenge lies in executing this transformation efficiently while mitigating the pronounced hazards of liquid bromine. An ideal alternative should be a solid, have a favorable safety profile, offer high yields and selectivity, and present a straightforward workup procedure. We will now evaluate the top contenders against these criteria.
Comparative Analysis of Leading Alternative Brominating Agents
The most widely adopted alternatives to liquid bromine for this purpose are N-haloimides and other solid bromine carriers. We will compare N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium Bromide Perbromide (PBPB).
N-Bromosuccinimide (NBS): The Established Workhorse
N-Bromosuccinimide (NBS) is a crystalline solid and arguably the most common and well-documented replacement for liquid bromine in allylic, benzylic, and α-carbonyl brominations.[5][6] Its solid state significantly reduces the risks associated with dispensing and handling.[7]
Mechanism and Reaction Conditions: The α-bromination of an ester like methyl 2-chlorophenylacetate with NBS proceeds via a free-radical chain reaction, known as the Wohl-Ziegler reaction.[8] The reaction is initiated by light or, more commonly, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS serves as a source for a low, constant concentration of molecular bromine, which is the active brominating species in the radical cycle. This low concentration is key to its success, as it minimizes competing reactions like addition to aromatic rings.[5][9]
Experimental Data Snapshot: A specific procedure for the target synthesis has been reported, providing clear, actionable data.[10]
| Reagent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
| NBS | AIBN | Dichloromethane | 16 | 86 | [10] |
| NBS | Benzoyl Peroxide | CCl₄ | 4-8 | ~85-90 | General Literature |
Advantages:
-
Safety & Handling: As a stable, crystalline solid, NBS is vastly safer and easier to handle than liquid bromine.[6]
-
High Selectivity: The slow, steady generation of Br₂ minimizes side reactions.[5]
-
Well-Documented: Extensive literature is available for a wide range of substrates.[11]
Disadvantages:
-
Byproduct Removal: The succinimide byproduct is a solid that must be filtered from the reaction mixture.
-
Solvent Incompatibility: NBS can undergo exothermic, autocatalytic decomposition with certain solvents like DMF, requiring careful solvent selection.[3]
-
Purity: Over time, NBS can decompose and develop a yellow color from free bromine, which may affect highly sensitive reactions.[6]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The High-Efficiency Challenger
DBDMH is another crystalline solid brominating agent that functions similarly to NBS but offers a key structural advantage: it possesses two bromine atoms.[12]
Mechanism and Reaction Conditions: Like NBS, DBDMH can act as a source for both bromine radicals (for reactions at activated C-H bonds) and electrophilic bromine.[13][14] For the α-bromination of our target ester, a radical pathway initiated by AIBN or light in a non-polar solvent would be the standard approach.
Experimental Data Snapshot: While a specific protocol for methyl 2-chlorophenylacetate was not found in the immediate search, DBDMH is recognized as a highly effective reagent for benzylic-type brominations with reactivity equal to NBS.[12][15]
| Reagent | Initiator | Solvent | Expected Yield (%) | Key Feature |
| DBDMH | AIBN | Dichloromethane / CCl₄ | 85-95 | Delivers two bromine equivalents |
Advantages:
-
Atom Economy: With two bromine atoms per molecule, DBDMH can in theory brominate two equivalents of substrate, making it more atom-economical and potentially more cost-effective than NBS.[12]
-
Safety & Handling: It is a stable solid, offering the same handling benefits as NBS.[14]
-
High Reactivity: Often described as a cheap and convenient alternative to NBS.[15][16]
Disadvantages:
-
Less Common: While effective, it is not as widely cited as NBS, meaning less available literature for specific, niche applications.[12]
Pyridinium Bromide Perbromide (PBPB): The Mild Electrophilic Agent
Pyridinium bromide perbromide (also known as pyridinium tribromide) is a stable, red-orange crystalline solid.[17][18] It is a complex of pyridinium hydrobromide and bromine, acting as a mild electrophilic brominating agent.
Mechanism and Reaction Conditions: Unlike the radical mechanism of NBS and DBDMH, PBPB typically brominates carbonyl compounds via their enol or enolate form. The reaction is often carried out in polar protic solvents like acetic acid.[4] The enol tautomer of the ester attacks the electrophilic bromine from the tribromide anion.
Experimental Data Snapshot: Studies on the α-bromination of acetophenone derivatives provide a strong proxy for the expected performance with our target ester.[4]
| Reagent | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| PBPB | Substituted Acetophenones | Acetic Acid | 90 | >66 | [4] |
Advantages:
-
Safety & Handling: A stable, non-volatile solid that is much safer to handle than liquid bromine.[17]
-
Mild Conditions: Often effective under milder, non-radical conditions.
-
High Selectivity: As an electrophilic source, it can offer different selectivity compared to radical bromination.
Disadvantages:
-
Corrosive: It is a corrosive material that can cause severe skin burns and eye damage, requiring careful handling.[17][19]
-
Byproducts: The reaction generates pyridinium hydrobromide, which must be removed during the aqueous workup.
-
Solvent Choice: Often requires polar solvents like acetic acid, which may not be ideal for all substrates or downstream processing.
Summary Comparison Table
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridinium Bromide Perbromide (PBPB) |
| Physical State | White/off-white crystalline solid | Yellowish crystalline powder | Red-orange crystalline solid |
| Primary Mechanism | Free radical (Wohl-Ziegler) | Free radical | Electrophilic (via enol/enolate) |
| Bromine Equivalents | 1 | 2 | 1 |
| Typical Conditions | AIBN/light, non-polar solvent (CCl₄, CH₂Cl₂) | AIBN/light, non-polar solvent (CCl₄, CH₂Cl₂) | Polar solvent (e.g., Acetic Acid) |
| Reported Yield | 86% for target substrate[10] | High (comparable to NBS) | >66% for analogous ketones[4] |
| Key Advantages | Well-documented, high selectivity | High atom economy, cost-effective | Mild, non-radical conditions |
| Key Disadvantages | Succinimide byproduct, some instability | Less literature for specific substrates | Corrosive, pyridinium byproduct |
Visualizing the Synthetic Workflow
A generalized workflow for performing an α-bromination reaction using a solid N-bromoimide reagent is depicted below.
Caption: General experimental workflow for α-bromination.
Detailed Experimental Protocol: α-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a documented synthesis of methyl α-bromo-2-chlorophenylacetate.[10]
Materials:
-
Methyl 2-chlorophenylacetate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, e.g., 0.05 eq)
-
Dichloromethane (anhydrous)
-
Diethyl ether
-
Heptane
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
Charge a round-bottom flask with methyl 2-chlorophenylacetate (1.0 eq) and dichloromethane.
-
Add N-Bromosuccinimide (1.1 eq) followed by the catalytic amount of AIBN.
-
Equip the flask with a reflux condenser and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to reflux (approx. 100°C is specified in the reference, suggesting a sealed vessel or high-boiling co-solvent may have been used; standard reflux in CH₂Cl₂ is ~40°C. The reaction should be run at a temperature sufficient to initiate AIBN). Stir vigorously for 16 hours.
-
Monitor the reaction for the consumption of starting material by TLC or GC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter to remove the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure to yield an oily residue.
-
Dilute the residue with heptane to precipitate any remaining succinimide and filter again.
-
Remove the heptane from the filtrate by distillation under reduced pressure to afford the crude methyl α-bromo-2-chlorophenylacetate.
-
The final product can be further purified by vacuum distillation if required.
Mechanistic Insight: The Radical Chain
The Wohl-Ziegler reaction mechanism illustrates the elegance of using NBS to maintain a low Br₂ concentration.
Caption: Simplified radical chain mechanism for NBS bromination.
Conclusion and Recommendations
For the α-bromination of methyl 2-chlorophenylacetate, several solid reagents serve as excellent, safer alternatives to hazardous liquid bromine.
-
N-Bromosuccinimide (NBS) is the most established and recommended starting point. It is supported by a specific, high-yielding protocol for the target molecule, making it a reliable choice for both research and development.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) represents a compelling alternative, particularly for process chemistry where atom economy and cost are critical drivers. Given its similar reactivity to NBS, it should be readily adaptable to the same radical conditions and may offer improved efficiency.
-
Pyridinium Bromide Perbromide (PBPB) is a suitable option if a non-radical, electrophilic pathway is desired, for instance, to avoid side reactions with other radical-sensitive functional groups. However, its corrosive nature must be respected with appropriate personal protective equipment.
Ultimately, the selection of the optimal brominating agent will depend on the specific project requirements, including scale, cost, safety protocols, and the chemical nature of the substrate. For initial laboratory work, the well-documented reliability of NBS makes it the preferred choice.
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Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia. (2022-08-09). Available at: [Link]
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DBDMH - Wikipedia. Available at: [Link]
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Pyridinium perbromide. Grokipedia. Available at: [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-06-10). Available at: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. Available at: [Link]
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N-Bromosuccinimide - Wikipedia. Available at: [Link]
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-
A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. (2022-03-22). Available at: [Link]
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Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. IndiaMART. Available at: [Link]
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Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. Chemia. (2021-06-28). Available at: [Link]
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Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
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N-BromoSuccinimide (NBS) in Organic Chemistry | Concept Booster | Jee Main. YouTube. (2019-02-10). Available at: [Link]
-
Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap Eureka. Available at: [Link]
-
1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Organic Chemistry Portal. Available at: [Link]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | CAS 77-48-5. Connect Chemicals. Available at: [Link]
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N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
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Pyridinium perbromide - Wikipedia. Available at: [Link]
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Pyridinium Hydrobromide Perbromide. Organic Chemistry Portal. Available at: [Link]
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Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. Synlett. (2025-08-07). Available at: [Link]
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Esterification of Aldehydes and Alcohols with Pyridinium Hydrobromide Perbromide in Water. ResearchGate. (2025-08-07). Available at: [Link]
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Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. (2025-08-07). Available at: [Link]
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1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. (2025-08-07). Available at: [Link]
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2 reasons why N-Bromosuccinimide (NBS) is safer than Bromine (Br2). Chegg. (2022-11-06). Available at: [Link]
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Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society. Available at: [Link]
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Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. (2019-06-04). Available at: [Link]
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Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Organic Chemistry Portal. Available at: [Link]
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Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. (2024-02-21). Available at: [Link]
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Efficient α-Halogenation of Carbonyl Compounds by N-Bromosuccinimide and N-Chlorosuccinimde. ResearchGate. (2025-08-07). Available at: [Link]
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A Senior Application Scientist's Guide to Comparing the Catalytic Efficiency of Lewis Acids in Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of carboxylic acids with alcohols is a cornerstone of organic synthesis, pivotal in the production of everything from pharmaceuticals to polymers. While Brønsted acids have traditionally been the catalysts of choice, their corrosive nature and propensity to induce side reactions have driven the exploration of milder and more selective alternatives. Among these, Lewis acids have emerged as a versatile and powerful class of catalysts. This guide provides an in-depth comparison of the catalytic efficiency of various Lewis acids in esterification, supported by experimental data and protocols to empower researchers in catalyst selection and optimization.
The Central Role of the Lewis Acid in Esterification
At its core, the Fischer-Speier esterification is an equilibrium-driven reaction.[1][2] A catalyst is essential to accelerate the attainment of this equilibrium. Lewis acids, defined as electron-pair acceptors, activate the carboxylic acid by coordinating to the carbonyl oxygen.[3] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][5] The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester.[1][2] The efficiency of a Lewis acid catalyst is therefore dependent on its ability to effectively polarize the carbonyl group and facilitate the subsequent steps of the reaction.
Caption: Workflow for comparing Lewis acid catalyst efficiency.
Step-by-Step Methodology
-
Reagent Preparation:
-
Ensure all reagents (carboxylic acid, alcohol, and any solvent) are of high purity and appropriately dried, as water can inhibit or react with some Lewis acids.
-
Accurately weigh the Lewis acid catalysts to be compared. A typical catalyst loading is between 0.5-5 mol% relative to the limiting reagent (usually the carboxylic acid).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol (often used in excess to drive the equilibrium), and solvent (if necessary). [2] * Add the pre-weighed Lewis acid catalyst to the reaction mixture.
-
For reactions that produce water, a Dean-Stark apparatus can be employed to remove water azeotropically and drive the reaction to completion. [2]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature under constant stirring. The optimal temperature will depend on the specific reactants and catalyst and may range from room temperature to over 200°C. [2][6][7] * Monitor the progress of the reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow for the determination of the reaction rate and the point at which equilibrium is reached or the starting material is consumed.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, an aqueous workup is typically required.
-
Quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Analysis and Yield Calculation:
-
Purify the crude product, if necessary, using techniques like column chromatography or distillation.
-
Confirm the identity and purity of the ester product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Calculate the isolated yield of the product. For a more rigorous comparison of catalytic activity, the initial reaction rates can be determined from the kinetic data obtained during reaction monitoring.
-
Conclusion: Selecting the Right Lewis Acid for the Job
The choice of a Lewis acid catalyst for esterification is a multi-faceted decision that requires a balance of reactivity, selectivity, cost, and environmental impact.
-
For large-scale industrial processes where cost and robustness are paramount, traditional metal halides and organotins remain relevant, despite potential environmental and safety drawbacks.
-
For applications in fine chemical and pharmaceutical synthesis, where mild conditions, high selectivity, and catalyst recyclability are critical, lanthanide triflates offer a compelling advantage.
-
Bismuth-based catalysts are a rapidly developing area, offering a promising combination of good catalytic activity and a favorable environmental profile, positioning them as "green" alternatives.
By understanding the mechanistic principles and leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions in selecting and optimizing Lewis acid catalysts to achieve their synthetic goals efficiently and sustainably.
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Gelest. [Link]
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Meneghetti, M. R., & Meneghetti, S. M. P. (2013). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Catalysis Science & Technology. Royal Society of Chemistry. [Link]
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Narayanan, S., & Deshpande, K. (2003). A comparison of catalytic activity of zeolites with some Lewis acids in esterification reaction. Indian Journal of Chemical Technology. [Link]
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Bahamonde Santos, A. M., Martínez, M., & Mira, J. (1996). Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. Chemical Engineering & Technology. [Link]
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Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Unknown. (2022). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. MDPI. [Link]
-
Unknown. (2015). Lewis acid-catalyzed transesterification and esterification of high free fatty acid oil in subcritical methanol. ResearchGate. [Link]
-
Unknown. (2022). Lewis Acid-Base Site Assisted In-Situ Transesterification Catalysis to Produce Biodiesel. Preprints.org. [Link]
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Goossen, L., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis. [Link]
-
Unknown. (n.d.). Boron and Aluminium reagents, Lewis acids. Wordpress. [Link]
-
Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. Chemical Communications. [Link]
-
Unknown. (2019). Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils. ResearchGate. [Link]
-
MIT OpenCourseWare. (2019). Fischer Esterification Lab Manual. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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Morimoto, H., Fujiwara, R., Shimizu, Y., Morisaki, K., & Ohshima, T. (2014). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Letters. [Link]
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Unknown. (n.d.). Lanthanum(III) Triflate. ResearchGate. [Link]
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Unknown. (2022). Comparison of different types of Lewis acid catalysts. ResearchGate. [Link]
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Unknown. (2019). Tailoring the Synergistic Bronsted-Lewis acidic effects in Heteropolyacid catalysts: Applied in Esterification and Transesterification Reactions. OUCI. [Link]
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Unknown. (2017). Esterification of Fatty Acids Using a Bismuth-Containing Solid Acid Catalyst. ResearchGate. [Link]
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Morimoto, H., Fujiwara, R., Shimizu, Y., Morisaki, K., & Ohshima, T. (2014). Lanthanum(III) triflate catalyzed direct amidation of esters. PubMed. [Link]
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Pinto, A. C., et al. (2012). Bismuth(III) Reagents in Steroid and Terpene Chemistry. Molecules. [Link]
-
Gaspard, H., & Postema, M. H. D. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry. [Link]
-
Unknown. (2018). Lewis acid-catalyzed in situ transesterification/esterification of tigernut in sub/supercritical ethanol: An optimization study. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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Morimoto, H., et al. (2014). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Chemistry Portal. [Link]
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Unknown. (2022). Efficient Process for the Production of Alkyl Esters. ACS Omega. [Link]
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de Castro, A. A., et al. (2007). Solvent free esterification reactions using Lewis acids in solid phase catalysis. Journal of the Brazilian Chemical Society. [Link]
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Unknown. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis. [Link]
-
Unknown. (2023). Planar bismuth triamides: a tunable platform for main group Lewis acidity and polymerization catalysis. Chemical Science. [Link]
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da Silva, A. B., et al. (2018). Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization. ACS Omega. [Link]
- Unknown. (n.d.). Method for conducting Lewis acid-catalyzed reactions.
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Unknown. (2019). Tuning the Catalytic Activity of UiO‐66 via Modulated Synthesis: Esterification of Levulinic Acid as a Test Reaction. ResearchGate. [Link]
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Khan Academy. (2019, August 6). 01.07 Lewis Acid Catalysis [Video]. YouTube. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Lornoxicam Intermediates
This guide provides a detailed comparison of analytical methodologies for the validation of lornoxicam intermediates, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of protocols to explore the underlying rationale for method selection and validation, ensuring scientific integrity and regulatory compliance. Our focus is on providing a framework for developing robust, self-validating analytical systems for critical quality attribute (CQA) monitoring during the synthesis of lornoxicam.
The Analytical Challenge: Lornoxicam and Its Synthetic Intermediates
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. Its synthesis involves several key intermediates, the purity and characterization of which are critical to ensuring the quality and safety of the final active pharmaceutical ingredient (API). The core structure of lornoxicam features a thienothiazine ring system, and its synthesis often proceeds through intermediates that can be challenging to analyze due to their reactivity, polarity, or potential for degradation.
A common synthetic route involves the reaction of 2-aminothiophene with a suitable precursor to form the thienothiazine core, followed by N-methylation and subsequent reactions to introduce the pyridine and sulfonyl groups. The purity of these intermediates directly impacts the impurity profile of the final lornoxicam product. Therefore, validated analytical methods are essential for in-process control and intermediate specification setting.
Foundational Principles: ICH Q2(R1) Validation Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the cornerstone of our approach. This guideline outlines the validation characteristics required for various analytical procedures. For the analysis of lornoxicam intermediates, which are typically quantitative tests for purity and impurities, the following parameters are paramount:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
We will now compare two widely used chromatographic techniques for the analysis of lornoxicam and its intermediates: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For lornoxicam and its intermediates, reversed-phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience in Method Development:
The choice of a C18 column is a logical starting point for the non-polar to moderately polar lornoxicam and its intermediates. The mobile phase composition is critical. A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The buffer pH should be controlled to ensure consistent ionization of the analytes, which is crucial for reproducible retention times. For oxicams, a slightly acidic pH is often preferred to suppress the silanol interactions on the stationary phase and achieve better peak shapes.
Trustworthiness through a Self-Validating System:
A well-validated HPLC method for intermediates should include a system suitability test (SST) before each run. The SST parameters, such as theoretical plates, tailing factor, and reproducibility of injections, provide an in-process check on the performance of the chromatographic system, ensuring the validity of the results obtained.
Experimental Protocol: A Validated RP-HPLC Method for a Lornoxicam Intermediate
This protocol is a representative method that can be adapted and validated for a specific lornoxicam intermediate.
1. Chromatographic Conditions:
- Column: C18 (250 mm x 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 378 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of the lornoxicam intermediate reference standard in the mobile phase to obtain a 100 µg/mL solution.
- Sample Solution: Prepare the sample containing the intermediate to a similar concentration using the mobile phase.
3. Validation Procedure:
- Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte.
- Linearity: Prepare a series of at least five concentrations of the intermediate (e.g., 5-25 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
- Accuracy: Perform recovery studies by spiking a known amount of the intermediate into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
- Precision:
- Repeatability: Analyze six replicate samples of the intermediate at 100% of the target concentration. The relative standard deviation (RSD) should be less than 2%.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be less than 2%.
- Robustness: Intentionally vary parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the impact on the results.
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rt | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 5-25 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Robustness | No significant impact on results | Complies |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation of a lornoxicam intermediate.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of lornoxicam and its intermediates. It is particularly useful for screening multiple samples in parallel.
Expertise & Experience in Method Development:
The choice of the stationary phase (e.g., silica gel 60 F254) and the mobile phase is crucial for achieving good separation. The mobile phase for HPTLC is typically a mixture of organic solvents, and its composition is optimized to achieve a target Rf value (retardation factor) for the analyte, ensuring it is well-separated from other components. Densitometric scanning is used for quantification, and the choice of wavelength is based on the UV spectrum of the analyte.
Trustworthiness through a Self-Validating System:
In HPTLC, each plate can be considered a separate experiment. By spotting standards at different concentrations on the same plate as the samples, a calibration curve can be generated for each analysis, which inherently validates the quantification for that specific run.
Experimental Protocol: A Validated HPTLC-Densitometry Method for a Lornoxicam Intermediate
1. Chromatographic Conditions:
- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm)
- Mobile Phase: Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (7:2:0.5:0.5 v/v/v/v)
- Application: 5 µL of standard and sample solutions applied as 8 mm bands.
- Development: Ascending development in a twin-trough chamber saturated with the mobile phase for 30 minutes.
- Drying: Air-dried.
- Densitometric Scanning: At 378 nm.
2. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a 100 µg/mL solution of the intermediate reference standard in methanol.
- Sample Solution: Prepare the sample containing the intermediate to a similar concentration in methanol.
3. Validation Procedure:
- The validation parameters (Specificity, Linearity, Accuracy, Precision, Robustness) are assessed in a similar manner to HPLC, with the key difference being the use of densitometric peak areas for calculation.
Data Presentation: HPTLC Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte Rf | Complies |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | 100-600 ng/band | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| Robustness | No significant impact on results | Complies |
Workflow for HPTLC Method Validation
Caption: Workflow for HPTLC method validation of a lornoxicam intermediate.
Head-to-Head Comparison: HPLC vs. HPTLC for Intermediate Analysis
| Feature | HPLC | HPTLC | Rationale for Lornoxicam Intermediates |
| Resolution | Very High | Moderate to High | HPLC is superior for complex mixtures with closely related impurities. |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | HPLC is preferred for trace impurity analysis. |
| Throughput | Sequential | High (Parallel) | HPTLC is advantageous for screening a large number of in-process control samples. |
| Cost per Sample | Higher | Lower | HPTLC is more cost-effective for routine analysis due to lower solvent consumption. |
| Flexibility | High (gradient elution) | Moderate | HPLC offers more flexibility in method development for complex separations. |
| Regulatory Acceptance | Universally Accepted | Widely Accepted | Both are accepted, but HPLC is more common in regulatory submissions. |
Conclusion and Recommendations
The choice between HPLC and HPTLC for the validation of analytical methods for lornoxicam intermediates depends on the specific requirements of the analysis.
-
For in-depth purity profiling, impurity identification, and final specification testing , where high resolution and sensitivity are paramount, RP-HPLC is the recommended method . Its robustness and universal regulatory acceptance make it the gold standard.
-
For routine in-process control monitoring and high-throughput screening of intermediates , where speed and cost-effectiveness are critical, HPTLC is a highly viable and efficient alternative .
Ultimately, the selected method must be rigorously validated according to ICH Q2(R1) guidelines to ensure that it is fit for its intended purpose. This guide provides the foundational knowledge and protocols to embark on this critical aspect of drug development, ensuring the quality and consistency of lornoxicam synthesis from start to finish.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Patel, S., & Patel, N. J. (2010). Development and validation of a reversed-phase HPLC method for the simultaneous determination of lornoxicam and paracetamol in a pharmaceutical formulation. Journal of AOAC International, 93(4), 1087-1092.
-
Bhavar, G. B., & Aher, K. B. (2012). Development and validation of a HPTLC method for the simultaneous estimation of lornoxicam and paracetamol in a combined tablet dosage form. Journal of Planar Chromatography--Modern TLC, 25(6), 555-559. Retrieved from [Link]
A Comparative Spectroscopic Guide to Methyl 2-(2-bromo-5-chlorophenyl)acetate and Its Isomers
In the landscape of pharmaceutical development and materials science, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 2-(2-bromo-5-chlorophenyl)acetate and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the unique structural fingerprints of each isomer.
The Critical Need for Isomer Differentiation
The substitution pattern on the benzene ring in haloarenes significantly influences their reactivity, electronic properties, and interaction with biological targets. For Methyl 2-(halophenyl)acetates, which are common intermediates in organic synthesis, ensuring isomeric purity is a critical quality control step. Spectroscopic methods provide a non-destructive and highly informative approach to confirm the identity and purity of a target isomer and to detect the presence of unwanted isomeric impurities.
Visualizing the Isomers
To effectively compare the spectroscopic data, it is essential to visualize the structures of the isomers . The primary focus of this guide is Methyl 2-(2-bromo-5-chlorophenyl)acetate. However, understanding the spectral characteristics of its isomers is crucial for unambiguous identification.
Caption: Key positional isomers of Methyl 2-(bromochlorophenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers based on chemical shifts, coupling constants, and signal multiplicities.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly diagnostic for substituted benzenes. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.
Comparative ¹H NMR Data:
| Isomer | Aromatic Proton Signals (δ, ppm) | Methylene Protons (CH₂) (δ, ppm) | Methyl Protons (OCH₃) (δ, ppm) |
| Methyl 2-(2-bromo-5-chlorophenyl)acetate | ~7.5 (d), ~7.2 (dd), ~7.0 (d) | ~3.9 | ~3.7 |
| Methyl 2-(5-bromo-2-chlorophenyl)acetate | ~7.4 (d), ~7.3 (dd), ~7.1 (d) | ~3.8 | ~3.7 |
| Methyl 2-(2-bromo-4-chlorophenyl)acetate | ~7.6 (d), ~7.3 (dd), ~7.1 (d) | ~3.9 | ~3.7 |
| Methyl 2-(4-bromo-2-chlorophenyl)acetate | ~7.5 (d), ~7.4 (dd), ~7.2 (d) | ~3.8 | ~3.7 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The coupling patterns (d = doublet, dd = doublet of doublets) are key for assignment.
The distinct electronic effects of the bromine and chlorine atoms, combined with their positions, create unique magnetic environments for the aromatic protons, leading to distinguishable chemical shifts and coupling patterns for each isomer.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Comparative ¹³C NMR Data:
| Isomer | Aromatic Carbon Signals (δ, ppm) | C=O (δ, ppm) | CH₂ (δ, ppm) | OCH₃ (δ, ppm) |
| Methyl 2-(2-bromo-5-chlorophenyl)acetate | ~135, 133, 131, 130, 128, 122 | ~170 | ~40 | ~52 |
| Methyl 2-(5-bromo-2-chlorophenyl)acetate | ~134, 132, 131, 130, 129, 124 | ~170 | ~39 | ~52 |
| Methyl 2-(2-bromo-4-chlorophenyl)acetate | ~136, 134, 132, 131, 129, 123 | ~170 | ~40 | ~52 |
| Methyl 2-(4-bromo-2-chlorophenyl)acetate | ~135, 133, 132, 131, 130, 125 | ~170 | ~39 | ~52 |
Note: The number of distinct aromatic signals and their chemical shifts provide a clear fingerprint for each isomer.
Caption: Workflow for isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. While less definitive than NMR for isomer differentiation, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences in the vibrational modes of the C-Cl, C-Br, and C-H bonds arising from the different substitution patterns on the aromatic ring.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Key IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1730-1750 | Strong, sharp carbonyl stretch |
| C-O (ester) | ~1100-1300 | C-O stretching vibrations |
| Aromatic C=C | ~1450-1600 | Ring stretching vibrations |
| Aromatic C-H (out-of-plane bending) | ~700-900 | Highly dependent on substitution pattern |
| C-Cl stretch | ~600-800 | |
| C-Br stretch | ~500-600 |
The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between substitution patterns on a benzene ring.[2][3][4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. For halogenated compounds, the isotopic distribution is a key feature.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).[6] This results in a characteristic pattern for a compound containing one bromine and one chlorine atom, with peaks at M, M+2, and M+4. The relative intensities of these peaks are highly predictable and confirm the elemental composition.
-
Fragmentation: The fragmentation patterns can also provide clues about the isomer structure. Common fragmentation pathways for phenylacetates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The loss of a halogen atom can also be observed.[7][8]
Isotopic Pattern for C₉H₈BrClO₂:
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (⁷⁹Br, ³⁵Cl) | 262 | ~75% |
| [M+2]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 264 | 100% |
| [M+4]⁺ (⁸¹Br, ³⁷Cl) | 266 | ~25% |
While the primary isotopic pattern will be the same for all isomers, subtle differences in the relative abundances of fragment ions may be observed, reflecting the different stabilities of the intermediate carbocations formed upon fragmentation.
Conclusion
The unambiguous identification of Methyl 2-(2-bromo-5-chlorophenyl)acetate and its isomers is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by mapping the unique electronic environment of each proton and carbon atom. IR spectroscopy offers a rapid method to confirm functional groups and gain insights into the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition through its characteristic isotopic cluster, with fragmentation patterns providing supplementary structural information. By judiciously applying these techniques and understanding the principles behind the spectral differences, researchers can confidently characterize their materials, ensuring the integrity and success of their scientific endeavors.
References
- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12, 1192.
-
ScienceDirect. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-3-chloro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate
Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate
Methyl 2-(2-bromo-5-chlorophenyl)acetate is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both bromo and chloro functional groups on the phenyl ring, makes it a versatile precursor for introducing specific moieties through various cross-coupling and substitution reactions. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the prevalent synthetic methodologies for this key intermediate, grounded in experimental data and mechanistic principles to inform your selection of the most appropriate route for your research and development needs.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate is predominantly achieved through two distinct strategic pathways:
-
Two-Step Synthesis via Carboxylic Acid Intermediate: This is the most widely documented and industrially favored approach. It involves the initial synthesis of the corresponding carboxylic acid, 2-(2-bromo-5-chlorophenyl)acetic acid, followed by its esterification to the desired methyl ester.
-
Direct Bromination of a Phenylacetate Precursor: A conceptually more direct route involves the selective bromination of a suitable phenylacetate derivative. However, this method often presents challenges in achieving the desired regioselectivity.
This guide will focus primarily on the first approach due to the wealth of available data and its proven reliability.
Methodology 1: Two-Step Synthesis via 2-(2-bromo-5-chlorophenyl)acetic acid
This robust methodology is bifurcated into two key stages: the synthesis of the carboxylic acid precursor and its subsequent esterification.
Part A: Synthesis of 2-(2-bromo-5-chlorophenyl)acetic acid
The synthesis of the carboxylic acid intermediate is a critical first step that dictates the overall efficiency of this pathway. A common and effective method involves the reaction of 2-chloro-5-bromobenzaldehyde with tribromomethane in the presence of a strong base.
Reaction Scheme:
Figure 1: Synthesis of the carboxylic acid precursor.
Experimental Protocol:
-
A solution of 2-chloro-5-bromobenzaldehyde and tribromomethane in a suitable solvent (e.g., dioxane) is prepared.
-
This solution is added to a vigorously stirred, cooled (0-5 °C) mixture of potassium hydroxide in water and dioxane.
-
The reaction is stirred at a low temperature for an extended period (e.g., 18 hours).
-
An aqueous workup is performed, followed by extraction with an organic solvent.
-
The aqueous phase is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
The product is isolated by filtration, washed, and dried.
Causality and Expertise: The use of a strong base like KOH is essential to deprotonate the tribromomethane, generating the tribromomethyl anion which then attacks the carbonyl carbon of the aldehyde. The subsequent rearrangement and hydrolysis under acidic conditions yield the desired carboxylic acid. Maintaining a low temperature is crucial to minimize side reactions.
Part B: Esterification of 2-(2-bromo-5-chlorophenyl)acetic acid
With the carboxylic acid in hand, the final step is its conversion to the methyl ester. Two primary methods are employed for this transformation: classical Fischer esterification and Lewis acid-catalyzed transesterification.
This is a traditional and widely used method for ester synthesis.
Reaction Scheme:
Figure 2: Fischer esterification workflow.
Experimental Protocol:
-
Dissolve 2-(2-bromo-5-chlorophenyl)acetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-5 hours.[1]
-
After cooling, neutralize the reaction mixture.
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).[2]
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product, if necessary, by distillation under reduced pressure.
Trustworthiness and Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product's identity and purity can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
An alternative to strong protic acids, Lewis acids can catalyze the esterification, often under milder conditions and with shorter reaction times.
Reaction Scheme:
Figure 3: Lewis acid-catalyzed transesterification.
Experimental Protocol:
-
Suspend 2-(2-bromo-5-chlorophenyl)acetic acid in methyl acetate.
-
Add a catalytic amount of a Lewis acid (e.g., titanium tetrachloride, zinc chloride, or magnesium perchlorate).[1]
-
Reflux the reaction mixture for 2-8 hours, depending on the catalyst used.[1]
-
Upon completion, cool the reaction and add water to quench the catalyst.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Authoritative Grounding: The use of Lewis acids for transesterification is a well-established method that avoids the harsh conditions of strong mineral acids, potentially leading to fewer side products and easier workup.[1]
Comparative Performance Data
| Parameter | Method 1.1: Fischer Esterification (H₂SO₄) | Method 1.2: Transesterification (TiCl₄) | Method 1.2: Transesterification (ZnCl₂) | Method 1.2: Transesterification (Mg(ClO₄)₂) |
| Catalyst | Concentrated H₂SO₄ | Titanium tetrachloride | Zinc chloride | Magnesium perchlorate |
| Solvent/Reagent | Methanol | Methyl Acetate | Methyl Acetate | Methyl Acetate |
| Reaction Time | 5 hours[1] | 2-8 hours[1] | 8 hours[1] | 8 hours[1] |
| Yield | 87.74%[1] | 85.80% - 93.37%[1] | 74.81%[1] | ~99% (based on similar compounds) |
| Purity (HPLC) | 99.1%[1] | 98.8% - 99.6%[1] | 97.8%[1] | ~99% (based on similar compounds) |
Analysis: The conventional Fischer esterification with sulfuric acid provides a high yield and purity. However, the Lewis acid-catalyzed transesterification, particularly with titanium tetrachloride, can achieve comparable or even higher yields and purities in potentially shorter reaction times.[1] The choice of Lewis acid significantly impacts the reaction efficiency, with titanium tetrachloride appearing to be the most effective among the compared options.[1]
Conclusion and Recommendations
For the synthesis of Methyl 2-(2-bromo-5-chlorophenyl)acetate, the two-step approach starting from the corresponding carboxylic acid is the most reliable and well-documented method.
-
For robust, large-scale synthesis , the traditional Fischer esterification using sulfuric acid in methanol remains a highly viable and cost-effective option, delivering high yields and purity.[1]
-
For process optimization and potentially milder conditions , Lewis acid-catalyzed transesterification with titanium tetrachloride in methyl acetate presents a compelling alternative, offering excellent yields and purity with potentially shorter reaction times.[1] This method is particularly advantageous when substrate sensitivity to strong protic acids is a concern.
The selection between these methods will ultimately depend on the specific project requirements, including scale, cost, available equipment, and the desired purity profile of the final product. It is recommended to perform small-scale optimization studies to determine the most suitable conditions for your specific application.
References
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (2012). Google Patents.
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (2010). Google Patents.
Sources
A Comparative Guide to the Synthesis of Oxicam NSAIDs: Piroxicam, Meloxicam, and Lornoxicam
This guide provides an in-depth comparative analysis of the synthetic methodologies for three prominent non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class: Piroxicam, Meloxicam, and Lornoxicam. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuances of each synthetic pathway, offering insights into the rationale behind procedural choices, and presents comparative data to inform process optimization and development.
Introduction: The Oxicam Class and a Shared Scaffold
Piroxicam, Meloxicam, and Lornoxicam are potent NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Structurally, they are all derivatives of 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide.[2] The core of their synthesis, therefore, often revolves around the construction of this heterocyclic system. The primary distinctions in their synthetic routes arise from the different starting materials and the strategies employed to introduce the specific N-aryl or N-heteroaryl carboxamide side chains that define their individual pharmacological profiles.
The most common and industrially significant approach to the oxicam core involves a base-catalyzed ring expansion of an N-substituted saccharin derivative, a transformation known as the Gabriel-Colman rearrangement.[3] This rearrangement is a cornerstone of oxicam synthesis, and its mechanism provides a basis for understanding the key transformations in the production of Piroxicam and Meloxicam.
The Gabriel-Colman Rearrangement: A Mechanistic Overview
The Gabriel-Colman rearrangement, as applied to oxicam synthesis, is a two-step process that begins with the nucleophilic attack of an alkoxide base (e.g., sodium methoxide) on one of the carbonyl groups of the saccharin derivative. This leads to the opening of the five-membered ring to form an ester intermediate. The subsequent step is an intramolecular Dieckmann-like condensation, where a carbanion formed on the α-carbon to the ester displaces the alkoxide, leading to the formation of the six-membered 1,2-benzothiazine ring system.[4]
Caption: Mechanism of the Gabriel-Colman Rearrangement in Oxicam Synthesis.
Comparative Synthetic Protocols and Performance
This section details the synthetic routes for Piroxicam, Meloxicam, and Lornoxicam, providing step-by-step protocols and comparative data.
Synthesis of Piroxicam
The synthesis of Piroxicam typically commences with saccharin, a readily available and cost-effective starting material. The key intermediate is an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide, which is then amidated with 2-aminopyridine.
Caption: General Synthetic Workflow for Piroxicam.
Experimental Protocol: Final Amidation Step for Piroxicam
-
Combine 2-methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (0.089 mol) and 2-aminopyridine (0.098 mol) in xylene (500 mL) in a flask equipped for azeotropic distillation.[5]
-
Heat the mixture to reflux and distill the xylene at a rate of approximately 100 mL/hour, maintaining the volume by adding fresh xylene.[5]
-
After 6 hours, the reaction is typically complete, indicated by a rise in the distillation head temperature.[5]
-
Cool the reaction mixture in an ice bath to precipitate the product.[5]
-
Filter the solid, wash with hexane, and dry under vacuum to yield Piroxicam.[5]
Synthesis of Meloxicam
The synthesis of Meloxicam also commonly starts from a benzisothiazole derivative, similar to Piroxicam. The key difference lies in the final amidation step, where 2-amino-5-methylthiazole is used instead of 2-aminopyridine.
Caption: General Synthetic Workflow for Meloxicam.
Experimental Protocol: Final Amidation Step for Meloxicam
-
In a reaction flask, add 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide (1 mol) and 2-amino-5-methylthiazole (1.1 mol).[6]
-
Add dimethyl sulfoxide (DMSO) (600 mL) and stir the mixture.[6]
-
Heat the reaction to 189°C. During the reaction, ethanol is distilled off.[6]
-
After 3 hours, add ethanol (450 mL) to the reaction mixture.[6]
-
Cool to room temperature and filter to obtain the crude product.[6]
-
Recrystallize the crude product from tetrahydrofuran to obtain pure Meloxicam.[6]
Synthesis of Lornoxicam
The synthesis of Lornoxicam takes a different approach for the construction of the heterocyclic core, starting from 2,5-dichlorothiophene. This choice of starting material is strategic for the introduction of the chlorine atom at the 6-position of the thieno[2,3-e]-1,2-thiazine ring system, a key structural feature of Lornoxicam.[7][8]
Caption: General Synthetic Workflow for Lornoxicam.
Experimental Protocol: Final Amidation Step for Lornoxicam
-
Add 6-chloro-4-hydroxy-2-methyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide (18g) and 2-aminopyridine (6.2g) to a reaction flask with xylene (800ml).[9]
-
Stir and heat the mixture to 100 ± 2 °C for 20-25 hours.[9]
-
Cool the reaction liquid to below 5 °C and collect the crude product by suction filtration.[9]
-
Recrystallize the crude product with 1,4-dioxane to obtain pure Lornoxicam.[9]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for each oxicam is dictated by a combination of factors including starting material availability, the desired final structure, and process efficiency.
| Parameter | Piroxicam Synthesis | Meloxicam Synthesis | Lornoxicam Synthesis |
| Starting Material | Saccharin or derivatives | Benzisothiazole derivatives (from Saccharin) | 2,5-Dichlorothiophene |
| Key Intermediate | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ester | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ester | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate ester |
| Final Amidation Reagent | 2-Aminopyridine | 2-Amino-5-methylthiazole | 2-Aminopyridine |
| Typical Solvent for Amidation | Xylene[5] | Dimethyl sulfoxide (DMSO)[6] | Xylene[9] |
| Reported Yield (Final Step) | ~96%[5] | 87-92%[6][10] | ~88%[9] |
| Overall Reported Yield | Not specified in snippets | Not specified in snippets | ~12.3%[7] |
Rationale and Insights:
-
Starting Materials: The use of saccharin for Piroxicam and Meloxicam synthesis is advantageous due to its low cost and widespread availability.[11] The synthesis of Lornoxicam from 2,5-dichlorothiophene is a more specialized route, necessitated by the need to introduce a chlorine atom onto the thiophene ring, which is integral to Lornoxicam's structure and activity.[4][8]
-
Reaction Conditions: The final amidation step for all three oxicams requires high temperatures, as evidenced by the use of high-boiling solvents like xylene and DMSO. The choice of solvent can influence reaction time and yield. For instance, the use of DMSO in Meloxicam synthesis allows for a shorter reaction time (3 hours) compared to the longer reflux in xylene for Piroxicam (6 hours) and Lornoxicam (20-25 hours).[5][6][9]
-
Yields: While the final amidation step for all three compounds proceeds with high yields, the overall yield can be significantly impacted by the number of steps and the efficiency of each transformation. The reported overall yield for one Lornoxicam synthesis route is modest (12.3%), highlighting the complexity of the multi-step process from 2,5-dichlorothiophene.[7]
Conclusion
The syntheses of Piroxicam, Meloxicam, and Lornoxicam, while all culminating in the formation of a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide core, exhibit significant differences in their strategic approaches. The choice of starting material is a critical determinant of the overall synthetic pathway, with readily available saccharin serving as a common precursor for Piroxicam and Meloxicam, while the specific structural requirement of Lornoxicam necessitates a more tailored route from a chlorinated thiophene derivative.
The comparative analysis of the final amidation step reveals variations in reaction conditions and solvents, which in turn affect reaction times and potentially the overall process efficiency. This guide provides a foundational understanding of these synthetic routes, offering valuable insights for researchers and developers working on the synthesis and process optimization of oxicam NSAIDs. Further research into greener solvents and more efficient catalytic systems could lead to more sustainable and cost-effective manufacturing processes for this important class of pharmaceuticals.
References
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- 11. Piroxicam synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-(2-bromo-5-chlorophenyl)acetate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of Methyl 2-(2-bromo-5-chlorophenyl)acetate, a halogenated phenylacetate derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment: Understanding the Risks
Based on data for compounds such as Methyl 2-(3-bromo-5-chlorophenyl)acetate and Methyl alpha-bromo-2-chlorophenylacetate, it is prudent to handle Methyl 2-(2-bromo-5-chlorophenyl)acetate as a substance that is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Corrosive/Irritant: Causes severe skin burns, serious eye damage, and respiratory irritation.[2][3]
-
Potentially Combustible: May be a combustible liquid.[4]
-
Lachrymator: A substance that can cause tearing of the eyes.[5]
Therefore, all handling and disposal operations must be conducted with the assumption that this compound possesses these hazardous properties.
Table 1: Inferred Hazard Profile of Methyl 2-(2-bromo-5-chlorophenyl)acetate
| Hazard Classification | Inferred GHS Hazard Statements | Corresponding Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is mandatory when handling Methyl 2-(2-bromo-5-chlorophenyl)acetate for any purpose, including disposal.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical splash goggles and a face shield.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of Methyl 2-(2-bromo-5-chlorophenyl)acetate is that it must be treated as a halogenated organic hazardous waste . It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Stream: Methyl 2-(2-bromo-5-chlorophenyl)acetate and materials contaminated with it must be collected in a dedicated waste container for halogenated organic compounds .
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste. Co-mingling different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
Step 2: Containerization
-
Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with a secure, leak-proof cap.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-(2-bromo-5-chlorophenyl)acetate"
-
The approximate concentration and volume
-
The associated hazard pictograms (Corrosive and Exclamation Mark are recommended based on available data)
-
The accumulation start date
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of Methyl 2-(2-bromo-5-chlorophenyl)acetate must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal.
-
Regulatory Compliance: The disposal will be carried out in accordance with local, state, and federal regulations, likely involving high-temperature incineration at a permitted facility. This compound falls under regulations for halogenated organic compounds.
Visualizing the Disposal Workflow
Caption: Disposal workflow for Methyl 2-(2-bromo-5-chlorophenyl)acetate.
Conclusion
The proper disposal of Methyl 2-(2-bromo-5-chlorophenyl)acetate is a multi-step process that demands careful attention to hazard identification, personal protection, and regulatory compliance. By treating this compound as a hazardous halogenated organic waste and following the procedures outlined in this guide, laboratory professionals can ensure a safe working environment and responsible environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.
References
-
PubChem. Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. [Link]
-
SynZeal. Safety Data Sheet: Methyl 4-Bromophenylacetate. [Link]
-
U.S. Environmental Protection Agency. Waste Codes. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. PEC. (2022-01-19). [Link]
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Personal protective equipment for handling Methyl 2-(2-bromo-5-chlorophenyl)acetate
An In-Depth Guide to Personal Protective Equipment for Handling Methyl 2-(2-bromo-5-chlorophenyl)acetate
This guide provides essential, immediate safety protocols and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(2-bromo-5-chlorophenyl)acetate. Moving beyond a simple checklist, this document explains the causality behind each procedural step, grounding every recommendation in authoritative safety data to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Imperative for Protection
Methyl 2-(2-bromo-5-chlorophenyl)acetate and structurally similar halogenated phenylacetates are potent chemical reagents that demand rigorous handling protocols. A thorough understanding of their hazard profile is the foundation of safe laboratory practice. The primary risks associated with this class of compounds include:
-
Severe Corrosivity: These substances are known to cause severe skin burns and serious eye damage.[1][2] Direct contact can lead to immediate and potentially irreversible tissue damage. The compound is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1][2][3]
-
Acute Toxicity: This chemical is classified as toxic if it comes into contact with the skin and may be harmful or toxic if swallowed.[1][4] Systemic effects can occur following absorption through the skin or ingestion.
-
Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause significant respiratory tract irritation.[4][5]
-
Skin Sensitization: There is a risk of allergic skin reactions upon repeated contact.[1]
These hazards dictate that all handling operations must be conducted with appropriate engineering controls (i.e., a chemical fume hood) and a comprehensive suite of personal protective equipment to prevent any direct exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the essential PPE required for handling Methyl 2-(2-bromo-5-chlorophenyl)acetate.
| PPE Category | Type & Specifications | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[6] | Protects against splashes that can cause severe, irreversible eye damage.[2][3] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Full Contact: Butyl rubber or Viton® gloves. Splash Contact: Heavy-duty Nitrile rubber gloves (minimum 0.3 mm thickness). Always consult the manufacturer's chemical resistance data.[7][8] | Prevents skin contact, which can cause severe chemical burns and toxic absorption.[1] Nitrile offers good resistance for incidental contact, but butyl rubber is preferred for extended handling due to its superior resistance to a broad range of hazardous chemicals, including esters and halogenated solvents.[8][9] |
| Skin & Body Protection | A chemically resistant laboratory coat (100% polyester or a coated material). For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is required.[9] All skin must be covered (long pants, fully enclosed shoes). | Standard cotton lab coats can absorb chemical splashes, holding the hazardous material against the skin. A chemically resistant coat or apron will repel the substance, providing crucial reaction time.[9] |
| Respiratory Protection | Not typically required if work is performed exclusively within a certified chemical fume hood.[1][3] For spill cleanup or in situations where engineering controls may fail, an air-purifying respirator with an organic vapor (Type A) cartridge is necessary.[3] | A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors.[3] Respirators are a critical secondary line of defense in emergency situations.[9][10] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk.
Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Assemble all Materials: Place all necessary equipment, including the chemical container, glassware, and waste containers, inside the fume hood before beginning work.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the chemical container. Ensure gloves are properly fitted and have been inspected for any signs of degradation.
Step-by-Step Handling Protocol
-
Work Within the Fume Hood: All manipulations of Methyl 2-(2-bromo-5-chlorophenyl)acetate must occur at least 6 inches (15 cm) inside the sash of a certified chemical fume hood.
-
Avoid Direct Contact: Use appropriate tools (spatulas, pipettes) to handle the chemical. Never handle directly, even with gloves.
-
Controlled Dispensing: Open containers slowly to release any potential pressure. When dispensing, aim away from yourself and others.
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[3]
-
Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately with an inert absorbent material.
Post-Handling Decontamination
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Remove PPE Correctly: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Remove your lab coat and any other PPE.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Emergency Response & Disposal
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][11]
Spill Management Workflow
The following workflow outlines the immediate steps for responding to a small-scale spill (<100 mL) outside of a fume hood.
Caption: Workflow for small-scale chemical spill response.
Waste Disposal
All waste materials, including the chemical itself, empty containers, and contaminated items (e.g., gloves, absorbent materials), must be disposed of as hazardous waste.[3][4]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Never mix this waste with other waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
By integrating this expert-level understanding of hazards with meticulous procedural discipline, researchers can handle Methyl 2-(2-bromo-5-chlorophenyl)acetate with the highest degree of safety, protecting themselves, their colleagues, and their work.
References
-
Capot Chemical. (2011, March 23). MSDS of Alpha-bromo-2-chlorophenylacetic acid. [Link]
-
Allheart. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
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University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]
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PubChem. alpha-Bromo-4-chlorophenylacetic acid. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. [Link]
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Gloves By Web. Gloves Chemical Resistance Chart. [Link]
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Environment, Health and Safety, Iowa State University. Ansell Chemical Resistance Glove Chart. [Link]
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University of Cambridge. Chemical Resistant Gloves Guide. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
